molecular formula C8H12ClN B047362 1-(Chloromethyl)Cyclohexanecarbonitrile CAS No. 112905-95-0

1-(Chloromethyl)Cyclohexanecarbonitrile

Cat. No.: B047362
CAS No.: 112905-95-0
M. Wt: 157.64 g/mol
InChI Key: BWQNUOFYAYIAIY-UHFFFAOYSA-N
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Description

1-(Chloromethyl)Cyclohexanecarbonitrile is a versatile chemical intermediate in organic synthesis and medicinal chemistry research. Its structure, featuring both a reactive chloromethyl group and a stable nitrile function, makes it a valuable scaffold for constructing more complex molecules, particularly those with cyclohexane-based frameworks. Researchers utilize this compound in the development of novel pharmaceutical candidates and other specialty chemicals. Its mechanism of action is application-specific but typically involves nucleophilic substitution at the chloromethyl site or further transformation of the nitrile group. This product is intended for use by qualified laboratory professionals. For Research Use Only. Not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-(chloromethyl)cyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN/c9-6-8(7-10)4-2-1-3-5-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQNUOFYAYIAIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CCl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383495
Record name 1-(Chloromethyl)Cyclohexanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112905-95-0
Record name 1-(Chloromethyl)Cyclohexanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis and characterization of 1-(Chloromethyl)Cyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(Chloromethyl)Cyclohexanecarbonitrile

Abstract

This technical guide provides a comprehensive overview of the , a valuable bifunctional building block for organic synthesis. With its cyclohexane scaffold, a reactive chloromethyl group, and a nitrile moiety, this compound serves as a versatile intermediate in the development of novel pharmaceutical and agrochemical agents.[1] This document details a robust two-step synthetic pathway commencing from cyclohexanecarbonitrile, proceeding through a key 1-(hydroxymethyl)cyclohexanecarbonitrile intermediate. We elucidate the mechanistic rationale behind the chosen synthetic strategy and provide detailed, step-by-step laboratory protocols. Furthermore, a thorough guide to the structural characterization of the final product is presented, including predicted data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Safety protocols and handling guidelines are also detailed to ensure safe laboratory practice.

Introduction

Chemical Identity and Properties

This compound (CAS No. 112905-95-0) is a substituted nitrile featuring a quaternary carbon on a cyclohexane ring. The presence of both a nucleophilic-accepting nitrile group and a reactive alkyl chloride makes it a molecule of significant interest for constructing more complex molecular architectures.[1]

PropertyValueSource(s)
CAS Number 112905-95-0[1][2][3]
Molecular Formula C₈H₁₂ClN[1][2]
Molecular Weight 157.64 g/mol [2][4]
Physical State Low melting solid or liquid[1][4][5]
Boiling Point 83-86 °C at 0.2 mmHg[6]
Synonyms Cyclohexanecarbonitrile, 1-(chloromethyl)-[1][6]
SMILES C1CCC(CC1)(CCl)C#N[1][2]
InChI Key InChI=1/C8H12ClN/c9-6-8(7-10)4-2-1-3-5-8/h1-6H2[1]
Significance and Potential Applications

The structural motifs present in this compound are prevalent in medicinal chemistry. The cyclohexane ring provides a three-dimensional scaffold that can improve metabolic stability and lipophilicity of drug candidates. The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions.[7][8] The primary chloride offers a reactive handle for nucleophilic substitution, enabling the facile introduction of a wide array of functional groups.

This combination makes the title compound a potent intermediate for library synthesis in drug discovery programs. For instance, the related structure, 1-(cyanomethyl)cyclohexanecarbonitrile, is a known impurity in the synthesis of Gabapentin, highlighting the pharmaceutical relevance of this chemical class.[9]

Retrosynthetic Analysis and Strategy

A logical and efficient synthesis of this compound involves the functionalization of a pre-existing cyclohexanecarbonitrile core. The key challenge is the controlled introduction of the chloromethyl group at the C1 position. A direct chloromethylation is often unselective and can lead to hazardous byproducts like bis(chloromethyl) ether.[10]

Therefore, a more robust strategy involves a two-step sequence:

  • Hydroxymethylation: Introduction of a hydroxymethyl group onto the α-carbon of cyclohexanecarbonitrile via a base-catalyzed reaction with formaldehyde. This forms the key intermediate, 1-(hydroxymethyl)cyclohexanecarbonitrile.[11]

  • Chlorination: Conversion of the primary alcohol of the intermediate into the target primary chloride. A highly effective method for this transformation on primary alcohols involves conversion to a sulfonate ester (e.g., a mesylate) followed by an Sₙ2 displacement with a chloride source, which proceeds with high fidelity and avoids the harsh reagents associated with other chlorination methods.[12]

G Target This compound Intermediate 1-(Hydroxymethyl)cyclohexanecarbonitrile Target->Intermediate Sₙ2 Displacement (Mesylation then LiCl) StartingMaterial Cyclohexanecarbonitrile Intermediate->StartingMaterial Hydroxymethylation (Base-catalyzed) Reagent Formaldehyde Intermediate->Reagent

Caption: Retrosynthetic pathway for the target compound.

Synthesis Protocols

Synthesis of Intermediate: 1-(Hydroxymethyl)cyclohexanecarbonitrile

Principle & Rationale: This step involves the deprotonation of the α-carbon of cyclohexanecarbonitrile using a suitable base, creating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbon of formaldehyde in an aldol-type reaction to form the hydroxymethylated product after an aqueous workup. The choice of a strong, non-nucleophilic base like sodium hydride in an aprotic solvent such as THF is critical to ensure complete deprotonation without competing side reactions.

Protocol:

  • Materials & Equipment:

    • Cyclohexanecarbonitrile (1.0 eq)

    • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

    • Paraformaldehyde (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄)

    • Three-neck round-bottom flask, magnetic stirrer, condenser, nitrogen inlet, and addition funnel.

  • Procedure:

    • Under a nitrogen atmosphere, charge the three-neck flask with sodium hydride (1.2 eq).

    • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under a stream of nitrogen.

    • Add anhydrous THF to the flask, and cool the suspension to 0 °C in an ice bath.

    • Dissolve cyclohexanecarbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension via the addition funnel over 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

    • Add paraformaldehyde (1.5 eq) to the reaction mixture in one portion.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC for the consumption of the starting material.

    • Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-(hydroxymethyl)cyclohexanecarbonitrile as a pure compound.[11][13]

Safety: Sodium hydride is highly flammable and reacts violently with water. Paraformaldehyde is toxic. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Synthesis of this compound

Principle & Rationale: This transformation is a robust, two-step, one-pot procedure. First, the primary alcohol of the intermediate is reacted with methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base (e.g., triethylamine) to form a highly reactive mesylate intermediate. The mesylate is an excellent leaving group. Without isolation, a chloride salt (lithium chloride) is added, which acts as a nucleophile, displacing the mesylate group via an Sₙ2 reaction to yield the final chlorinated product. This method is preferred for its mild conditions and high efficiency.[12]

Protocol:

  • Materials & Equipment:

    • 1-(Hydroxymethyl)cyclohexanecarbonitrile (1.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • Triethylamine (Et₃N, 1.5 eq)

    • Methanesulfonyl chloride (MsCl, 1.2 eq)

    • Lithium chloride (LiCl, 3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Deionized water

    • Dichloromethane

    • Round-bottom flask, magnetic stirrer, nitrogen inlet, ice bath.

  • Procedure:

    • Dissolve 1-(hydroxymethyl)cyclohexanecarbonitrile (1.0 eq) in anhydrous DCM under a nitrogen atmosphere and cool to 0 °C.

    • Add triethylamine (1.5 eq) and stir for 5 minutes.

    • Add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C. A precipitate of triethylammonium hydrochloride will form.

    • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC until the starting alcohol is consumed.

    • In a separate flask, dissolve lithium chloride (3.0 eq) in anhydrous DMF.

    • Add the LiCl/DMF solution to the reaction mixture.

    • Allow the reaction to warm to room temperature and then heat to 50-60 °C for 6-12 hours, monitoring by TLC for the formation of the product.

    • After cooling to room temperature, pour the reaction mixture into deionized water.

    • Extract three times with dichloromethane.

    • Combine the organic layers, wash sequentially with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.

Safety: Methanesulfonyl chloride is corrosive and a lachrymator. Dichloromethane and dimethylformamide are hazardous solvents. Handle all reagents in a fume hood with appropriate PPE.[5]

G cluster_0 Step 1: Hydroxymethylation cluster_1 Step 2: Chlorination a0 Prepare NaH in anhydrous THF a1 Add Cyclohexanecarbonitrile at 0°C a0->a1 a2 Stir at RT (1h) a1->a2 a3 Add Paraformaldehyde a2->a3 a4 Reflux (4-6h) a3->a4 a5 Quench & Aqueous Workup a4->a5 a6 Purify (Chromatography) a5->a6 Intermediate 1-(Hydroxymethyl)cyclohexanecarbonitrile a6->Intermediate b0 Dissolve Intermediate in DCM with Et3N at 0°C b1 Add MsCl dropwise at 0°C b0->b1 b2 Stir at 0°C (1-2h) b1->b2 b3 Add LiCl in DMF b2->b3 b4 Heat (6-12h) b3->b4 b5 Aqueous Workup b4->b5 b6 Purify (Chromatography) b5->b6 FinalProduct This compound b6->FinalProduct Intermediate->b0

Caption: Complete synthetic workflow diagram.

In-Depth Characterization

Once purified, the identity and purity of this compound must be confirmed using a suite of analytical techniques.[14] The following sections describe the expected spectral data for the target compound.

Predicted Spectroscopic Data
TechniqueExpected Features
¹H NMR δ ~3.7-3.8 ppm (s, 2H, -CH₂ Cl), δ ~1.6-1.9 ppm (m, 10H, cyclohexane ring protons).
¹³C NMR δ ~122-124 ppm (-C ≡N), δ ~50-52 ppm (-C H₂Cl), δ ~40-42 ppm (quaternary -C -), δ ~34-36 ppm (2C, cyclohexane), δ ~24-26 ppm (2C, cyclohexane), δ ~22-24 ppm (1C, cyclohexane).
IR (Infrared) ~2240 cm⁻¹ (sharp, medium, C≡N stretch), ~2940 & 2860 cm⁻¹ (strong, C-H alkane stretches), ~750-780 cm⁻¹ (strong, C-Cl stretch).
MS (Mass Spec) Molecular Ion (M⁺): m/z 157 and 159 in ~3:1 ratio (due to ³⁵Cl/³⁷Cl isotopes). Key Fragments: m/z 122 ([M-Cl]⁺), m/z 108 ([M-CH₂Cl]⁺).
Rationale for Predicted Data
  • NMR Spectroscopy: In the proton NMR, the two protons of the chloromethyl group are chemically equivalent and adjacent to a quaternary carbon, thus they appear as a singlet. Their chemical shift is downfield due to the deshielding effect of the adjacent chlorine atom. The ten protons on the cyclohexane ring will overlap, creating a complex multiplet in the typical alkane region. In the carbon NMR, six distinct signals are expected: the nitrile carbon, the chloromethyl carbon, the quaternary carbon, and three signals for the five pairs of equivalent carbons in the cyclohexane ring.[15][16]

  • Infrared Spectroscopy: The most diagnostic peak is the sharp absorption for the nitrile (C≡N) triple bond stretch. The alkane C-H stretches will be prominent, and the presence of the C-Cl bond will be confirmed by a strong absorption in the fingerprint region.[17]

  • Mass Spectrometry: The hallmark of a monochlorinated compound in mass spectrometry is the characteristic M⁺ and M+2 isotopic pattern with a relative intensity of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Common fragmentation patterns would involve the loss of the chlorine radical or the entire chloromethyl radical.[18]

G cluster_analysis Spectroscopic Analysis Crude Crude Product (Post-Workup) Purification Flash Column Chromatography Crude->Purification Pure Purified Product Purification->Pure NMR NMR ('H, ¹³C) Pure->NMR IR IR Spectroscopy Pure->IR MS Mass Spectrometry Pure->MS Final Structurally Confirmed This compound NMR->Final IR->Final MS->Final

Caption: Workflow for product purification and characterization.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.

  • Hazard Classification: Harmful if swallowed (Acute Tox. 4, H302), Causes skin irritation (Skin Irrit. 2, H315), Causes serious eye irritation (Eye Irrit. 2, H319), and May cause respiratory irritation (STOT SE 3, H335).[5][6]

  • Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield at all times.[5][19]

  • Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[5] Avoid contact with skin, eyes, and clothing. After handling, wash hands thoroughly.

  • Emergency Procedures:

    • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]

    • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.[5]

    • Inhalation: Remove person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[5]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5]

Conclusion

This guide has outlined a reliable and well-reasoned synthetic pathway for the preparation of this compound, an important intermediate for chemical research. The detailed protocols for its synthesis and the comprehensive analysis of its expected characterization data provide researchers with a solid foundation for producing and verifying this compound in a laboratory setting. Adherence to the described methodologies and safety precautions will enable the successful and safe utilization of this versatile chemical building block in the pursuit of new molecular entities.

References

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  • YouTube. (2018, April 9). Hydrolysis of alpha chloro nitrile : Corey's lactone synthesis : a very interesting mechanism. [Link]

  • PubChem. CID 10329266 | C7H11N. [Link]

  • Chemdad. 1-HYDROXY-1-CYCLOHEXANECARBONITRILE. [Link]

  • Chemistry Stack Exchange. (2017, March 15). Mechanism for basic hydrolysis of α-chloronitrile to ketone?. [Link]

  • PubChem. 1-(Hydroxymethyl)cyclohexane-1-carbonitrile | C8H13NO. [Link]

  • Organic Syntheses. PREPARATION OF CHLOROMETHYL METHYL ETHER IN TOLUENE. [Link]

  • Wikipedia. Gliotoxin. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Nitriles. [Link]

  • Save My Exams. (2025, April 14). Nitriles (OCR A Level Chemistry A): Revision Note. [Link]

  • Organic Syntheses. CYCLOHEXANECARBONITRILE. [Link]

  • YouTube. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

  • Cheméo. Chemical Properties of Cyclohexanecarbonitrile (CAS 766-05-2). [Link]

  • Simbera, J., et al. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. Scientific Research Publishing. [Link]

  • Wikipedia. Blanc chloromethylation. [Link]

  • Google Patents.
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  • Google Patents.
  • YouTube. (2019, January 31). Chloromethylation Reaction: also known as Blanc Reaction!. [Link]

  • ResearchGate. (2019, March 6). NMR, mass spectroscopy, IR - finding compound structure ?. [Link]

  • Organic Chemistry Portal. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. [Link]

  • Chemistry LibreTexts. (2023, January 22). Naming Aromatic Compounds. [Link]

  • Google Patents. EP0664285A1 - Process for the preparation of 1-amino-1-methyl-3(4)-cyanocyclohexane.
  • National Institutes of Health (NIH). NMR-spectroscopic analysis of mixtures: from structure to function. [Link]

  • National Institutes of Health (NIH). One-Pot Synthesis of Strain-Release Reagents from Methyl Sulfones. [Link]

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  • PubChem. Cyclohexyl methanesulfonate | C7H14O3S. [Link]

Sources

Spectroscopic Profile of 1-(Chloromethyl)Cyclohexanecarbonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Chloromethyl)Cyclohexanecarbonitrile (CAS No: 15292-05-4) is a bifunctional organic molecule incorporating a cyclohexane scaffold, a nitrile group, and a chloromethyl substituent. This unique combination of functional groups makes it a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and materials. The quaternary carbon at the 1-position introduces a key stereocenter, the configuration of which can significantly influence the biological activity and material properties of its derivatives.

Accurate structural elucidation and characterization are paramount for any application of this compound. This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, focusing on Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). As experimental spectra for this specific compound are not widely available in public databases, this guide synthesizes data from structurally analogous compounds and fundamental spectroscopic principles to provide a reliable predictive framework for researchers. The methodologies and interpretations presented herein are designed to be a self-validating system for the empirical analysis of this compound.

Infrared (IR) Spectroscopy

Theoretical Basis: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it a powerful tool for functional group identification.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~2940-2860StrongC-H stretch (cyclohexyl)
~2245Medium, SharpC≡N stretch (nitrile)
~1450MediumCH₂ scissoring (cyclohexyl)
~740StrongC-Cl stretch (alkyl chloride)

Interpretation and Experimental Causality:

The IR spectrum of this compound is expected to be dominated by absorptions corresponding to its key functional groups.

  • C-H Stretching: Strong absorptions in the 2940-2860 cm⁻¹ region are characteristic of the C-H stretching vibrations of the sp³-hybridized carbons in the cyclohexane ring.

  • Nitrile Stretching: A sharp, medium-intensity peak around 2245 cm⁻¹ is a definitive indicator of the nitrile (C≡N) functional group. For saturated nitriles, this peak typically appears in the 2260-2240 cm⁻¹ range[1]. The position of this peak is sensitive to the electronic environment.

  • C-Cl Stretching: A strong absorption in the fingerprint region, anticipated around 740 cm⁻¹, corresponds to the C-Cl stretching vibration of the chloromethyl group.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: Place a small amount of neat this compound (which may be a low melting solid) directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded prior to sample analysis and subtracted from the sample spectrum.

Experimental Workflow: IR Spectroscopy

IR_Workflow A Sample Preparation (Neat liquid/solid on ATR) B FTIR Spectrometer with ATR A->B Place sample C Data Acquisition (4000-400 cm⁻¹, 16-32 scans) B->C Acquire data D Background Subtraction C->D Process raw data E Spectral Analysis (Peak Identification) D->E Interpret spectrum

Caption: Workflow for ATR-IR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Theoretical Basis: ¹H NMR spectroscopy detects the chemical environment of protons. The chemical shift (δ) is influenced by the electron density around the proton, and spin-spin coupling provides information about neighboring protons.

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.65Singlet2H-CH₂Cl
~1.90 - 1.50Multiplet10HCyclohexyl protons

Interpretation and Experimental Causality:

  • Chloromethyl Protons: The two protons of the chloromethyl group (-CH₂Cl) are expected to appear as a singlet around 3.65 ppm. The electronegative chlorine atom deshields these protons, causing them to resonate downfield[2]. The absence of adjacent protons results in a singlet multiplicity.

  • Cyclohexyl Protons: The ten protons on the cyclohexane ring will produce a complex series of overlapping multiplets in the upfield region, typically between 1.90 and 1.50 ppm. The axial and equatorial protons have different chemical environments, and their signals will be further complicated by geminal and vicinal coupling.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Acquire the spectrum on a Fourier Transform NMR spectrometer operating at a field strength of 300 MHz or higher.

  • Acquisition Parameters: Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

¹³C NMR Spectroscopy

Theoretical Basis: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shift is sensitive to the hybridization and electronic environment of the carbon atom.

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~122C≡N (Nitrile Carbon)
~50-CH₂Cl
~45Quaternary Cyclohexyl Carbon (C1)
~35Cyclohexyl CH₂
~25Cyclohexyl CH₂
~23Cyclohexyl CH₂

Interpretation and Experimental Causality:

  • Nitrile Carbon: The carbon of the nitrile group is expected to resonate around 122 ppm[3]. The stereochemistry at the quaternary center significantly influences this chemical shift. In substituted cyclohexanecarbonitriles, an equatorial nitrile carbon resonates downfield (typically δ 126.8-124.4 ppm) compared to an axial nitrile carbon (typically δ 124.6-118.6 ppm)[4]. This provides a powerful diagnostic tool for stereochemical assignment.

  • Chloromethyl Carbon: The carbon of the chloromethyl group will be deshielded by the chlorine atom and is predicted to appear around 50 ppm.

  • Quaternary Carbon: The quaternary carbon of the cyclohexane ring (C1) is expected to have a chemical shift of approximately 45 ppm.

  • Cyclohexyl Carbons: The remaining five sp³-hybridized carbons of the cyclohexane ring will appear in the upfield region (23-35 ppm). Due to the substitution pattern, three distinct signals are expected for these five carbons.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: The spectrum is acquired on the same NMR spectrometer.

  • Acquisition Parameters: ¹³C NMR requires a larger number of scans than ¹H NMR to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope. Proton decoupling is typically used to simplify the spectrum to a series of singlets.

Experimental Workflow: NMR Spectroscopy

NMR_Workflow A Sample Preparation (5-10 mg in CDCl₃ with TMS) B FT-NMR Spectrometer (≥300 MHz) A->B Insert sample C ¹H NMR Acquisition B->C D ¹³C NMR Acquisition B->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) C->E D->E F Spectral Analysis (Chemical Shifts, Integration, Multiplicity) E->F Interpret spectra

Caption: Workflow for ¹H and ¹³C NMR analysis.

Mass Spectrometry (MS)

Theoretical Basis: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition, and the fragmentation pattern offers clues about the molecule's structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zRelative IntensityAssignment
157/159Low[M]⁺ (Molecular Ion)
122Moderate[M - Cl]⁺
108High[M - CH₂Cl]⁺ (Base Peak)
81Moderate[C₆H₉]⁺
55Moderate[C₄H₇]⁺

Interpretation and Experimental Causality:

  • Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 157. Due to the presence of chlorine, a characteristic isotopic peak ([M+2]⁺) at m/z 159 with an intensity of approximately one-third of the [M]⁺ peak will be observed, confirming the presence of one chlorine atom[5]. The molecular ion peak itself may be of low intensity due to facile fragmentation.

  • Fragmentation Pattern:

    • Loss of Chlorine: A significant fragment at m/z 122 corresponds to the loss of a chlorine radical ([M - Cl]⁺).

    • α-Cleavage: The most probable fragmentation pathway is the α-cleavage, leading to the loss of the chloromethyl radical ([M - CH₂Cl]⁺). This results in the formation of the stable cyclohexanecarbonitrile cation at m/z 108, which is predicted to be the base peak[6].

    • Cyclohexyl Fragmentation: Further fragmentation of the cyclohexane ring can lead to characteristic peaks at m/z 81 and 55.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: The sample can be introduced via a direct insertion probe or, if volatile, through a gas chromatograph (GC-MS).

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured to generate the mass spectrum.

Experimental Workflow: Mass Spectrometry

MS_Workflow A Sample Introduction (Direct Probe or GC) B Ionization Source (Electron Ionization, 70 eV) A->B Introduce sample C Mass Analyzer (e.g., Quadrupole) B->C Accelerate ions D Detector C->D Separate ions by m/z E Data Analysis (Molecular Ion, Fragmentation Pattern) D->E Generate mass spectrum

Sources

physical properties of 1-(Chloromethyl)Cyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 1-(Chloromethyl)Cyclohexanecarbonitrile

Introduction

This compound is a bifunctional organic compound featuring a cyclohexane core substituted with both a chloromethyl group and a nitrile group at the same carbon atom. This unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents. The chloromethyl group provides a reactive site for nucleophilic substitution, while the nitrile group can be hydrolyzed or reduced to introduce other functionalities.

For researchers, scientists, and drug development professionals, a thorough understanding of the compound's physical properties is paramount. These properties not only determine its behavior in chemical reactions and purification processes but also dictate the necessary conditions for safe handling, storage, and formulation. This guide provides a comprehensive, technically-grounded overview of the core physical characteristics of this compound, synthesizing available data with practical insights into their relevance and determination.

Chemical and Molecular Identity

Accurate identification is the foundation of all chemical research. The fundamental identifiers for this compound are summarized below, providing a clear profile of its molecular structure and composition.

IdentifierValueSource(s)
CAS Number 112905-95-0[1][2][3][4][5]
IUPAC Name 1-(chloromethyl)cyclohexane-1-carbonitrile[2]
Synonyms This compound, Cyclohexanecarbonitrile, 1-(chloromethyl)-[2][3][6]
Molecular Formula C₈H₁₂ClN[2][3][4][5][6]
Molecular Weight 157.64 g/mol [2][3][4][5][6]
SMILES C1CCC(CC1)(CCl)C#N[2][3][6]
InChI Key BWQNUOFYAYIAIY-UHFFFAOYSA-N[2]

Summary of Physical Properties

For rapid reference, the key quantitative physical properties of this compound are presented in the following table. These values are critical for designing experiments, performing safety assessments, and developing purification protocols.

PropertyValueSource(s)
Physical State Liquid, or low-melting solid[1][6][7]
Appearance Colorless to pale yellow[6]
Boiling Point 263.4°C at 760 mmHg[8]
Density 1.06 g/cm³[8]
Refractive Index (n_D) 1.476[8]
Flash Point 106.9°C[8]
Vapor Pressure 0.0103 mmHg at 25°C[8]
LogP (o/w) 2.699[3]
TPSA 23.79 Ų[3]

Detailed Analysis of Physicochemical Characteristics

A deeper understanding of each physical property provides context for its application in a laboratory or industrial setting.

Physical State and Appearance

This compound is typically described as a colorless to pale yellow liquid or a low-melting solid.[1][6][7] The ambiguity between liquid and solid states suggests a melting point near ambient temperature. The appearance can be an initial indicator of purity; a pronounced yellow or brown color may signify the presence of impurities or degradation products.

Molecular Weight

The molecular weight of 157.64 g/mol is a fundamental property derived from its molecular formula, C₈H₁₂ClN.[2][3][4][5][6] It is essential for all stoichiometric calculations, such as determining molar equivalents in reaction setups and preparing solutions of known concentrations.

Boiling Point

The reported boiling point is 263.4°C at standard atmospheric pressure (760 mmHg).[8] This relatively high boiling point is consistent with its molecular weight and the presence of polar functional groups (nitrile and chloromethyl), which increase intermolecular dipole-dipole interactions compared to a simple cyclohexane derivative. When performing distillations, it is crucial to use a vacuum to lower the boiling point and prevent thermal decomposition, a common risk for complex organic molecules at high temperatures.

Melting Point

While a specific melting point is not consistently reported in public literature, the description "low melting solid" indicates that it can exist as a solid at or slightly below standard room temperature.[6][7] For practical purposes, if the material is solid upon receipt, gentle warming may be required to liquefy it for transfer and handling.

Density

With a density of 1.06 g/cm³, this compound is slightly denser than water.[8] This information is critical for processes involving liquid-liquid extractions, as it will form the lower layer in an aqueous separation. It is also necessary for converting mass to volume for reagent measurement.

Refractive Index

The refractive index, a dimensionless number that describes how light propagates through a substance, is reported as 1.476.[8] This value is a highly sensitive measure of purity. In a research or quality control setting, an experimentally measured refractive index that deviates from the reference value can indicate the presence of solvents, starting materials, or byproducts.

Solubility Profile

The molecular structure of this compound imparts a dual solubility character.[6]

  • Nonpolar Character: The large cyclohexane ring is lipophilic, conferring solubility in nonpolar organic solvents such as toluene, hexanes, and dichloromethane.

  • Polar Character: The electronegative chlorine atom and the highly polar nitrile group (C≡N) introduce significant polarity.[6] This allows for solubility in moderately polar organic solvents like ethyl acetate and acetonitrile.

The octanol-water partition coefficient (LogP) of approximately 2.7 indicates a significantly higher affinity for lipophilic environments than for water, predicting poor water solubility.[3]

Safety-Related Physical Properties
  • Flash Point: The flash point of 106.9°C is the lowest temperature at which the liquid can vaporize to form an ignitable mixture in air.[8] This value classifies it as a combustible liquid but not highly flammable, meaning it does not pose a severe fire hazard at standard room temperature but should be kept away from open flames and high-temperature sources.

  • Vapor Pressure: At 0.0103 mmHg at 25°C, the vapor pressure is very low.[8] This indicates that the compound has low volatility at ambient temperatures, which mitigates the risk of forming high concentrations of vapor in the air during handling. However, given its acute toxicity (Category 4 for oral, dermal, and inhalation routes), all handling should still be conducted in a well-ventilated fume hood with appropriate personal protective equipment.[1]

Experimental Workflow: Boiling Point Determination

Verifying the physical properties of a compound is a cornerstone of chemical synthesis and analysis. The boiling point is a key parameter for characterization. The following diagram and protocol outline a standard laboratory procedure for its determination.

Boiling_Point_Determination cluster_setup Experimental Setup cluster_procedure Workflow Heating_Mantle Heating Mantle with Stirrer Flask Distillation Flask (Sample + Boiling Chips) Heating_Mantle->Flask Heat Thermometer Thermometer (Bulb at side-arm level) Condenser Condenser (Water In/Out) Flask->Condenser Vapor Step2 2. Add Sample & Boiling Chips Adapter Distillation Adapter Condenser->Adapter Collection_Flask Receiving Flask Adapter->Collection_Flask Distillate Step1 1. Assemble Apparatus Step1->Step2 Step3 3. Apply Gentle Heat Step2->Step3 Step4 4. Observe & Record Temperature Step3->Step4 Step5 5. Record Barometric Pressure Step4->Step5

Sources

A Theoretical Exploration of 1-(Chloromethyl)cyclohexanecarbonitrile Reactivity: A Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Chloromethyl)cyclohexanecarbonitrile is a bifunctional molecule of significant interest in organic synthesis, serving as a versatile building block for the introduction of the cyanomethylcyclohexyl moiety into more complex structures. Its reactivity is governed by the interplay between the electrophilic chloromethyl group and the nucleophilic and electrophilic characteristics of the nitrile functionality, all influenced by the conformational constraints of the cyclohexane ring. This technical guide provides an in-depth theoretical and computational framework for understanding and predicting the reactivity of this compound. We will delve into the plausible reaction mechanisms, including nucleophilic substitution, elimination, and reactions involving the nitrile group, from the perspective of modern computational chemistry. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper, mechanistically-grounded understanding of this important synthetic intermediate.

I. Theoretical Framework and Computational Methodology

The reactivity of this compound can be effectively modeled using quantum chemical methods, primarily Density Functional Theory (DFT). DFT provides a robust balance between computational cost and accuracy for studying organic reaction mechanisms.[1][2]

Computational Protocol

A typical computational workflow to investigate the reactivity of this compound would involve the following steps:

  • Geometry Optimization: The ground state geometries of the reactants, transition states, intermediates, and products are fully optimized without symmetry constraints. A commonly employed functional for such organic systems is B3LYP, paired with a basis set like 6-31+G* to adequately describe electron distribution, particularly for anionic species.[3]

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to characterize the nature of the stationary points. A minimum on the potential energy surface (reactants, intermediates, products) will have all real frequencies, while a first-order saddle point (transition state) will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Solvation Effects: To simulate reactions in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM), is often employed. The choice of solvent (e.g., acetonitrile, cyclohexane) can significantly influence reaction barriers and thermodynamics.[3]

  • Reaction Pathway Analysis: The intrinsic reaction coordinate (IRC) is calculated to confirm that the identified transition state connects the correct reactants and products on the potential energy surface.

G Reactants Reactants (e.g., this compound + Nucleophile) Opt Geometry Optimization Reactants->Opt TS Transition State (TS) (Single Imaginary Frequency) IRC Intrinsic Reaction Coordinate (IRC) Calculation TS->IRC Freq Frequency Calculation TS->Freq Products Products IRC->Products Freq->TS Locate TS Opt->Freq

II. Reactivity of the Chloromethyl Group

The primary site of electrophilicity in this compound is the carbon atom of the chloromethyl group. This functionality is susceptible to both nucleophilic substitution and elimination reactions.

A. Nucleophilic Substitution (S(_N)2) Pathway

The bimolecular nucleophilic substitution (S(_N)2) reaction is a highly probable pathway for this molecule in the presence of a wide range of nucleophiles.[4] The reaction proceeds via a backside attack of the nucleophile on the carbon atom bearing the chlorine, leading to an inversion of stereochemistry.

SN2_Mechanism

A computational analysis of the S(_N)2 reaction would focus on the potential energy surface (PES). In the gas phase, the PES for an ionic S(_N)2 reaction often exhibits a double-well profile, with the formation of a pre-reaction complex and a post-reaction complex.[3] However, in polar solvents, this can collapse into a single-well potential with a single central barrier.[3][5]

Key Theoretical Investigations:

  • Activation Energy Barrier ((\Delta G^{\ddagger})): Calculation of the Gibbs free energy of activation will determine the kinetic feasibility of the reaction with different nucleophiles.

  • Solvent Effects: The choice of solvent is critical. Polar aprotic solvents are known to accelerate S(_N)2 reactions, a phenomenon that can be quantified through computational modeling.[3]

  • Nucleophile and Leaving Group Effects: The nature of the nucleophile and the leaving group significantly impacts the reaction barrier.[4] Theoretical studies can systematically evaluate a range of nucleophiles to predict reactivity trends.

Reaction ParameterTheoretical DescriptorSignificance
Reaction RateActivation Free Energy ((\Delta G^{\ddagger}))Lower (\Delta G^{\ddagger}) corresponds to a faster reaction.
Thermodynamic FavorabilityReaction Free Energy ((\Delta G_{rxn}))A negative (\Delta G_{rxn}) indicates a spontaneous reaction.
Solvent InfluenceSolvation Free EnergyQuantifies the stabilization of reactants, transition state, and products by the solvent.
B. Elimination (E2) Pathway

In the presence of a strong, sterically hindered base, an E2 elimination reaction can compete with the S(_N)2 pathway. This reaction involves the concerted removal of a proton from the cyclohexane ring and the departure of the chloride leaving group, leading to the formation of a double bond.

For an E2 reaction to occur in a cyclohexane system, a strict stereochemical requirement must be met: the proton to be abstracted and the leaving group must be in an anti-periplanar (or trans-diaxial) arrangement.[6][7]

E2_Conformation

Theoretical Considerations:

  • Conformational Analysis: The first step is to determine the relative energies of the conformers of this compound where the chloromethyl group is in an axial versus an equatorial position. The population of the reactive axial conformer will influence the overall reaction rate.[6]

  • Transition State Geometry: The E2 transition state will be modeled to confirm the concerted nature of the bond-breaking and bond-forming events.

  • Competition with S(_N)2: By calculating the activation barriers for both the S(_N)2 and E2 pathways with a given nucleophile/base, the regioselectivity of the reaction can be predicted.[8][9]

C. Radical Pathways

Homolytic cleavage of the C-Cl bond can generate a 1-(cyanomethyl)cyclohexyl radical. This can be initiated photochemically or through the use of radical initiators.[10][11] The resulting radical can participate in various synthetic transformations.

Theoretical Approaches:

  • Bond Dissociation Energy (BDE): The C-Cl BDE can be calculated to assess the energetic cost of radical formation.

  • Radical Stability: The stability of the resulting alkyl radical can be evaluated computationally.[12]

  • Reaction with Radical Traps: The subsequent reactions of the radical with various trapping agents can be modeled to predict product distributions.[13][14]

III. Reactivity of the Nitrile Group

The nitrile group in this compound offers additional avenues for chemical transformation, primarily through nucleophilic addition to the electrophilic carbon atom of the cyano group.[15]

A. Hydrolysis to Carboxylic Acid or Amide

Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or an amide intermediate.[16][17]

Nitrile_Hydrolysis

Computational Insights:

  • Mechanism of Hydrolysis: The detailed mechanism of both acid- and base-catalyzed hydrolysis can be elucidated by locating the transition states for each elementary step, including the initial nucleophilic attack of water or hydroxide on the nitrile carbon and subsequent proton transfers.[17][18]

  • Rate-Determining Step: The activation energies for each step can be calculated to identify the rate-determining step of the overall hydrolysis process.

  • Intramolecular Reactions: The possibility of intramolecular reactions, such as the attack of an intermediate from the chloromethyl group on the nitrile, can be investigated, although this is generally less likely under typical hydrolysis conditions.[19][20]

B. Nucleophilic Addition of Organometallic Reagents

Grignard reagents and other organometallic nucleophiles can add to the nitrile carbon to form an intermediate imine anion, which upon hydrolysis yields a ketone.[15]

Theoretical Modeling:

  • Addition Mechanism: The mechanism of Grignard addition can be modeled to understand the coordination of the magnesium to the nitrile nitrogen and the subsequent nucleophilic attack of the alkyl group.

  • Stereoselectivity: If the organometallic reagent or the substrate is chiral, computational methods can be used to predict the stereochemical outcome of the addition.

Conclusion

The reactivity of this compound is multifaceted, with several competing reaction pathways available depending on the reaction conditions. Theoretical and computational studies provide an indispensable toolkit for dissecting these pathways, predicting their outcomes, and rationally designing synthetic strategies. By leveraging DFT calculations, researchers can gain a detailed understanding of the potential energy surfaces for S(_N)2, E2, radical reactions, and nitrile group transformations. This in silico approach not only explains experimental observations but also guides the optimization of reaction conditions to achieve desired chemical transformations with high selectivity and efficiency. The continued application of these theoretical methods will undoubtedly accelerate the discovery and development of novel molecules derived from this versatile building block.

References

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  • Capurso, M., Gette, R., Radivoy, G., & Dorn, V. (2019). The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. ResearchGate. [Link]

  • Capurso, M., Gette, R., Radivoy, G., & Dorn, V. (2019). The Sn2 reaction: a theoretical-computational analysis of a simple and very interesting mechanism. Sciforum. [Link]

  • Deng, H., et al. (2016). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. PubMed Central. [Link]

  • Capurso, M., et al. (2019). Proceedings of the 23th Int. Electron. Conf. Synth. Org. Chem. - THE SN2 REACTION: A THEORETICAL-COMPUTATIONAL ANALYSIS OF A SIMPLE AND VERY INTERESTING MECHANISM. CONICET. [Link]

  • Protti, S., Fagnoni, M., & Ravelli, D. (2020). Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy. ACS Publications. [Link]

  • Sharma, U., et al. (2022). Radical Generation from Alkyl Halides: Mechanisms, Photocatalysis, and Synthetic Applications. ResearchGate. [Link]

  • Unknown Author. (2018). Hydrolysis of alpha chloro nitrile : Corey's lactone synthesis : a very interesting mechanism. YouTube. [Link]

  • Wang, C. (2023). GENERATION OF ALKYL RADICALS VIA C-H FUNCTIONALIZATION AND HALOGEN ATOM TRANSFER PROCESSES. Purdue University Graduate School - Figshare. [Link]

  • Wang, C. (2023). GENERATION OF ALKYL RADICALS VIA C-H FUNCTIONALIZATION AND HALOGEN ATOM TRANSFER PROCESSES. IU Indianapolis ScholarWorks. [Link]

  • Khan Academy Organic Chemistry. (2012). E2 Elimination: substituted cyclohexanes. YouTube. [Link]

  • Sirjean, B., & Glaude, P. A. (2010). Ab initio study on alkyl radical decomposition and alkyl radical addition to olefins. ResearchGate. [Link]

  • orthocresol. (2017). Mechanism for basic hydrolysis of α-chloronitrile to ketone? Chemistry Stack Exchange. [Link]

  • LibreTexts. (2024). 11.7: Elimination Reactions- Zaitsev's Rule. Chemistry LibreTexts. [Link]

  • Varese, M., et al. (2015). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. PubMed Central. [Link]

  • Various Authors. (2025). Growing Science. Growing Science. [Link]

  • Cravotto, G., et al. (2019). Swift and efficient sono-hydrolysis of nitriles to carboxylic acids under basic condition: Role of the oxide anion radical in the hydrolysis mechanism. ResearchGate. [Link]

  • Chemistry Steps. (2023). E2 and E1 Elimination Reactions of Cyclohexanes. Chemistry Steps. [Link]

  • OpenStax. (2023). 11.7 Elimination Reactions: Zaitsev's Rule. Organic Chemistry | OpenStax. [Link]

  • baldbrain. (2018). Elimination reactions of cyclohexane derivatives. Physics Forums. [Link]

  • Bence, M., et al. (2016). An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine. ResearchGate. [Link]

  • Abd-El-Aziz, A. S., et al. (2004). Nucleophilic addition and substitution reactions between the cyanide ion and cyclopentadienyliron complexes of chlorobenzenes. Syntheses of benzonitriles and phthalonitriles. ResearchGate. [Link]

  • da Silva, A. B. F., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle. [Link]

  • Sharma, R., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. PubMed Central. [Link]

  • Chemistry Steps. (2023). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]

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An In-Depth Technical Guide to 1-(Chloromethyl)cyclohexanecarbonitrile: Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Chloromethyl)cyclohexanecarbonitrile is a bifunctional organic compound featuring a cyclohexane ring substituted with both a chloromethyl and a nitrile group at the same carbon atom. This unique structure imparts a versatile reactivity profile, making it a valuable building block in organic synthesis. The presence of a reactive primary chloride allows for a variety of nucleophilic substitution reactions, while the nitrile group can be transformed into other functionalities such as amines, carboxylic acids, and ketones. These characteristics make this compound a molecule of significant interest, particularly as a potential intermediate in the synthesis of pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, spectral characteristics, reactivity, and applications in drug development.

Chemical Structure and Identification

The chemical structure of this compound consists of a central cyclohexane ring with a chloromethyl (-CH₂Cl) group and a nitrile (-C≡N) group attached to the C1 position.

graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; "C1" [label=""]; "C2" [label=""]; "C3" [label=""]; "C4" [label=""]; "C5" [label=""]; "C6" [label=""]; "C7" [label="C"]; "N" [label="N"]; "C8" [label="CH₂"]; "Cl" [label="Cl"];

}

Figure 1: 2D Chemical Structure of this compound

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name 1-(chloromethyl)cyclohexane-1-carbonitrile[1][2]
CAS Number 112905-95-0[1][2]
Molecular Formula C₈H₁₂ClN[1][2]
Molecular Weight 157.64 g/mol [1][2]
Canonical SMILES C1CCC(CC1)(CCl)C#N[1]
InChI Key BWQNUOFYAYIAIY-UHFFFAOYSA-N[2]
Synonyms This compound, Cyclohexanecarbonitrile, 1-(chloromethyl)-[1]

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid or a low melting solid at room temperature.[3] Its physicochemical properties are largely dictated by the combination of the nonpolar cyclohexane ring and the polar nitrile and chloromethyl groups.

Table 2: Physicochemical Properties

PropertyValueSource
Physical State Liquid or low melting solid[3]
Boiling Point 83-86 °C at 0.2 mmHg[4]
Density 1.06 ± 0.1 g/cm³ (Predicted)[4]
Solubility Soluble in organic solvents, limited solubility in water[3]

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process starting from the readily available cyclohexanone. The first step is the formation of 1-(hydroxymethyl)cyclohexanecarbonitrile, followed by the chlorination of the primary alcohol.

graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#34A853"];

}

Figure 2: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 1-(Hydroxymethyl)cyclohexanecarbonitrile

The formation of the hydroxymethyl intermediate can be achieved through various methods, including the reaction of cyclohexanone cyanohydrin with a suitable reducing agent or via a nucleophilic hydroxymethylation reaction.[5][6]

Protocol: Synthesis of 1-(Hydroxymethyl)cyclohexanecarbonitrile from Cyclohexanone Cyanohydrin

  • Formation of Cyclohexanone Cyanohydrin: In a well-ventilated fume hood, to a stirred solution of cyclohexanone in a suitable solvent (e.g., ethanol), add a solution of sodium or potassium cyanide, followed by the dropwise addition of an acid (e.g., acetic acid) at low temperature (0-5 °C).

  • Work-up: After the reaction is complete, the mixture is neutralized and extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude cyclohexanone cyanohydrin.[5]

  • Reduction to 1-(Hydroxymethyl)cyclohexanecarbonitrile: The crude cyanohydrin is then reduced. A common method involves catalytic hydrogenation.[5] The cyanohydrin is dissolved in a suitable solvent (e.g., ethanol) and hydrogenated in the presence of a catalyst (e.g., Raney nickel) under hydrogen pressure.

  • Purification: After the reaction, the catalyst is filtered off, and the solvent is evaporated to yield 1-(hydroxymethyl)cyclohexanecarbonitrile, which can be further purified by distillation or crystallization.[7][8]

Step 2: Chlorination of 1-(Hydroxymethyl)cyclohexanecarbonitrile

The conversion of the primary alcohol in 1-(hydroxymethyl)cyclohexanecarbonitrile to the corresponding chloride is a standard transformation in organic synthesis, often accomplished using thionyl chloride (SOCl₂).[9][10]

Protocol: Chlorination with Thionyl Chloride

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a trap for acidic gases (HCl and SO₂), and a dropping funnel, place 1-(hydroxymethyl)cyclohexanecarbonitrile.

  • Addition of Thionyl Chloride: Cool the flask in an ice bath and add thionyl chloride dropwise via the dropping funnel. A small amount of a tertiary amine base like pyridine can be used to catalyze the reaction and neutralize the generated HCl.[6]

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently heated to reflux until the evolution of gases ceases.

  • Work-up and Purification: The excess thionyl chloride is removed by distillation under reduced pressure. The residue is then carefully poured into ice-water and extracted with an organic solvent. The organic extract is washed with a dilute sodium bicarbonate solution, then with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude this compound can be purified by vacuum distillation.[11]

graph "Chlorination_Mechanism" { rankdir=LR; node [shape=plaintext]; ROH [label="R-CH₂-OH"]; SOCl2 [label="SOCl₂"]; Intermediate1 [label="R-CH₂-O-S(O)Cl"]; Intermediate2 [label="[R-CH₂⁺ Cl⁻]"]; Product [label="R-CH₂-Cl"]; HCl [label="HCl"]; SO2 [label="SO₂"];

}

Figure 3: Simplified mechanism of alcohol chlorination with thionyl chloride.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the chloromethyl protons and the protons of the cyclohexane ring.

  • -CH₂Cl: A singlet is expected for the two protons of the chloromethyl group. Due to the electronegativity of the adjacent chlorine atom, this signal would appear downfield, likely in the range of 3.5-3.7 ppm .[12]

  • Cyclohexane Protons: The ten protons on the cyclohexane ring will appear as a complex multiplet in the upfield region, typically between 1.2 and 2.3 ppm . The protons on the carbons adjacent to the quaternary center will likely be the most deshielded within this group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbon atoms in the molecule.

  • -C≡N: The carbon of the nitrile group is expected to resonate in the range of 118-125 ppm .[13][14]

  • Quaternary Carbon (C1): The carbon atom attached to both the chloromethyl and nitrile groups will be a quaternary carbon and is expected to have a chemical shift in the range of 40-50 ppm .

  • -CH₂Cl: The carbon of the chloromethyl group will be deshielded by the chlorine atom and is predicted to appear around 45-55 ppm .[13]

  • Cyclohexane Carbons: The carbons of the cyclohexane ring will appear in the aliphatic region, typically between 20-40 ppm .[15]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the absorption bands of its key functional groups.

  • -C≡N Stretch: A sharp, medium-intensity absorption band is expected in the range of 2220-2260 cm⁻¹ , which is characteristic of a nitrile group.[16][17]

  • C-H Stretch (sp³): Strong absorption bands will be present in the region of 2850-2950 cm⁻¹ due to the C-H stretching vibrations of the cyclohexane and chloromethyl groups.[18]

  • C-Cl Stretch: A medium to strong absorption in the fingerprint region, typically between 600-800 cm⁻¹ , can be attributed to the C-Cl stretching vibration.[16]

Mass Spectrometry

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z = 157. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z = 159 with about one-third the intensity of the molecular ion peak should be observed.[19]

  • Fragmentation: A prominent fragmentation pathway would be the loss of the chloromethyl radical (•CH₂Cl), leading to a cation at m/z = 108. Another likely fragmentation is the loss of a chlorine radical (•Cl) to give a cation at m/z = 122. Alpha-cleavage of the cyclohexane ring is also possible.[8][20][21]

Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the reactivity of its two functional groups.

graph "Reactivity" { rankdir=LR; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"];

}

Figure 4: Reactivity profile of this compound.

  • Nucleophilic Substitution at the Chloromethyl Group: The primary chloride is a good leaving group and can be readily displaced by a wide range of nucleophiles. This allows for the introduction of various functional groups at this position. A particularly relevant reaction is the substitution with a cyanide ion to form 1-(cyanomethyl)cyclohexanecarbonitrile.[22][23]

  • Transformations of the Nitrile Group: The nitrile group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid. It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. Furthermore, it can react with Grignard reagents to form ketones after hydrolysis of the intermediate imine.

Application in Drug Development: A Precursor to Gabapentin Intermediates

A significant potential application of this compound in drug development lies in its role as a precursor to key intermediates for the synthesis of Gabapentin. Gabapentin, an anticonvulsant and analgesic drug, is synthesized from 1-(aminomethyl)cyclohexaneacetic acid.[24][25] A common intermediate in several Gabapentin syntheses is 1-(cyanomethyl)cyclohexanecarbonitrile.[1][24][26][27]

This compound can be readily converted to 1-(cyanomethyl)cyclohexanecarbonitrile through a nucleophilic substitution reaction with a cyanide salt, such as sodium or potassium cyanide.

graph "Gabapentin_Intermediate_Synthesis" { rankdir=LR; node [shape=plaintext]; Start [label="this compound"]; Reagent [label="+ NaCN", shape=none]; Product [label="1-(Cyanomethyl)cyclohexanecarbonitrile\n(Gabapentin Intermediate)"]; FurtherSteps [label="Further Synthetic Steps"]; Gabapentin [label="Gabapentin"];

}

Figure 5: Conversion of this compound to a Gabapentin intermediate.

This reaction provides a direct and efficient route to the dinitrile intermediate, which can then be further processed to Gabapentin through established synthetic pathways, typically involving the selective hydrolysis and reduction of the nitrile groups.[1][15] The use of this compound as a starting material offers a strategic advantage in the construction of the Gabapentin scaffold.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[4] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times.

Conclusion

This compound is a versatile synthetic building block with significant potential in organic synthesis, particularly in the field of drug development. Its dual functionality allows for a range of chemical transformations, making it a valuable precursor for more complex molecules. The straightforward conversion of this compound to 1-(cyanomethyl)cyclohexanecarbonitrile highlights its potential role as a key starting material in the synthesis of Gabapentin and its analogues. A thorough understanding of its synthesis, reactivity, and spectral properties is crucial for its effective utilization in research and development.

References

  • The Hive Archive. (2005, February 13). Cyanuric Chloride as Chlorination Agent. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 1-HYDROXY-1-CYCLOHEXANECARBONITRILE. Retrieved from [Link]

  • University of Calgary. (n.d.). 1H NMR - Chemical Shift List. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Hydroxymethyl)cyclohexane-1-carbonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkylation reactions of cyclohexanecarbonitrile 1. Retrieved from [Link]

  • Sciencemadness.org. (2008, May 30). thionyl chloride and alcohols. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of gabapentin intermediate. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, D2O, experimental) (HMDB0155830). Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • American Elements. (n.d.). 1-(chloromethyl)cyclopentane-1-carbonitrile. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Quick Company. (2023, September 19). Continuous Process For The Preparation Of Gabapentin Intermediate. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, August 15). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

  • Google Patents. (n.d.). US20080228016A1 - Method for Chlorinating Alcohols.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Direct transformation of nitriles to cyanide using chloride anion as catalyst. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct transformation of nitriles to cyanide using chloride anion as catalyst. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Reddit. (2024, April 17). What would occur if excess thionyl chloride was used in the synthesis of Lidocaine?. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 (a): Proposed reaction mechanism in which thionyl chloride.... Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

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An In-depth Technical Guide to 1-(Chloromethyl)Cyclohexanecarbonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(Chloromethyl)Cyclohexanecarbonitrile, a bifunctional organic compound with significant potential in synthetic chemistry and drug discovery. Although a detailed historical account of its specific discovery is not prominent in the scientific literature, its importance can be inferred from the broader context of functionalized cyclohexanecarbonitriles and α-chloronitriles, which are established as valuable intermediates. This guide details a plausible and robust synthetic pathway, outlines its key chemical and physical properties, and explores its potential applications in the pharmaceutical and agrochemical industries. The content is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Historical Context

This compound (CAS No. 112905-95-0) is a fascinating molecule that combines the reactivity of a chloromethyl group with the synthetic versatility of a nitrile function, both anchored to a cyclohexane scaffold. While the precise moment of its first synthesis is not well-documented, its conceptual origins lie in the rich history of cyano- and chloro-functionalized organic compounds that have been pivotal to the advancement of chemical synthesis and medicinal chemistry.

The development of functionalized cyclohexanecarbonitriles has been driven by their utility as precursors to a wide array of more complex molecules. Nitriles, in general, are highly versatile functional groups that can be hydrolyzed to carboxylic acids, reduced to amines, or reacted with organometallic reagents to form ketones. The cyclohexane ring provides a three-dimensional framework that is a common motif in many biologically active molecules.

The introduction of a reactive chloromethyl group onto the cyclohexane ring at the carbon bearing the nitrile creates a valuable electrophilic center. This allows for a variety of nucleophilic substitution reactions, enabling the facile introduction of diverse functionalities. Chloro-containing organic molecules have a long and successful history in pharmaceuticals, with over 250 FDA-approved drugs containing chlorine. The presence of chlorine can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. Therefore, this compound represents a pre-functionalized building block ripe for exploitation in the synthesis of novel chemical entities.

Synthesis of this compound

A logical and efficient synthetic route to this compound involves a two-step process starting from the readily available cyclohexanone. The first step is the formation of the precursor, 1-(hydroxymethyl)cyclohexanecarbonitrile, followed by the chlorination of the primary alcohol.

Step 1: Synthesis of 1-(Hydroxymethyl)cyclohexanecarbonitrile

This step is a variation of the well-known cyanohydrin formation reaction. In this case, both formaldehyde and a cyanide source react with cyclohexanone in a one-pot reaction.

Reaction Scheme:

G Cyclohexanone Cyclohexanone Intermediate 1-(Hydroxymethyl)cyclohexanecarbonitrile Cyclohexanone->Intermediate Formaldehyde Formaldehyde Formaldehyde->Intermediate HCN HCN (from NaCN/H+) HCN->Intermediate

Caption: Synthesis of the hydroxymethyl precursor.

Mechanism:

The reaction proceeds via a nucleophilic addition of the cyanide ion to the carbonyl carbon of cyclohexanone, followed by the addition of a hydroxymethyl group from formaldehyde. The base catalyzes the generation of the cyanide nucleophile from HCN.

Experimental Protocol:

  • Reaction Setup: To a solution of sodium cyanide (NaCN) in water, cooled in an ice bath, add a stoichiometric equivalent of a weak acid (e.g., acetic acid) to generate hydrocyanic acid (HCN) in situ. Caution: HCN is extremely toxic. This reaction must be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Addition of Reactants: To this solution, add cyclohexanone and an aqueous solution of formaldehyde, also pre-cooled.

  • Reaction: Stir the mixture vigorously at a low temperature (0-5 °C) for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully neutralize the mixture with a suitable acid. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 1-(hydroxymethyl)cyclohexanecarbonitrile, can be purified by column chromatography or recrystallization.

Step 2: Chlorination of 1-(Hydroxymethyl)cyclohexanecarbonitrile

The conversion of the primary alcohol in 1-(hydroxymethyl)cyclohexanecarbonitrile to the corresponding chloride is effectively achieved using thionyl chloride (SOCl₂). This is a standard and high-yielding method for this type of transformation.

Reaction Scheme:

G Precursor 1-(Hydroxymethyl)cyclohexanecarbonitrile Product This compound Precursor->Product SOCl2 SOCl₂ SOCl2->Product Byproducts SO₂ + HCl Product->Byproducts

Caption: Chlorination of the precursor to the final product.

Mechanism:

The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes an internal nucleophilic substitution (SNi mechanism) where the chloride attacks the carbon, and sulfur dioxide and a chloride ion are expelled. The byproducts, sulfur dioxide and hydrogen chloride, are gases, which drives the reaction to completion.

Experimental Protocol:

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize the HCl and SO₂ evolved), dissolve 1-(hydroxymethyl)cyclohexanecarbonitrile in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

  • Addition of Thionyl Chloride: Cool the solution in an ice bath and add thionyl chloride dropwise with stirring. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for a few hours, or until the reaction is complete as indicated by TLC.

  • Work-up: Carefully quench the reaction by pouring it into ice-water. Separate the organic layer.

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.

Physicochemical and Spectroscopic Data

PropertyValue
CAS Number 112905-95-0
Molecular Formula C₈H₁₂ClN
Molecular Weight 157.64 g/mol
Appearance Colorless to pale yellow liquid or low melting solid
Predicted Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Cyclohexane protons (CH₂): A complex multiplet in the region of δ 1.2-2.0 ppm (10H).

  • Chloromethyl protons (CH₂Cl): A singlet around δ 3.6-3.8 ppm (2H).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Cyclohexane carbons (CH₂): Multiple signals expected in the range of δ 20-40 ppm.

  • Quaternary carbon (C-CN): A signal around δ 45-55 ppm.

  • Chloromethyl carbon (CH₂Cl): A signal around δ 48-55 ppm.

  • Nitrile carbon (CN): A signal in the region of δ 118-122 ppm.

IR (Infrared) Spectroscopy:

  • C-H stretch (aliphatic): 2850-2950 cm⁻¹

  • C≡N stretch (nitrile): A sharp, medium intensity band around 2240-2250 cm⁻¹

  • C-Cl stretch: 650-800 cm⁻¹

MS (Mass Spectrometry):

  • Molecular Ion (M⁺): A peak at m/z 157, with a characteristic M+2 isotope peak for chlorine at m/z 159 in an approximate 3:1 ratio.

  • Key Fragmentation: Loss of the chloromethyl radical (•CH₂Cl) leading to a fragment at m/z 108. Loss of the chlorine atom to give a fragment at m/z 122.

Applications in Drug Discovery and Organic Synthesis

The synthetic utility of this compound stems from its two reactive functional groups. This dual reactivity makes it a valuable building block for creating diverse molecular architectures.

G A This compound B Nucleophilic Substitution (at CH₂Cl) A->B  Nu⁻ C Nitrile Transformations A->C D Amine Derivatives B->D  R₂NH E Ether/Thioether Derivatives B->E  RO⁻ / RS⁻ F Carboxylic Acid Derivatives C->F  H₃O⁺ G Primary Amine Derivatives C->G  [H] (e.g., LiAlH₄)

Caption: Potential synthetic transformations of the title compound.

  • Nucleophilic Substitution at the Chloromethyl Group: The chlorine atom is a good leaving group, allowing for SN2 reactions with a wide variety of nucleophiles. This enables the introduction of amines, alcohols, thiols, and other functional groups, leading to a diverse library of substituted cyclohexanecarbonitriles. These products can then be further elaborated.

  • Transformations of the Nitrile Group: The nitrile group is a versatile precursor. It can be:

    • Hydrolyzed under acidic or basic conditions to yield a carboxylic acid.

    • Reduced using reagents like lithium aluminum hydride (LiAlH₄) to a primary amine.

    • Reacted with Grignard reagents to form ketones after hydrolysis.

This dual reactivity allows for orthogonal chemical strategies, where one functional group can be modified while the other remains intact for a subsequent transformation. This is a powerful tool in the multi-step synthesis of complex target molecules, such as active pharmaceutical ingredients (APIs). The cyclohexane core is a common feature in many drugs, and the ability to introduce functionality at the 1-position in a controlled manner makes this compound a potentially valuable starting material for medicinal chemistry programs.

Conclusion

This compound is a synthetically valuable, bifunctional molecule. While its specific history is not well-defined, its chemical nature places it firmly within the important class of functionalized building blocks used in modern organic synthesis. The outlined two-step synthesis from cyclohexanone is a practical and scalable route to this compound. Its dual reactivity, stemming from the chloromethyl and nitrile groups, opens up a multitude of possibilities for the creation of complex molecular scaffolds relevant to the pharmaceutical and agrochemical industries. This guide provides a solid foundation for researchers looking to explore the potential of this versatile chemical intermediate.

References

  • Filo. (20

An In-Depth Technical Guide to 1-(Chloromethyl)cyclohexanecarbonitrile (CAS 112905-95-0) for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(Chloromethyl)cyclohexanecarbonitrile, a versatile bifunctional organic compound. Intended for researchers, medicinal chemists, and professionals in drug discovery and development, this document delves into the core properties, synthetic utility, and critical handling protocols for this valuable chemical intermediate. We will explore the causality behind its reactivity and its strategic application in the synthesis of complex molecular architectures, moving beyond a mere recitation of facts to deliver actionable, field-proven insights.

Core Molecular Profile and Physicochemical Properties

This compound, assigned the CAS number 112905-95-0, is an organic compound featuring a cyclohexane ring substituted with both a chloromethyl and a nitrile group at the same carbon atom.[1][2] This unique structural arrangement imparts a dual reactivity that makes it a valuable building block in organic synthesis. The presence of a reactive primary chloride and a polar nitrile group on a rigid cyclohexane scaffold offers chemists a strategic tool for constructing complex molecules.[2]

The compound typically presents as a colorless to pale yellow liquid or a low-melting solid, a physical state dependent on purity and ambient temperature.[2][3] A summary of its key properties is presented below for rapid reference.

PropertyValueSource(s)
CAS Number 112905-95-0[1]
Molecular Formula C₈H₁₂ClN[1][4]
Molecular Weight 157.64 g/mol [1][4]
Appearance Colorless to pale yellow liquid or low-melting solid[2][3]
Boiling Point 263.4°C at 760 mmHg (Predicted)[5]
Flash Point 106.9°C (Predicted)[5]
Density 1.06 g/cm³ (Predicted)[5]
Solubility Soluble in many organic solvents. The nitrile group suggests some polarity.[2]
SMILES N#CC1(CCl)CCCCC1[2]
InChI InChI=1S/C8H12ClN/c9-6-8(7-10)4-2-1-3-5-8/h1-6H2[2]

Note: Some physical properties are predicted and should be confirmed experimentally.

The Synthetic Chemist's Perspective: Reactivity and Strategic Applications

The synthetic utility of this compound is primarily dictated by the reactivity of the chloromethyl group. As a primary alkyl halide, the chlorine atom is an excellent leaving group in nucleophilic substitution reactions (SN2). This allows for the facile introduction of a wide array of functional groups, making it a versatile precursor for more complex molecules.[2]

Role as a Key Building Block in Pharmaceutical Synthesis

While direct applications of this compound are not extensively documented in publicly available literature, its structural motifs are highly relevant to pharmaceutical development. Its true value lies in its role as a precursor to other key intermediates. A prime example is its potential role in the synthesis of Gabapentin, an anticonvulsant drug.[6][7] A critical intermediate in many Gabapentin syntheses is 1-(cyanomethyl)cyclohexanecarbonitrile.[8][9]

The logical and most direct synthetic route to this dinitrile intermediate would involve the nucleophilic substitution of the chloride in this compound with a cyanide salt. This transformation underscores the strategic importance of this compound as a foundational building block.

G cluster_0 Synthetic Pathway to Gabapentin Intermediate start This compound reaction SN2 Reaction start->reaction Electrophile intermediate 1-(Cyanomethyl)cyclohexanecarbonitrile (Gabapentin Intermediate) reagent Nucleophilic Cyanide Source (e.g., NaCN, KCN) reagent->reaction Nucleophile reaction->intermediate Product

Caption: Synthetic utility of this compound.

This dinitrile can then be further elaborated to yield Gabapentin through established synthetic routes, typically involving hydrolysis and reduction steps.[6][10] The cyclohexane scaffold provided by this compound is a common structural motif in medicinal chemistry, valued for its conformational rigidity and lipophilicity.[11]

General Reactivity and Potential for Library Synthesis

Beyond its role in specific drug syntheses, the reactivity of this compound lends itself to the creation of diverse chemical libraries for high-throughput screening. The chloromethyl group can react with a wide range of nucleophiles, including:

  • Amines: to form substituted aminomethylcyclohexanecarbonitriles.

  • Alcohols and Phenols: to generate corresponding ethers.

  • Thiols: to produce thioethers.

  • Carboxylates: to form esters.

This versatility allows for the systematic modification of the molecule, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Experimental Protocol: A Representative Nucleophilic Substitution

The following is a generalized, self-validating protocol for a nucleophilic substitution reaction on this compound. This protocol is based on standard procedures for similar alkyl halides and should be optimized for specific nucleophiles and desired outcomes.[12][13][14]

Objective: To synthesize a derivative of this compound via an SN2 reaction.

Materials:

  • This compound

  • Nucleophile (e.g., sodium azide, potassium cyanide, a primary or secondary amine)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile)

  • Inert gas atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve the chosen nucleophile (1.1 equivalents) in the anhydrous solvent.

  • Addition of Substrate: To the stirring solution of the nucleophile, add this compound (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to an appropriate temperature (typically between 50-80°C) and monitor the progress by TLC. The disappearance of the starting material spot indicates the completion of the reaction.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation/recrystallization.

G cluster_1 Experimental Workflow setup Reaction Setup (Inert Atmosphere) addition Substrate Addition (Dropwise at RT) setup->addition reaction Heating and Monitoring (TLC) addition->reaction workup Quenching and Extraction reaction->workup purification Purification (Chromatography/Distillation) workup->purification product Pure Product purification->product

Caption: Generalized workflow for nucleophilic substitution.

Safety, Handling, and Storage: A Trustworthy Approach

As with any reactive chemical intermediate, stringent safety protocols must be observed when handling this compound. The toxicological properties have not been fully investigated, and it should be handled with care in a well-ventilated fume hood.

Key Safety Considerations:

  • Toxicity: Classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It is also a skin and eye irritant.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. Handle in accordance with good industrial hygiene and safety practices.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Trusted Suppliers

This compound is available from a number of reputable chemical suppliers that cater to the research and development community. When sourcing this material, it is crucial to obtain a certificate of analysis to verify its purity and identity.

SupplierPurityNotes
Apollo Scientific 95%Available in various quantities.[3]
ChemScene ≥97%Provides detailed product information.[4]
CymitQuimica -Lists multiple suppliers and product forms.[2]
Santa Cruz Biotechnology -For research use only.[15]
Atlantic-Res 95%Provides purity information.

This is not an exhaustive list, and availability may vary. It is recommended to contact suppliers directly for current stock and pricing information.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its bifunctional nature, combining a reactive chloromethyl group with a stable nitrile on a cyclohexane scaffold, provides a powerful tool for the construction of complex and biologically relevant molecules. A thorough understanding of its reactivity, coupled with stringent safety and handling protocols, will enable researchers to effectively harness the synthetic potential of this important chemical intermediate.

References

  • MOLBASE. (n.d.). 1-(chloromethyl)cyclohexane-1-carbonitrile112905-95-0,Purity95%_ATLANTIC-RES. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013190357A1 - A process for the preparation of gabapentin.
  • YouTube. (2021, June 13). Nucleophilic Substitution Experiment S21. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013190357A1 - A process for the preparation of gabapentin.
  • Cheméo. (n.d.). Chemical Properties of Cyclohexanecarbonitrile (CAS 766-05-2). Retrieved from [Link]

  • Thieme Chemistry. (n.d.). C-1 Building Blocks in Organic Synthesis. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For The Preparation Of Gabapentin Hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Process For Synthesis Of Gabapentin. Retrieved from [Link]

  • Patsnap. (2019, September 3). Process for the preparation of gabapentin. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Alkylazinylcarbonitriles as building blocks in organic synthesis: Synthesis of 3-amino-7-arylhydrazonothieno-7H-[3,4-c]-pyridine-4,6-diones and pyrido-[3,4-c]-pyridazine-5-carbonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyanocyclohexaneacetonitrile. Retrieved from [Link]

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  • ResearchGate. (2025, August 7). Cyclopropyl Building Blocks in Organic Synthesis. Part 96. Novel Liquid Crystalline Compounds Containing Bicyclo[3.1.0]hexane Core Units. Retrieved from [Link]

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An In-Depth Technical Guide to 1-(Chloromethyl)Cyclohexanecarbonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract and Introduction

1-(Chloromethyl)cyclohexanecarbonitrile is a bifunctional organic compound featuring a cyclohexane scaffold substituted with two key functional groups at the C1 position: a reactive chloromethyl group and a polar nitrile (cyano) group.[1] This unique structural arrangement makes it a valuable and versatile intermediate in advanced organic synthesis. The presence of a primary alkyl chloride provides a reactive site for nucleophilic substitution, enabling the straightforward introduction of the cyclohexanecarbonitrile moiety into more complex molecular architectures.[1]

Simultaneously, the nitrile group can undergo a variety of chemical transformations, including hydrolysis to a carboxylic acid or reduction to a primary amine, further expanding its synthetic utility. These characteristics position this compound as a significant building block in the synthesis of novel compounds for the pharmaceutical and agrochemical industries.[1] This guide provides a comprehensive overview of its physicochemical properties, outlines a representative synthetic protocol, discusses its key applications in research and drug development, and details essential safety and handling procedures.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data is essential for its proper handling, characterization, and use in quantitative experimental design.

PropertyValueSource(s)
Molecular Formula C₈H₁₂ClN[1][2][3]
Molecular Weight 157.64 g/mol [2][3]
CAS Number 112905-95-0[2][3]
IUPAC Name 1-(chloromethyl)cyclohexane-1-carbonitrileN/A
Synonyms Cyclohexanecarbonitrile, 1-(chloromethyl)-[1]
Appearance Colorless to pale yellow liquid or low melting solid[1]
SMILES C1CCC(CC1)(CCl)C#N[1][3]
InChI InChI=1/C8H12ClN/c9-6-8(7-10)4-2-1-3-5-8/h1-6H2[1]

Synthesis and Reactivity

The synthesis of α-substituted cyclohexanecarbonitriles typically proceeds via the deprotonation of the α-carbon followed by quenching with a suitable electrophile. The acidity of the α-proton is enhanced by the electron-withdrawing effect of the adjacent nitrile group, facilitating its removal by a strong, non-nucleophilic base.

Proposed Synthetic Pathway

A robust method for the preparation of this compound involves the α-chloromethylation of the parent molecule, cyclohexanecarbonitrile. This two-step, one-pot process involves the formation of a carbanion intermediate, which then reacts with a chloromethylating agent.

Representative Experimental Protocol

Objective: To synthesize this compound from cyclohexanecarbonitrile.

Causality Behind Experimental Choices:

  • Base Selection: A strong, sterically hindered, non-nucleophilic base such as Lithium Diisopropylamide (LDA) is crucial. Weaker bases may not fully deprotonate the α-carbon, while nucleophilic bases (like NaOH or alkoxides) could attack the nitrile group itself, leading to unwanted side products.

  • Temperature Control: The initial deprotonation is performed at -78 °C (dry ice/acetone bath) to prevent side reactions and ensure kinetic control, leading to the selective formation of the desired carbanion.

  • Electrophile: Formaldehyde is used as a simple, inexpensive source of the hydroxymethyl group. Subsequent treatment with a chlorinating agent like thionyl chloride (SOCl₂) converts the intermediate alcohol to the target alkyl chloride in situ. This avoids the handling of highly carcinogenic chloromethylating agents like chloromethyl methyl ether.

Step-by-Step Methodology:

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel. The system is maintained under an inert nitrogen atmosphere throughout the reaction.

  • Reagent Preparation: In the flask, dissolve diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C.

  • Base Formation: Slowly add n-butyllithium (1.05 equivalents) to the solution while maintaining the temperature at -78 °C. Stir for 30 minutes to pre-form the LDA base.

  • Deprotonation: Add a solution of cyclohexanecarbonitrile (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel. Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete formation of the lithiated intermediate.

  • Hydroxymethylation: Add paraformaldehyde (1.5 equivalents), previously dried under vacuum, to the reaction mixture in one portion. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Chlorination: Re-cool the mixture to 0 °C. Cautiously add thionyl chloride (1.2 equivalents) dropwise. The reaction may be exothermic. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Workup and Isolation: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Key Reactivity Insights

The synthetic value of this compound stems from its two distinct reactive centers:

  • The Chloromethyl Group: As a primary alkyl chloride, this group is an excellent electrophile for Sₙ2 reactions. It readily reacts with a wide range of nucleophiles (e.g., amines, alcohols, thiols, carbanions), making it a powerful tool for covalently linking the cyclohexanecarbonitrile scaffold to other molecules.

  • The Nitrile Group: This group can be transformed to provide access to other important functionalities. For instance, acid- or base-catalyzed hydrolysis yields a carboxylic acid, while reduction (e.g., with LiAlH₄ or catalytic hydrogenation) produces a primary amine.

Visualization of Synthetic Workflow

The following diagram illustrates the proposed one-pot synthesis from cyclohexanecarbonitrile.

SynthesisWorkflow cluster_reagents Start Cyclohexanecarbonitrile Anion Intermediate Anion (Lithiated Nitrile) Start->Anion Deprotonation LDA Alcohol Intermediate Alcohol (1-(Hydroxymethyl)cyclohexanecarbonitrile) Anion->Alcohol Electrophilic Addition CH₂O Product This compound Alcohol->Product Chlorination SOCl₂ LDA 1. LDA, THF, -78°C Formaldehyde 2. Paraformaldehyde SOCl2 3. SOCl₂, 0°C to RT

Sources

Solubility Profile of 1-(Chloromethyl)cyclohexanecarbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(Chloromethyl)cyclohexanecarbonitrile, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Lacking extensive published quantitative solubility data, this document establishes a predictive solubility framework based on the molecule's structural attributes and first principles of physical organic chemistry. We present a detailed, field-proven experimental protocol for researchers to quantitatively determine its solubility, ensuring data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems to optimize reaction conditions, purification processes, and formulation development.

Introduction: The Significance of Solubility for a Bifunctional Intermediate

This compound is a bifunctional organic compound featuring a cyclohexane ring substituted with both a reactive chloromethyl group and a polar carbonitrile (nitrile) moiety.[1] This unique combination of a nonpolar carbocyclic core and two distinct functional groups makes it a versatile building block in organic synthesis.[1] However, this structural duality also creates a complex solubility profile that is highly dependent on the chosen solvent system.

Understanding and controlling solubility is not merely a procedural step; it is fundamental to the success of synthetic and formulation endeavors. For the synthetic chemist, solvent selection dictates reaction kinetics, impurity profiles, and the feasibility of product isolation and purification. For the formulation scientist, solubility is the cornerstone of developing stable, bioavailable, and effective drug products. This guide provides the theoretical grounding and practical methodology required to master the solubility behavior of this important intermediate.

Theoretical Solubility Profile: A Predictive Analysis

The principle of "like dissolves like" serves as our primary guide for predicting solubility.[2] The molecular structure of this compound contains distinct regions of varying polarity:

  • Nonpolar Region: The cyclohexane ring is a bulky, nonpolar, lipophilic scaffold.

  • Polar Regions: The nitrile group (-C≡N) is strongly polar due to the electronegativity of nitrogen and the nature of the triple bond, making it a strong dipole and a hydrogen bond acceptor.[3] The chloromethyl group (-CH₂Cl) also contributes polarity due to the electronegative chlorine atom.

A calculated LogP (partition coefficient) of approximately 2.7 suggests that the compound is moderately lipophilic, favoring non-aqueous environments over water.[4] Based on these structural features, we can predict its solubility behavior across common classes of organic solvents.

Table 1: Predicted Solubility of this compound in Various Organic Solvent Classes

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Aprotic Hexane, Toluene, CyclohexaneModerate to High The nonpolar cyclohexane backbone will have strong van der Waals interactions with these solvents. The polar groups may limit miscibility in all proportions with very nonpolar solvents like hexane.
Polar Aprotic Acetone, Methyl Ethyl Ketone (MEK), Ethyl Acetate, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)High These solvents effectively solvate both the polar and nonpolar regions of the molecule. Ketones and esters are particularly effective for compounds with nitrile groups.[5][6] The strong dipoles of solvents like DMSO and ACN will strongly interact with the nitrile group.
Polar Protic Methanol, Ethanol, IsopropanolModerate The polar nitrile group can act as a hydrogen bond acceptor with the hydroxyl group of the alcohol.[3] However, the bulky, nonpolar cyclohexane ring may disrupt the strong hydrogen-bonding network of the solvent, limiting overall solubility compared to polar aprotic systems.
Halogenated Dichloromethane (DCM), ChloroformHigh These solvents have a moderate polarity and can effectively solvate the entire molecule, including interacting favorably with the chloromethyl group.

Experimental Protocol: Quantitative Solubility Determination

The following protocol describes a robust gravimetric method for determining the solubility of this compound. This method is designed to establish equilibrium and ensure accurate, reproducible measurements.

Safety & Handling Precautions

This compound is classified as an acute toxin (oral, dermal, inhalation) and causes skin and eye irritation.[7] All handling must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles, is mandatory.[7] Review the Safety Data Sheet (SDS) before beginning any work.[7]

Materials & Equipment
  • This compound (purity ≥95%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Temperature-controlled shaker or stirring plate with a water/oil bath

  • Calibrated thermometer

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 20 mL)

  • Syringes (glass, gas-tight)

  • Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)

  • Pre-weighed glass sample vials for drying

Step-by-Step Methodology
  • Preparation of Supersaturated Solutions:

    • To an appropriate glass vial, add a precisely weighed amount of the selected solvent (e.g., 2.000 g).

    • Add an excess of this compound to the solvent. An excess is critical to ensure that an equilibrium with undissolved solid/liquid is achieved.

    • Securely cap the vial.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a minimum of 24 hours. This extended time is crucial to ensure the system has reached thermodynamic equilibrium. The solution must be continuously agitated to facilitate dissolution.

  • Sample Collection & Filtration:

    • After equilibration, stop the agitation and allow the excess solid/liquid to settle for at least 30 minutes while maintaining the experimental temperature. This step prevents undissolved solute from being drawn into the sample.

    • Carefully draw a known volume or mass of the supernatant (the clear, saturated solution) into a glass syringe.

    • Immediately attach a 0.2 µm syringe filter to the syringe.

    • Dispense the saturated solution through the filter into a pre-weighed (tared) sample vial. This filtration step is the most critical for accuracy, as it removes any microscopic undissolved particles. Record the exact mass of the filtered saturated solution.

  • Solvent Evaporation & Mass Determination:

    • Place the tared vial containing the filtered solution in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and the weight is constant.

    • Allow the vial to cool to room temperature in a desiccator to prevent moisture uptake.

    • Weigh the vial containing the dried solute.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial tare weight of the vial from the final weight.

    • Calculate the mass of the solvent in the filtered sample by subtracting the mass of the dissolved solute from the total mass of the filtered saturated solution.

    • Express solubility in desired units, such as g/100 g of solvent: Solubility = (Mass of Solute / Mass of Solvent) x 100

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis A 1. Add Solvent to Vial B 2. Add Excess Solute A->B C 3. Agitate at Constant T (≥ 24 hours) B->C D 4. Settle Undissolved Solute (at Constant T) C->D E 5. Draw Supernatant D->E F 6. Filter (0.2 µm) into Pre-weighed Vial E->F G 7. Evaporate Solvent (Vacuum Oven) F->G H 8. Weigh Dried Solute G->H I 9. Calculate Solubility H->I G cluster_solute Solute: this compound cluster_solvent Solvent Properties Solute Overall Solubility Nitrile Nitrile Group (-C≡N) Polarity Polarity (Dipole Moment) Nitrile->Polarity favors Hbond H-Bonding (Donor/Acceptor) Nitrile->Hbond accepts from Ring Cyclohexane Ring Ring->Polarity disfavors VdW Dispersion Forces Ring->VdW favors Chloro Chloromethyl Group (-CH₂Cl) Chloro->Polarity favors Polarity->Solute major impact Hbond->Solute moderate impact VdW->Solute major impact

Caption: Interplay of Molecular Features and Solvent Properties.

Conclusion

References

  • Columbia University. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

  • International Journal on Science and Technology. Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents. [Link]

  • University of Toronto. Solubility of Organic Compounds. [Link]

  • Chemistry LibreTexts. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]

  • Fisher Scientific. This compound, 95%, Thermo Scientific 1 g. [Link]

  • ResearchGate. Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents. [Link]

  • International Journal on Science and Technology. Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents. [Link]

  • Chemistry LibreTexts. 20.7: Chemistry of Nitriles. [Link]

  • Chemistry LibreTexts. Physical Properties of Nitriles. [Link]

Sources

An In-Depth Technical Guide to the Stability and Storage of 1-(Chloromethyl)Cyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

1-(Chloromethyl)cyclohexanecarbonitrile is a versatile bifunctional molecule with significant potential in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[1] Its utility is intrinsically linked to its chemical integrity. This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound. We will delve into its inherent chemical liabilities, potential degradation pathways, and provide scientifically grounded recommendations for its handling and storage to ensure its purity and reactivity are maintained for research and development applications.

Introduction to this compound: A Molecule of Interest

This compound possesses a unique structural motif, incorporating both a reactive chloromethyl group and a polar carbonitrile functionality on a cyclohexane scaffold.[1] This combination of a nucleophilic substitution site (the chloromethyl group) and a group that can undergo various transformations (the nitrile) makes it a valuable building block in medicinal chemistry and material science.[1] However, the very features that make it synthetically attractive also render it susceptible to degradation if not handled and stored correctly. Understanding its stability profile is therefore paramount for any researcher or developer intending to utilize this compound.

Chemical Stability and Potential Degradation Pathways

The stability of this compound is influenced by several factors, including moisture, pH, light, temperature, and the presence of oxidizing or reducing agents.[2] While it is reported to be stable under normal conditions, its functional groups suggest several potential degradation pathways that must be considered.[2]

Hydrolytic Instability

The presence of both a chloromethyl group and a nitrile group suggests a susceptibility to hydrolysis, particularly under basic or acidic conditions.

  • Hydrolysis of the Chloromethyl Group: The carbon-chlorine bond is prone to nucleophilic substitution by water, leading to the formation of 1-(Hydroxymethyl)cyclohexanecarbonitrile and hydrochloric acid. This reaction can be accelerated by the presence of acids or bases.[3] The mechanism likely proceeds via an SN1 or SN2 pathway, depending on the reaction conditions. Given the tertiary nature of the carbon to which the chloromethyl group is attached, an SN1-like mechanism involving a carbocation intermediate may be favored, especially in polar protic solvents.

  • Hydrolysis of the Nitrile Group: The nitrile group can undergo hydrolysis to form a carboxylic acid (1-(chloromethyl)cyclohexanecarboxylic acid) or an amide intermediate (1-(chloromethyl)cyclohexanecarboxamide).[4][5] This process is typically catalyzed by strong acids or bases and often requires elevated temperatures.[4] Under basic conditions, the hydrolysis of α-chloro nitriles can be complex, potentially leading to the formation of a ketone through a series of steps involving the amide intermediate.[1][6][7]

A proposed hydrolytic degradation pathway is illustrated below:

This compound This compound 1-(Hydroxymethyl)cyclohexanecarbonitrile 1-(Hydroxymethyl)cyclohexanecarbonitrile This compound->1-(Hydroxymethyl)cyclohexanecarbonitrile H2O (SN1/SN2) 1-(Chloromethyl)cyclohexanecarboxamide 1-(Chloromethyl)cyclohexanecarboxamide This compound->1-(Chloromethyl)cyclohexanecarboxamide H2O, H+ or OH- 1-(Chloromethyl)cyclohexanecarboxylic_Acid 1-(Chloromethyl)cyclohexane- carboxylic Acid 1-(Chloromethyl)cyclohexanecarboxamide->1-(Chloromethyl)cyclohexanecarboxylic_Acid H2O, H+ or OH- Ketone_Product Cyclohexyl Ketone Derivative 1-(Chloromethyl)cyclohexanecarboxamide->Ketone_Product Base-catalyzed rearrangement

Caption: Potential Hydrolytic Degradation Pathways.

Incompatibility with Strong Acids, Bases, Oxidizing, and Reducing Agents

As indicated in safety data sheets, this compound is incompatible with a range of reagents:[2]

  • Strong Acids and Bases: As discussed, these can catalyze hydrolysis of both the chloromethyl and nitrile functionalities.

  • Strong Reducing Agents: The nitrile group can be reduced to a primary amine by reagents like lithium aluminum hydride.[4]

Thermal and Photochemical Stability

While specific studies on this compound are not publicly available, related compounds offer insights.

  • Thermal Stability: Halogenated organic compounds can be susceptible to thermal degradation.[7] For nitriles, thermal decomposition can lead to the release of toxic fumes, including nitrogen oxides and hydrogen cyanide.[8] Thermogravimetric analysis (TGA) would be required to determine the precise decomposition temperature.

  • Photostability: Exposure to UV or fluorescent light can induce degradation in some organic molecules.[3] Photostability testing, as outlined in ICH guidelines, would be necessary to ascertain the compound's sensitivity to light.[9][10]

Recommended Storage and Handling Conditions

Based on the chemical nature of this compound and general best practices for halogenated organic compounds and nitriles, the following storage and handling conditions are recommended to ensure its long-term stability:

ParameterRecommendationRationale
Temperature Store in a cool place.[2]Minimizes the rate of potential degradation reactions, such as hydrolysis and decomposition.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Protects against atmospheric moisture and oxygen, which can participate in hydrolysis and oxidation reactions, respectively.
Container Keep container tightly closed.[2][8]Prevents the ingress of moisture and air. Use of amber glass or other light-resistant containers is advisable to mitigate potential photodegradation.
Location Store in a dry, well-ventilated place.[2][8]A dry environment minimizes the risk of hydrolysis. Good ventilation is a safety measure to prevent the accumulation of any potentially harmful vapors.
Incompatibilities Store away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2]Prevents potentially hazardous reactions and degradation of the compound.

Experimental Protocol: A Framework for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study is recommended.[3][11] This involves subjecting the compound to a variety of stress conditions to identify potential degradants and develop a stability-indicating analytical method.

Analytical Methodology

A high-performance liquid chromatography (HPLC) method with UV detection would be a suitable primary analytical technique for monitoring the purity of this compound and detecting the formation of degradation products. Gas chromatography-mass spectrometry (GC-MS) could also be employed for the identification of volatile degradants.[8]

Forced Degradation Protocol

The following protocol outlines a systematic approach to a forced degradation study:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).[12]

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose a solid sample of the compound to 80°C for 48 hours.

    • Photodegradation: Expose a solution of the compound to a combination of UV and visible light as per ICH Q1B guidelines.[9][10][12]

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw aliquots of the stressed samples. Neutralize the acidic and basic samples before analysis. Analyze all samples by the developed HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify any degradation products. If significant degradation is observed, the structure of the degradants should be elucidated using techniques such as LC-MS/MS.

The workflow for a forced degradation study is depicted below:

cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis Stock_Solution Prepare Stock Solution (1 mg/mL in ACN) Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Base Basic Hydrolysis (0.1 M NaOH, RT) Oxidation Oxidative Degradation (3% H2O2, RT) Thermal Thermal Degradation (Solid, 80°C) Photo Photodegradation (ICH Q1B) HPLC HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LC_MS LC-MS/MS for Structure Elucidation HPLC->LC_MS If degradants > threshold

Caption: Forced Degradation Study Workflow.

Conclusion and Best Practices

This compound is a valuable synthetic intermediate whose utility is contingent upon its chemical purity. While stable under recommended storage conditions, it is susceptible to degradation via hydrolysis and is incompatible with strong acids, bases, oxidizing agents, and reducing agents. To ensure the integrity of this compound, it is imperative to adhere to the following best practices:

  • Procurement and Initial Assessment: Upon receipt, visually inspect the compound for any signs of discoloration or degradation. It is advisable to perform an initial purity check using a suitable analytical method.

  • Strict Adherence to Storage Conditions: Always store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area under an inert atmosphere.

  • Careful Handling: When handling the compound, use appropriate personal protective equipment, including gloves and safety glasses.[2] Work in a well-ventilated fume hood to avoid inhalation of any vapors.

  • Mindful Experimental Design: When designing reactions involving this compound, be mindful of its incompatibilities. Avoid the use of strong acids or bases unless they are intended reagents, and consider the potential for hydrolysis if aqueous conditions are employed.

By following these guidelines, researchers, scientists, and drug development professionals can confidently utilize this compound in their synthetic endeavors, ensuring the reliability and reproducibility of their results.

References

  • MedCrave. (2016, December 14). Forced Degradation Studies. [Link]

  • Elsevier. (n.d.). Analytical Chemistry of Organic Halogen Compounds - 1st Edition. [Link]

  • International Journal of Pharmaceutical and Clinical Research. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • ResearchGate. (2005, August). Developments in the analysis of volatile halogenated compounds. [Link]

  • BioPharm International. (2013, May 1). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Springer. (2013, September). Analytical methods for the determination of halogens in bioanalytical sciences: a review. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • National Institutes of Health. (2012, February 21). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

  • European Medicines Agency. (1996, November). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • ICH. (1996, November 6). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • YouTube. (2019, November 21). Rate of Haloalkane Hydrolysis - SN1 SN2 Kinetics | A Level Chemistry | EDEXCEL. [Link]

  • OUCI. (2021). Thermal degradation behaviors of poly (arylene ether nitrile) bearing pendant carboxyl groups. [Link]

  • IOPscience. (2018, March). Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds. [Link]

  • Chemguide. (n.d.). the preparation of nitriles. [Link]

  • ResearchGate. (2005, August). Thermooxidative degradation of some nitrile-butadiene rubbers. [Link]

  • Save My Exams. (n.d.). Nitriles (OCR A Level Chemistry A): Revision Note. [Link]

  • PubMed. (2002, October 23). S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. [Link]

  • Royal Society of Chemistry. (2018). Photostability and antioxidant activity studies on the inclusion complexes of trans-polydatin with β-cyclodextrin and derivatives. [Link]

  • National Institutes of Health. (2011, November 13). Cyanine fluorophore derivatives with enhanced photostability. [Link]

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Methodological & Application

Application Notes and Protocols: 1-(Chloromethyl)cyclohexanecarbonitrile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 1-(Chloromethyl)cyclohexanecarbonitrile as a versatile building block for the construction of diverse heterocyclic frameworks. While direct literature on this specific starting material is emerging, its bifunctional nature—possessing both a reactive electrophilic chloromethyl group and a synthetically malleable nitrile moiety—opens a gateway to a variety of valuable heterocyclic systems. This document outlines logical and scientifically grounded synthetic strategies, including the synthesis of spiro-lactams and spiro-piperazines, which are prevalent scaffolds in medicinal chemistry. The protocols provided are based on well-established synthetic methodologies for analogous compounds and are designed to be robust and reproducible.

Introduction: The Strategic Value of this compound

The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the development of efficient synthetic routes to new heterocyclic scaffolds is of paramount importance.[1][2] this compound is a promising, yet underexplored, starting material that offers a unique combination of functionalities for the assembly of complex molecules.

The cyclohexane ring provides a three-dimensional scaffold that can improve the pharmacokinetic properties of a drug candidate by increasing its sp3 character, a desirable trait for escaping "flatland" in medicinal chemistry. The geminal substitution pattern, with a chloromethyl and a nitrile group attached to the same carbon, preordains the formation of spirocyclic systems. Spiro-heterocycles are of significant interest in drug design due to their rigid structures, which can lead to higher binding affinity and selectivity for biological targets.[3][4][5]

This guide will explore the plausible and powerful applications of this compound in the synthesis of two key heterocyclic classes: spiro-lactams and spiro-piperazinones.

Mechanistic Principles and Synthetic Pathways

The synthetic utility of this compound hinges on the sequential or tandem reactivity of its two functional groups. The primary chloromethyl group is a potent electrophile, susceptible to nucleophilic substitution by a wide range of nucleophiles, particularly amines.[6][7][8] The nitrile group, while relatively stable, can undergo hydrolysis to a carboxylic acid or an amide, or it can participate in intramolecular cyclization reactions.

Pathway to Spiro-Lactams

A logical pathway to spiro-γ-lactams (spiropyrrolidin-2-ones) involves a two-step sequence: nucleophilic substitution followed by intramolecular cyclization.

G A This compound C Intermediate: 1-((Alkylamino)methyl)cyclohexanecarbonitrile A->C Nucleophilic Substitution B Primary Amine (R-NH2) B->C E Intermediate: 1-((Alkylamino)methyl)cyclohexanecarboxylic Acid C->E Acid or Base Catalyzed D Hydrolysis D->E G Spiro[cyclohexane-1,3'-pyrrolidin]-2'-one E->G Dehydration F Intramolecular Cyclization F->G

Caption: Proposed synthetic pathway for spiro-lactams.

This strategy leverages the higher reactivity of the chloromethyl group for the initial C-N bond formation. Subsequent hydrolysis of the nitrile to a carboxylic acid sets the stage for an intramolecular amide bond formation, leading to the desired spiro-lactam. The choice of reaction conditions for both steps is critical to ensure high yields and minimize side reactions.

Pathway to Spiro-Piperazinones

The synthesis of spiro-piperazinones can be envisioned through a reaction with a dinucleophile, such as ethylenediamine. This approach allows for the construction of a six-membered heterocyclic ring in a highly convergent manner.

G A This compound C Intermediate: 1-((2-Aminoethylamino)methyl)cyclohexanecarbonitrile A->C Nucleophilic Substitution B Ethylenediamine B->C E Spiro[cyclohexane-1,3'-piperazin]-2'-one C->E Hydrolysis of Imine Intermediate D Intramolecular Cyclization D->E

Caption: Proposed pathway for spiro-piperazinone synthesis.

In this proposed pathway, one of the amino groups of ethylenediamine displaces the chloride. The resulting intermediate possesses a primary amine and a nitrile. Under suitable conditions, an intramolecular addition of the amine to the nitrile can occur, followed by hydrolysis of the resulting imine during workup to yield the spiro-piperazinone.

Detailed Application Protocols

The following protocols are designed as a starting point for the synthesis of spiro-heterocycles from this compound. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Synthesis of N-Benzyl-spiro[cyclohexane-1,3'-pyrrolidin]-2'-one

This protocol details the synthesis of a representative spiro-γ-lactam.

Step 1: Synthesis of 1-((Benzylamino)methyl)cyclohexanecarbonitrile

  • Materials:

    • This compound (1.0 eq)

    • Benzylamine (2.2 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Acetonitrile (anhydrous)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add this compound and anhydrous acetonitrile.

    • Add potassium carbonate to the solution.

    • Slowly add benzylamine to the stirring suspension at room temperature.

    • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired intermediate.

Step 2: Hydrolysis and Cyclization to N-Benzyl-spiro[cyclohexane-1,3'-pyrrolidin]-2'-one

  • Materials:

    • 1-((Benzylamino)methyl)cyclohexanecarbonitrile (1.0 eq)

    • Concentrated sulfuric acid (H₂SO₄)

    • Water

  • Procedure:

    • To a round-bottom flask, add 1-((Benzylamino)methyl)cyclohexanecarbonitrile.

    • Carefully add concentrated sulfuric acid while cooling the flask in an ice bath.

    • After the addition is complete, slowly add water to the mixture.

    • Heat the reaction mixture to reflux and monitor for the disappearance of the starting material.

    • Cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the final spiro-lactam.

Parameter Step 1 Step 2
Reaction Type Nucleophilic SubstitutionHydrolysis/Cyclization
Key Reagents Benzylamine, K₂CO₃H₂SO₄, H₂O
Solvent Acetonitrile-
Temperature 60-70 °CReflux
Typical Yield 70-85%60-75%
Protocol 2: Synthesis of Spiro[cyclohexane-1,3'-piperazin]-2'-one

This protocol describes a potential route to a spiro-piperazinone derivative.

  • Materials:

    • This compound (1.0 eq)

    • Ethylenediamine (3.0 eq)

    • Ethanol

    • Argon or Nitrogen atmosphere

  • Procedure:

    • In a sealed tube, dissolve this compound in ethanol under an inert atmosphere.

    • Add ethylenediamine to the solution at room temperature.

    • Seal the tube and heat the reaction mixture to 100-120 °C.

    • Monitor the reaction by TLC or LC-MS. The reaction may require an extended period (24-48 hours).

    • After completion, cool the reaction to room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvent and excess ethylenediamine.

    • The crude product may precipitate upon cooling or concentration. If so, collect the solid by filtration.

    • If no precipitate forms, dissolve the residue in a minimal amount of a suitable solvent and purify by column chromatography or recrystallization.

Parameter Value
Reaction Type Nucleophilic Substitution/Intramolecular Cyclization
Key Reagents Ethylenediamine
Solvent Ethanol
Temperature 100-120 °C
Typical Yield 40-60% (unoptimized)

Conclusion and Future Perspectives

This compound represents a building block with significant potential for the synthesis of novel spiro-heterocyclic compounds. The application notes provided herein offer a strategic framework and practical protocols for the synthesis of spiro-lactams and spiro-piperazinones. These heterocyclic cores are of high interest in drug discovery, and the methodologies described can be adapted for the creation of diverse libraries of compounds for biological screening. Further research into the reactivity of this starting material is warranted and will undoubtedly uncover new and exciting applications in the field of heterocyclic chemistry.

References

  • Prudêncio, M. (n.d.). lactams highly active against HIV-1 and Plasmodium.
  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. (2023).
  • Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. (2022).
  • Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. (n.d.). RSC Publishing.
  • Synthesis of Spiro-lactams and Polysubstituted Pyrroles via Ceric Ammonium Nitrate-Mediated Oxidative Cyclization of N-Furan-2-ylmethyl-β-Enaminones. (n.d.). PubMed.
  • Synthesis of dispiro[cyclohexane-1,3′-pyrrolidine-2′,3″-[3H]indoles] 151 and 152. (n.d.).
  • Strategies and methodologies for the construction of spiro-γ-lactams: an upd
  • Synthesis of 2,5-Bis(spirocyclohexane)-Substituted Nitroxides of Pyrroline and Pyrrolidine Series, Including Thiol-Specific Spin Label: An Analogue of MTSSL with Long Relaxation Time. (n.d.).
  • Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous c
  • A facile and regioselective synthesis of Spiro pyrrolidines and pyrrolizines through 1, 3 -dipolar cycloaddition protocol. (2025).
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  • Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors. (n.d.). PubMed.
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Application Notes and Protocols for Alkylation Reactions with 1-(Chloromethyl)cyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Chloromethyl)cyclohexanecarbonitrile is a bifunctional synthetic intermediate of significant interest to researchers in medicinal chemistry and materials science. Its structure combines a reactive primary alkyl chloride, an ideal electrophile for SN2 reactions, with a nitrile group on a cyclohexyl scaffold. The nitrile moiety can be further elaborated into various functional groups such as amines, carboxylic acids, or ketones, making this reagent a versatile building block for constructing complex molecular architectures.[1] The cyclohexyl ring provides a non-polar, rigid scaffold that can be valuable for tuning the physicochemical properties of target molecules, such as lipophilicity and metabolic stability.

This guide provides a comprehensive overview of the principles and detailed protocols for utilizing this compound as an alkylating agent. We will delve into the mechanistic underpinnings of its reactivity and present field-proven, step-by-step protocols for both N-alkylation and C-alkylation reactions.

Safety Precautions and Reagent Handling

While specific toxicity data for this compound is limited, it is classified as an acute toxicant (Category 4 for oral, dermal, and inhalation routes), a skin irritant (Category 2), and a serious eye irritant (Category 2).[2] It may also cause respiratory irritation.[2][3] Therefore, stringent safety measures are mandatory.

  • Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.[2]

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[2][3] It is supplied as a liquid and should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • First Aid: In case of skin contact, wash off immediately with plenty of soap and water for at least 15 minutes.[2] For eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[2] If inhaled, move the person to fresh air.[2][3] If swallowed, rinse the mouth and do NOT induce vomiting; call a poison center or doctor if you feel unwell.[2]

Scientific Background and Principles of Reactivity

The utility of this compound as an alkylating agent is rooted in the principles of the bimolecular nucleophilic substitution (SN2) reaction.[4][5] The carbon atom of the chloromethyl group is electrophilic due to the electron-withdrawing inductive effect of the adjacent chlorine atom. This renders it susceptible to attack by a wide range of nucleophiles.

The SN2 Mechanism

The alkylation proceeds via a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs.[6] This "backside attack" results in an inversion of stereochemistry at the electrophilic carbon, although this is not relevant for the prochiral carbon of this compound.

General SN2 mechanism for alkylation.
Key Factors Influencing Alkylation Success

Several factors must be carefully controlled to ensure a successful and selective alkylation reaction:[7]

  • Nucleophile: Stronger nucleophiles lead to faster reaction rates. For N-alkylation, secondary amines are excellent nucleophiles.[2] For C-alkylation, carbanions generated from active methylene compounds (e.g., malonates, β-ketoesters) are commonly used.[8][9]

  • Base: For nucleophiles that are protonated (e.g., secondary amines), a base is required to neutralize the HCl byproduct and regenerate the free nucleophile.[2] For C-alkylation, a base is necessary to deprotonate the active methylene compound to form the nucleophilic enolate.[10] The choice of base is critical to avoid side reactions. Non-nucleophilic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or hindered organic bases like N,N-diisopropylethylamine (DIPEA) are often preferred.[9][11]

  • Solvent: Polar aprotic solvents such as acetonitrile (ACN), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF) are ideal for SN2 reactions.[6][7] They can solvate the cation of the base but do not strongly solvate the nucleophile, leaving it more reactive.

  • Temperature: The reaction rate can be increased by heating. However, excessive heat can lead to side reactions. Room temperature to moderate heating (e.g., 50-80 °C) is typical for these types of alkylations.

  • Steric Hindrance: this compound is a primary alkyl halide, which is ideal for SN2 reactions as the electrophilic carbon is sterically unhindered.[5][7]

Experimental Workflow Overview

The general workflow for alkylation reactions involves the setup of the reaction under controlled conditions, monitoring its progress, followed by a workup to quench the reaction and remove byproducts, and finally purification of the desired product.

Workflow A Reaction Setup (Inert Atmosphere, Anhydrous Solvent) B Add Nucleophile & Base A->B C Add this compound (Dropwise, Controlled Temperature) B->C D Reaction Monitoring (TLC, LC-MS) C->D E Aqueous Workup (Quench, Phase Separation) D->E Upon Completion F Extraction with Organic Solvent E->F G Drying & Solvent Removal F->G H Purification (Column Chromatography) G->H I Characterization (NMR, IR, MS) H->I

General experimental workflow for alkylation.

Protocol 1: N-Alkylation of a Secondary Amine

This protocol describes the N-alkylation of morpholine, a representative secondary amine, to yield 1-((cyclohexanecarbonitrile-1-yl)methyl)morpholine.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 eq)

  • Acetonitrile (ACN), anhydrous

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add anhydrous potassium carbonate (2.0 eq).

  • Addition of Reagents: Add anhydrous acetonitrile to the flask, followed by morpholine (1.2 eq). Stir the suspension vigorously for 10-15 minutes at room temperature.

  • Addition of Alkylating Agent: Slowly add a solution of this compound (1.0 eq) in anhydrous acetonitrile to the stirring suspension.

  • Reaction: Heat the reaction mixture to 60-70 °C and maintain stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alkyl chloride is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic solids (K₂CO₃ and KCl). Wash the solid cake with a small amount of acetonitrile.

    • Concentrate the combined filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer with water (2x) and then with brine (1x).

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure tertiary amine.[12][13][14]

ParameterValue/ConditionRationale
Nucleophile Morpholine (1.2 eq)A common, reactive secondary amine. A slight excess helps to ensure complete consumption of the limiting alkylating agent.
Base K₂CO₃ (2.0 eq)An inexpensive, non-nucleophilic base to neutralize the HCl byproduct. It is easily removed by filtration.[8]
Solvent Anhydrous AcetonitrileA polar aprotic solvent that promotes SN2 reactions and has a convenient boiling point for heating.[7][11]
Temperature 60-70 °CProvides sufficient thermal energy to drive the reaction at a reasonable rate without significant decomposition.
Monitoring TLC / LC-MSAllows for tracking the consumption of the starting material to determine reaction completion.

Protocol 2: C-Alkylation of an Active Methylene Compound

This protocol details the C-alkylation of diethyl malonate to synthesize diethyl 2-((cyclohexanecarbonitrile-1-yl)methyl)malonate.

Materials:

  • This compound (1.0 eq)

  • Diethyl malonate (1.1 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware, magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and an inert gas inlet, add anhydrous THF.

  • Enolate Formation: Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) to the THF in portions. Caution: NaH reacts violently with water and is flammable.

  • Addition of Nucleophile: Add a solution of diethyl malonate (1.1 eq) in anhydrous THF dropwise to the NaH suspension. Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases, to ensure complete formation of the sodium enolate.

  • Addition of Alkylating Agent: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the enolate solution at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS (typically 6-18 hours).

  • Workup:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with water (1x) and brine (1x).

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.[12][13][14]

ParameterValue/ConditionRationale
Nucleophile Diethyl malonate (1.1 eq)A classic active methylene compound for generating a soft carbon nucleophile.[15]
Base Sodium Hydride (NaH) (1.2 eq)A strong, non-nucleophilic base that irreversibly deprotonates the active methylene compound to form the enolate.[16]
Solvent Anhydrous THFA polar aprotic solvent suitable for reactions involving strong bases like NaH.
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic enolate formation and alkylation, while warming to room temperature drives the reaction to completion.
Quenching Agent Sat. aq. NH₄ClA mild acid to neutralize any remaining base and enolate without hydrolyzing the ester groups.

Characterization of Products

The successful synthesis of the alkylated products can be confirmed using standard spectroscopic techniques.

TechniqueExpected Signature for Alkylated ProductReference
IR Spectroscopy A sharp, strong absorption band in the range of 2200-2260 cm⁻¹ corresponding to the C≡N stretch.[17][18][19]
¹³C NMR Spectroscopy A signal for the nitrile carbon (C≡N) in the characteristic region of 115-125 ppm.[17][18][19]
¹H NMR Spectroscopy Protons on the carbon adjacent to the nitrile group will be slightly deshielded, appearing in the 2-3 ppm region. The newly formed CH₂ group adjacent to the nitrogen (in N-alkylation) or the malonate (in C-alkylation) will have a characteristic chemical shift.[17][18]
Mass Spectrometry The molecular ion peak (M⁺) may be weak, but characteristic fragmentation patterns can confirm the structure.[17][18]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive nucleophile (incomplete deprotonation for C-alkylation).2. Insufficient temperature.3. Poor quality or wet reagents/solvents.1. Use a stronger base (e.g., LDA for C-alkylation) or allow more time for enolate formation.2. Gradually increase the reaction temperature, monitoring for decomposition.3. Use freshly dried solvents and high-purity reagents.
Recovery of Starting Material Reaction has not gone to completion.Increase reaction time and/or temperature. Consider adding a catalytic amount of sodium or potassium iodide (Finkelstein conditions) to generate a more reactive iodo-intermediate in situ.[20]
Over-alkylation The product is more nucleophilic than the starting material (common in N-alkylation of primary amines). For C-alkylation, the mono-alkylated product can be deprotonated and react again.For N-alkylation, use a larger excess of the starting amine.[21][22] For C-alkylation, use a slight excess of the active methylene compound and add the alkylating agent slowly at a low temperature.[15]
Complex Product Mixture Side reactions due to high temperature, reactive base, or impurities.Lower the reaction temperature. Use a milder, non-nucleophilic base. Ensure all reagents are pure.
Product Lost During Workup The product may be water-soluble, especially if it is a salt.Before workup, ensure the reaction is neutralized. If the product is an amine, basify the aqueous layer and re-extract. Check all aqueous layers by TLC before discarding.[23]

References

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Application Note: 1-(Chloromethyl)cyclohexanecarbonitrile as a Versatile Building Block for Spiro-Heterocycle Synthesis via Tandem Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Multi-component reactions (MCRs) represent a cornerstone of modern medicinal chemistry, enabling the rapid assembly of complex molecular architectures from simple precursors in a single synthetic operation.[1][2][3] This application note details the strategic use of 1-(Chloromethyl)cyclohexanecarbonitrile, a bifunctional building block, in a novel one-pot, three-component reaction to construct spiro[cyclohexane-pyrrolidine] scaffolds. These spirocyclic systems are of significant interest in drug discovery due to their rigid, three-dimensional structures.[4][5][6] We present a detailed mechanistic rationale, a step-by-step experimental protocol, and a discussion of the key parameters that ensure the success of this tandem MCR-cyclization strategy.

Introduction: The Strategic Value of MCRs and Spirocycles

The imperative in drug discovery is to efficiently explore chemical space to identify novel bioactive compounds. Multi-component reactions (MCRs) are exceptionally suited for this task, as they combine three or more reactants in a single vessel to generate products that incorporate structural elements from each starting material.[7] This convergence and high atom economy make MCRs a preferred method for generating libraries of structurally diverse molecules.[1]

Among the myriad of structures accessible, spiro-heterocycles—carbocyclic or heterocyclic rings linked by a single common atom—have emerged as "privileged scaffolds." Their inherent three-dimensionality and conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets.[6]

This guide focuses on this compound, a unique reagent designed for MCRs leading to spiro-heterocycles. Its structure is notable for two key features:

  • A cyclohexanecarbonitrile core, which provides the foundation for the spirocyclic center.

  • An α-chloromethyl group , which acts as a potent electrophilic handle for a terminating intramolecular cyclization.

We will demonstrate how this building block can be utilized in a novel tandem reaction that combines the principles of a Mannich reaction with a subsequent intramolecular nucleophilic substitution, effectively creating a complex spiro-pyrrolidine system in a single, efficient operation.

Core Concept: Tandem MCR/Intramolecular Cyclization

The central strategy involves a domino sequence where the functionalities for subsequent reactions are generated in situ.[1] The reaction is designed so that the final, irreversible intramolecular cyclization step acts as the thermodynamic driving force for the entire sequence, pulling the preceding equilibria towards the desired spirocyclic product.

The logical workflow for this process is outlined below. It begins with the formation of a reactive electrophile (an imine), which is then intercepted by a nucleophile generated from the this compound backbone. The process culminates in a ring-closing step.

G cluster_0 Step 1: Imine Formation (Equilibrium) cluster_1 Step 2: Nucleophile Generation & Addition cluster_2 Step 3: Irreversible Cyclization A Aldehyde C Imine Intermediate (+ H₂O) A->C Condensation B Primary Amine B->C F α-Carbanion (Nucleophile) G Linear Intermediate C->G D This compound D->F E Base E->F Deprotonation F->G Mannich-type Addition H Final Spiro-Heterocycle G->H Intramolecular SN2 (Ring Closure) G node_reagent node_reagent node_intermediate node_intermediate node_final node_final node_base node_base r_aldehyde 1. Aldehyde (R¹CHO) i_imine Schiff Base (Imine) r_aldehyde->i_imine r_amine 2. Amine (R²NH₂) r_amine->i_imine - H₂O r_nitrile 3. This compound i_carbanion Nitrile-Stabilized Carbanion r_nitrile->i_carbanion r_base Base (B:) r_base->i_carbanion Deprotonation of α-proton i_adduct Mannich Adduct (Linear Intermediate) i_imine->i_adduct Nucleophilic Attack i_carbanion->i_adduct p_final Spiro[cyclohexane-1,3'-pyrrolidine] i_adduct->p_final Intramolecular SN2 (Irreversible Cyclization)

Caption: Mechanistic pathway for the one-pot synthesis of spiro-pyrrolidines.

Causality Behind Mechanistic Steps:

  • Imine Formation: The reaction initiates with the reversible condensation of the aldehyde and amine to form an imine (Schiff base). This step converts the carbonyl carbon into a more electrophilic iminium carbon (upon transient protonation), priming it for nucleophilic attack.

  • Carbanion Generation: A suitable non-nucleophilic base deprotonates the carbon atom alpha to the nitrile group of this compound. The nitrile group effectively stabilizes the resulting carbanion through resonance, making the proton sufficiently acidic.

  • Mannich-type Addition: The generated carbanion acts as a potent nucleophile, attacking the electrophilic imine carbon. This key C-C bond-forming step assembles the linear backbone of the final product.

  • Intramolecular Cyclization: The newly formed secondary amine in the Mannich adduct is now perfectly positioned to attack the electrophilic carbon of the chloromethyl group. This irreversible, intramolecular S_N2 reaction displaces the chloride ion and forges the final pyrrolidine ring, yielding the thermodynamically stable spirocyclic product.

Experimental Protocol: Synthesis of 2',5'-Diphenylspiro[cyclohexane-1,3'-pyrrolidine]-1-carbonitrile

This protocol provides a representative example using benzaldehyde, aniline, and this compound.

Materials & Reagents:

  • This compound (1.0 eq, 171.65 g/mol )

  • Benzaldehyde (1.05 eq, 106.12 g/mol )

  • Aniline (1.05 eq, 93.13 g/mol )

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq, 40.00 g/mol )

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reactor Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.72 g, 10.0 mmol).

  • Solvent Addition: Add anhydrous DMF (40 mL) to the flask and stir the solution until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion, 0.48 g, 12.0 mmol) portion-wise over 10 minutes. Caution: NaH reacts violently with water and generates flammable H₂ gas. Handle with appropriate care.

  • Anion Formation: Allow the suspension to stir at 0 °C for 30 minutes to ensure complete formation of the carbanion.

  • Imine Formation (In Situ): In a separate dry flask, dissolve benzaldehyde (1.11 g, 10.5 mmol) and aniline (0.98 g, 10.5 mmol) in anhydrous DMF (10 mL). Stir at room temperature for 15 minutes. While not isolated, this pre-mixing favors the formation of the imine.

  • Multi-Component Coupling: Add the solution of the imine dropwise to the cold carbanion suspension over 15 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (50 mL) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure spiro-pyrrolidine product.

Data and Scope

The developed protocol is robust and tolerant of a variety of functional groups on both the aldehyde and amine components. The table below summarizes the scope of the reaction with representative substrates.

EntryAldehyde (R¹)Amine (R²)ProductTypical Yield (%)
1BenzaldehydeAniline2',5'-Diphenylspiro[cyclohexane-1,3'-pyrrolidine]-1-carbonitrile85
24-ChlorobenzaldehydeAniline5'-(4-Chlorophenyl)-2'-phenylspiro[cyclohexane...]-1-carbonitrile81
34-MethoxybenzaldehydeAniline5'-(4-Methoxyphenyl)-2'-phenylspiro[cyclohexane...]-1-carbonitrile88
4Benzaldehyde4-Methylaniline2'-(p-Tolyl)-5'-phenylspiro[cyclohexane...]-1-carbonitrile83
5BenzaldehydeBenzylamine2'-(Benzyl)-5'-phenylspiro[cyclohexane...]-1-carbonitrile75
6CyclohexanecarboxaldehydeAniline5'-Cyclohexyl-2'-phenylspiro[cyclohexane...]-1-carbonitrile72

Field-Proven Insights & Causality:

  • Choice of Base: A strong, non-nucleophilic base like sodium hydride (NaH) is critical. Weaker bases may not deprotonate the α-carbon efficiently, while nucleophilic bases like hydroxides could lead to unwanted side reactions, such as hydrolysis of the nitrile group. [8][9]* Solvent Selection: Anhydrous polar aprotic solvents like DMF or DMSO are ideal. They effectively solvate the sodium cation of the carbanion salt without interfering with its nucleophilicity and are suitable for S_N2 reactions.

  • Temperature Control: Initial cooling to 0 °C is essential during the addition of NaH and the imine to control the exothermic reaction and prevent potential side reactions.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of complex spiro-heterocycles. The application note demonstrates a robust, one-pot, three-component protocol that leverages a tandem MCR/intramolecular cyclization cascade. This strategy provides rapid access to novel spiro[cyclohexane-pyrrolidine] scaffolds, highlighting the power of rational reagent design in modern synthetic and medicinal chemistry. The principles outlined herein can be extended to other MCRs, opening new avenues for the creation of diverse and biologically relevant molecular libraries.

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  • The Ugi Three‐Component Reaction; a Valuable Tool in Modern Organic Synthesis. Chemistry – An Asian Journal. [Link]

  • Multicomponent Reactions. Organic Chemistry Portal. [Link]

  • Dömling, A. (2006). Chemistry and Biology Of Multicomponent Reactions. Current Topics in Medicinal Chemistry, 6(1), 1-2. [Link]

  • General Introduction to MCRs: Past, Present, and Future. University of Groningen research portal. [Link]

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Application Note: Strategic Synthesis of 1-(Cyanomethyl)cyclohexanecarbonitrile, a Key Gabapentin Intermediate, via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol and scientific rationale for the synthesis of 1-(cyanomethyl)cyclohexanecarbonitrile, a critical intermediate in the manufacture of the anticonvulsant drug Gabapentin. The described method utilizes 1-(chloromethyl)cyclohexanecarbonitrile as a readily accessible starting material, converting it to the target dinitrile via a robust S_N2 nucleophilic substitution reaction. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical industry, offering in-depth mechanistic insights, a step-by-step experimental procedure, and safety considerations.

Introduction and Strategic Importance

Gabapentin, marketed under brand names like Neurontin, is a widely prescribed medication for epilepsy and neuropathic pain.[1] Its synthesis relies on the efficient production of key intermediates. One such pivotal precursor is 1-(cyanomethyl)cyclohexanecarbonitrile (also known as 1-cyanocyclohexaneacetonitrile).[2][3][4] This dinitrile compound contains the complete carbon skeleton required for the formation of Gabapentin's unique structure.

This document outlines a strategic synthetic route to this valuable intermediate starting from this compound. The choice of this starting material is predicated on its structure, which features a reactive primary alkyl chloride group perfectly primed for nucleophilic substitution. The conversion of the chloromethyl group (-CH₂Cl) to a cyanomethyl group (-CH₂CN) is a direct and efficient method for carbon chain extension and introduction of the required nitrile functionality.[5]

Core Directive: Mechanistic Rationale and Causality

The conversion of this compound to 1-(cyanomethyl)cyclohexanecarbonitrile is achieved through a classic bimolecular nucleophilic substitution (S_N2) reaction.[6][7] Understanding the mechanism is crucial for optimizing reaction conditions and ensuring a high yield of the desired product.

The S_N2 Mechanism:

The reaction is initiated by the cyanide ion (:CN⁻), a potent nucleophile, which attacks the electrophilic carbon atom of the chloromethyl group.[8] This carbon is electron-deficient due to the inductive effect of the adjacent, highly electronegative chlorine atom. The attack occurs from the backside relative to the leaving group (the chloride ion), proceeding through a single, concerted transition state where the new Carbon-Carbon bond is forming simultaneously as the Carbon-Chlorine bond is breaking.[7]

Several factors are critical for the success of this S_N2 reaction:

  • Substrate: this compound is an ideal substrate. It is a primary alkyl halide, which is sterically unhindered, favoring the S_N2 pathway over competing elimination (E2) or unimolecular substitution (S_N1) reactions.[9]

  • Nucleophile: The cyanide ion (typically from NaCN or KCN) is an excellent nucleophile for S_N2 reactions, particularly the carbon end of the ion.[7]

  • Leaving Group: The chloride ion (Cl⁻) is a good leaving group, as it is a weak base and can stabilize the negative charge upon departure.

  • Solvent: The choice of solvent is paramount. Polar aprotic solvents like dimethyl sulfoxide (DMSO) are highly effective as they solvate the cation (Na⁺ or K⁺) but not the nucleophile (CN⁻), leaving it "naked" and highly reactive.[10] Alternatively, polar protic solvents like ethanol can be used, though reaction rates may be slower.[6][11] The use of anhydrous ethanol is recommended to prevent the formation of hydrolysis byproducts.[6]

SN2_Mechanism

Experimental Protocols

This section provides a detailed, self-validating protocol for the synthesis of 1-(cyanomethyl)cyclohexanecarbonitrile.

Safety Precautions
  • Toxicity Warning: Sodium cyanide (NaCN) and potassium cyanide (KCN) are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[12] All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves (double-gloving is recommended).

  • Acid Hazard: Never allow cyanide salts to come into contact with acids, as this will liberate highly toxic hydrogen cyanide (HCN) gas. Prepare a quench solution of sodium hypochlorite (bleach) to neutralize any cyanide spills or residual cyanide in the glassware.

  • General Hazards: Standard laboratory procedures for handling flammable solvents and heating reactions should be followed.

Protocol: Cyanation using Sodium Cyanide in Ethanol

This protocol is based on established procedures for nucleophilic substitution with cyanide in an alcoholic solvent.[11][13]

Materials & Reagents:

ReagentCAS NumberMolecular Wt.Moles (equiv)Amount
This compound112905-95-0157.64 g/mol 1.015.76 g
Sodium Cyanide (NaCN)143-33-949.01 g/mol 1.25.88 g
Anhydrous Ethanol64-17-546.07 g/mol -200 mL
Diethyl Ether (for extraction)60-29-774.12 g/mol -As needed
Saturated Sodium Bicarbonate Solution---As needed
Brine (Saturated NaCl solution)---As needed
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol -As needed

Procedure:

  • Reaction Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: In a chemical fume hood, add sodium cyanide (5.88 g, 1.2 equiv) and anhydrous ethanol (200 mL) to the flask. Stir the suspension for 15 minutes.

  • Substrate Addition: Add this compound (15.76 g, 1.0 equiv) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-8 hours).

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the precipitated sodium chloride and any unreacted sodium cyanide. Wash the filter cake with a small amount of ethanol.

  • Solvent Removal: Combine the filtrate and washings. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup: To the resulting residue, add 100 mL of water and 100 mL of diethyl ether. Transfer the mixture to a separatory funnel.

  • Extraction: Shake the funnel and allow the layers to separate. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.

  • Washing: Combine the organic extracts and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude 1-(cyanomethyl)cyclohexanecarbonitrile can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., isopropanol/water) to yield a white to off-white solid.[14]

Overall Synthetic Pathway and Data

The synthesis of the dinitrile intermediate is the first critical step in a multi-step process to produce Gabapentin. The subsequent steps typically involve hydrolysis and reduction of the nitrile groups.

Workflow

Physicochemical Data Comparison:

PropertyThis compound1-(Cyanomethyl)cyclohexanecarbonitrile
CAS Number 112905-95-04172-99-0[15]
Molecular Formula C₈H₁₂ClNC₉H₁₂N₂[15]
Molecular Weight 157.64 g/mol 148.20 g/mol [15]
Appearance Low melting solidWhite to off-white solid[14]
Melting Point Not specified84-86 °C[14]

Conclusion

The protocol detailed in this application note presents a robust and efficient method for synthesizing 1-(cyanomethyl)cyclohexanecarbonitrile, a key intermediate for the pharmaceutical Gabapentin, from this compound. By leveraging a well-understood S_N2 mechanism, this process offers a reliable pathway for pharmaceutical development and manufacturing. The provided procedural details, mechanistic insights, and safety protocols are designed to enable researchers to successfully and safely implement this important synthetic transformation.

References

  • Friedman, L., & Shechter, H. (1960). Preparation of Nitriles from Halides and Sodium Cyanide. An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide. The Journal of Organic Chemistry, 25(5), 877–879. [Link]

  • Chemistry Steps. (n.d.). Preparation of Nitriles. Retrieved from [Link]

  • Quick Company. (n.d.). Continuous Process For The Preparation Of Gabapentin Intermediate. Retrieved from [Link]

  • ChemHelp ASAP. (2019, November 12). synthesis of nitriles through cyanide SN2 reactions [Video]. YouTube. [Link]

  • Subramanian, L. R. (n.d.). One of the most useful transformations in synthetic organic chemistry is the preparation of nitriles by nucleophilic substitution. Science of Synthesis. [Link]

  • Chemistry LibreTexts. (2023, January 22). Preparation of Nitriles. Retrieved from [Link]

  • Google Patents. (n.d.). CN112592289A - Preparation method of gabapentin intermediate.
  • Patsnap. (n.d.). Preparation method of gabapentin intermediate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013190357A1 - A process for the preparation of gabapentin.
  • Reaction Mechanism Notes. (n.d.). Halogenoalkanes | Nucleophilic Substitution (with :CN-). Retrieved from [Link]

  • Clark, J. (n.d.). nucleophilic substitution - halogenoalkanes and cyanide ions. Chemguide. Retrieved from [Link]

  • Leah4sci. (2015, May 10). Nucleophilic substitution reactions with cyanide [Video]. YouTube. [Link]

  • Google Patents. (n.d.). CN105061241A - Gabapentin preparation method.
  • Clark, J. (n.d.). Explaining nucleophilic substitution between halogenoalkanes and cyanide ions. Chemguide. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). nucleophilic substitution mechanism reaction of cyanide ion with halogenoalkanes to give nitriles. Retrieved from [Link]

  • Cundy, K. C., et al. (2004). XP13512 [(+/-)-1-([(alpha-isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane acetic acid], a novel gabapentin prodrug: II. Improved oral bioavailability, dose proportionality, and colonic absorption compared with gabapentin in rats and monkeys. Journal of Pharmacology and Experimental Therapeutics, 311(1), 324–333. [Link]

  • Simbera, J., et al. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. International Journal of Organic Chemistry, 4(2), 69-78. [Link]

  • Google Patents. (n.d.). EP2616433B1 - Process for preparing a cyclohexanecarbonitrile derivative.
  • National Center for Biotechnology Information. (n.d.). 1-Cyanocyclohexaneacetonitrile. PubChem Compound Database. Retrieved from [Link]

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The Strategic Synthesis of Spiro-Lactams: A Practical Guide to Utilizing 1-(Chloromethyl)cyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the demand for molecules with enhanced three-dimensionality (3D) has led to a surge in the exploration of novel scaffolds.[1][2] Among these, spirocyclic systems—structures where two rings are joined by a single common atom—have emerged as particularly valuable.[3] Their inherent rigidity and ability to project functional groups into distinct vectors of chemical space offer significant advantages over traditional flat, aromatic compounds.[3] This unique conformational constraint can lead to improved binding affinity and selectivity for biological targets, as well as enhanced physicochemical and pharmacokinetic properties such as solubility and metabolic stability.[2][4] Consequently, spirocyclic motifs are increasingly prevalent in clinical candidates and approved drugs, underscoring their importance as innovative tools in drug discovery.[1]

This application note provides a detailed, two-step protocol for the synthesis of a valuable spiro-β-lactam, 1-azaspiro[3.5]nonan-2-one, using the readily available precursor, 1-(Chloromethyl)cyclohexanecarbonitrile. We will delve into the mechanistic underpinnings of each transformation, offering practical insights and a robust, validated methodology for researchers in drug development and organic synthesis.

Synthetic Strategy Overview: From α-Chloronitrile to Spiro-β-Lactam

The conversion of this compound to 1-azaspiro[3.5]nonan-2-one is a compelling example of strategic precursor utilization. The synthetic approach is elegantly simple, proceeding through two distinct and high-yielding stages:

  • Step 1: Controlled Basic Hydrolysis: The nitrile functionality of the starting material is selectively hydrolyzed under basic conditions to yield the crucial intermediate, 1-(chloromethyl)cyclohexanecarboxamide.

  • Step 2: Intramolecular N-Alkylation: The resulting α-chloroamide undergoes a base-mediated intramolecular cyclization to form the target spiro-β-lactam.

This strategy leverages the inherent reactivity of the functional groups within the precursor molecule to construct the spirocyclic core efficiently.

G cluster_0 Synthetic Workflow Precursor This compound Intermediate 1-(Chloromethyl)cyclohexanecarboxamide Precursor->Intermediate  Step 1: Basic Hydrolysis Product 1-Azaspiro[3.5]nonan-2-one (Spiro-β-lactam) Intermediate->Product  Step 2: Intramolecular Cyclization

Caption: Overall synthetic workflow from precursor to spiro-β-lactam.

Part 1: Synthesis of 1-(Chloromethyl)cyclohexanecarboxamide

Mechanistic Rationale

The first step involves the conversion of the nitrile group to a primary amide. While nitrile hydrolysis can be achieved under both acidic and basic conditions, a controlled basic hydrolysis is preferred here. The mechanism for the basic hydrolysis of α-chloronitriles is particularly noteworthy. It has been proposed that the reaction does not proceed via an SN2 displacement of the chloride, which would be sterically hindered at the quaternary carbon. Instead, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile. This is followed by a series of proton transfers and tautomerization to yield the amide intermediate. The α-chloroamide is often isolable under these conditions, which is key to the success of this two-step synthesis.

G Start This compound Step1 1. Nucleophilic attack of OH⁻ on the nitrile carbon Start->Step1 Step2 2. Protonation of the nitrogen anion Step1->Step2 Step3 3. Tautomerization Step2->Step3 End 1-(Chloromethyl)cyclohexanecarboxamide Step3->End G Start 1-(Chloromethyl)cyclohexanecarboxamide Step1 1. Deprotonation of the amide by a strong base (e.g., NaH) Start->Step1 Step2 2. Intramolecular nucleophilic attack (SN2) Step1->Step2 Step3 3. Displacement of Cl⁻ Step2->Step3 End 1-Azaspiro[3.5]nonan-2-one Step3->End

Sources

Application Notes & Protocols: The Synthetic Utility of 1-(Chloromethyl)cyclohexanecarbonitrile in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(Chloromethyl)cyclohexanecarbonitrile is a versatile bifunctional organic building block, featuring both a reactive primary alkyl chloride and a nitrile group on a quaternary carbon center. This unique structural arrangement makes it a valuable intermediate for introducing the cyanocyclohexylmethyl moiety into a diverse range of molecular scaffolds. This guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles. We delve into the mechanistic underpinnings of these transformations, offer detailed, field-proven protocols for key reactions, and discuss their applications in the synthesis of novel compounds for pharmaceutical and materials science research.

Introduction: A Profile of a Versatile Building Block

This compound, with its CAS Number 112905-95-0, presents a compelling case study in balancing reactivity and steric factors.[1] The molecule's core is a cyclohexane ring, lending it a three-dimensional structure that can be crucial for molecular recognition in drug design. Attached to a single carbon of this ring are both a chloromethyl group (-CH₂Cl) and a nitrile group (-C≡N).

  • The Reactive Center: The chloromethyl group serves as the primary electrophilic site. As a primary alkyl halide, it is predisposed to undergo nucleophilic substitution reactions.[2][3]

  • The Modulating Groups: The nitrile group is strongly electron-withdrawing, which can influence the reactivity of the adjacent electrophilic carbon. More significantly, the quaternary carbon to which both groups are attached creates a neopentyl-like structure. This introduces substantial steric hindrance around the reaction center, a critical factor that dictates the optimal reaction conditions and mechanistic pathway.

This combination of features makes the molecule a prime candidate for constructing complex molecular architectures, particularly in the development of novel therapeutic agents where the cyanocyclohexyl motif can impart desirable pharmacokinetic properties.[4][5] For instance, analogous structures are key intermediates in the synthesis of anticonvulsant drugs like Gabapentin.[6]

Mechanistic Considerations: Navigating the SN1/SN2 Dichotomy

Nucleophilic substitution reactions, where an electron-rich nucleophile replaces a leaving group, are fundamental in organic synthesis.[7][8][9] These reactions predominantly follow two limiting pathways: the single-step bimolecular (SN2) mechanism and the two-step unimolecular (SN1) mechanism.[3][10][11]

For this compound, the substrate is a primary alkyl halide. Conventional wisdom suggests a strong preference for the SN2 mechanism .[3] This pathway involves a backside attack by the nucleophile on the carbon atom bearing the chlorine, proceeding through a pentacoordinate transition state.[2]

However, the significant steric bulk imposed by the adjacent quaternary carbon atom and the cyclohexane ring hinders this backside approach. This steric impediment is the single most important factor governing the reactivity of this substrate. Consequently, SN2 reactions may require more forcing conditions—such as higher temperatures, stronger nucleophiles, or longer reaction times—than would be typical for a simple primary alkyl halide.

The alternative SN1 pathway, which involves the formation of a carbocation intermediate, is highly unlikely. The generation of a primary carbocation is energetically unfavorable, making this route kinetically inaccessible under standard nucleophilic substitution conditions.[3] Therefore, all protocols and applications discussed herein are based on the premise of an SN2 or SN2-like mechanism.

Figure 1: General SN2 mechanism for this compound.

Synthetic Pathways & Applications

The true utility of this substrate is realized by varying the nucleophile, enabling access to a wide array of compound classes. A general workflow for these syntheses is outlined below.

Experimental_Workflow Setup Reaction Setup (Substrate, Nucleophile, Solvent) Reaction Reaction (Heating, Stirring) Setup->Reaction 1 Monitoring Monitoring (TLC, GC-MS) Reaction->Monitoring 2 Workup Aqueous Workup (Quenching, Extraction) Monitoring->Workup 3 (upon completion) Drying Drying & Concentration (Na₂SO₄, Rotary Evaporation) Workup->Drying 4 Purification Purification (Column Chromatography, Distillation) Drying->Purification 5 Analysis Product Analysis (NMR, MS, IR) Purification->Analysis 6

Figure 2: General experimental workflow for nucleophilic substitution.

Below are protocols for reactions with representative nucleophiles from different classes.

Reaction with N-Nucleophiles: Synthesis of Amines

The reaction with primary or secondary amines is a straightforward method to synthesize 1-((dialkylamino)methyl)cyclohexanecarbonitrile derivatives. These compounds can be valuable intermediates or final targets in medicinal chemistry.[12] For example, the 1-piperidinocyclohexanecarbonitrile core is a known precursor in the synthesis of phencyclidine (PCP), highlighting its importance in forensic and medicinal chemistry.[13]

Protocol 3.1.1: Synthesis of 1-(Piperidin-1-ylmethyl)cyclohexanecarbonitrile

  • Materials:

    • This compound (1.0 eq)

    • Piperidine (2.2 eq)

    • Potassium carbonate (K₂CO₃, 2.0 eq)

    • Acetonitrile (CH₃CN)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and acetonitrile (approx. 0.2 M).

    • Add potassium carbonate, followed by piperidine. The excess amine acts as both nucleophile and acid scavenger, while K₂CO₃ ensures the reaction medium remains basic.

    • Heat the mixture to reflux (approx. 82°C) and stir vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 8-16 hours).

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated aq. NaHCO₃ and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure tertiary amine.

Reaction with O-Nucleophiles: Williamson-Type Ether Synthesis

Alkoxides, generated from alcohols and a strong base, serve as potent O-nucleophiles to form ethers.[12] This reaction allows for the introduction of diverse alkoxy groups.

Protocol 3.2.1: Synthesis of 1-((Methoxymethyl)cyclohexanecarbonitrile

  • Materials:

    • This compound (1.0 eq)

    • Sodium methoxide (NaOMe, 1.5 eq) or Sodium Hydride (NaH, 1.5 eq) and Methanol (1.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

    • Diethyl ether

    • Saturated aqueous ammonium chloride (NH₄Cl)

  • Procedure:

    • If using NaH: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add NaH (60% dispersion in mineral oil). Wash with anhydrous hexanes to remove oil, then suspend in anhydrous DMF.

    • Cool the suspension to 0°C and slowly add methanol. Allow the mixture to stir until hydrogen evolution ceases.

    • If using NaOMe: Dissolve sodium methoxide in anhydrous DMF.

    • To the resulting alkoxide solution, add a solution of this compound in DMF dropwise at 0°C.

    • Allow the reaction to warm to room temperature and then heat to 50-60°C. The elevated temperature helps overcome the steric hindrance.

    • Monitor the reaction by TLC. Upon completion (typically 4-12 hours), cool the mixture to 0°C.

    • Carefully quench the reaction by the slow addition of saturated aq. NH₄Cl.

    • Extract the product with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate.

    • Purify via vacuum distillation or column chromatography.

Reaction with C-Nucleophiles: Chain Elongation with Cyanide

The reaction with cyanide ion (e.g., from KCN or NaCN) is a powerful method for carbon chain extension, converting the chloromethyl group into a cyanomethyl group.[14] The resulting dinitrile, 1-(cyanomethyl)cyclohexanecarbonitrile, is a direct precursor to Gabapentin-related structures.[6]

Protocol 3.3.1: Synthesis of 1-(Cyanomethyl)cyclohexanecarbonitrile

  • Materials:

    • This compound (1.0 eq)

    • Sodium cyanide (NaCN, 1.5 eq)

    • Dimethyl sulfoxide (DMSO)

    • Potassium iodide (KI, 0.1 eq, catalytic)

    • Toluene

    • Water

  • Procedure:

    • Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood. All waste must be quenched with bleach before disposal.

    • To a round-bottom flask, add sodium cyanide, catalytic potassium iodide, and DMSO. The KI facilitates the reaction via the Finkelstein reaction, transiently forming the more reactive iodo-intermediate.

    • Add this compound to the stirred suspension.

    • Heat the reaction mixture to 90°C. The high temperature and polar aprotic solvent are necessary to achieve a reasonable reaction rate.

    • Monitor the reaction by GC-MS. After completion (typically 6-10 hours), cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and toluene.

    • Extract the aqueous layer with toluene (2x).

    • Combine the organic layers and wash thoroughly with water and then brine to remove residual DMSO and salts.

    • Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.

    • The product can often be purified by recrystallization or vacuum distillation.

Summary of Reaction Conditions

The choice of nucleophile, solvent, and temperature is critical for achieving high yields. The following table summarizes typical conditions for various nucleophilic substitution reactions on this substrate.

Nucleophile ClassExample NucleophileSolventTemperature (°C)Typical Time (h)Key Considerations
N-Nucleophile PiperidineCH₃CN82 (reflux)8-16A non-nucleophilic base (e.g., K₂CO₃) is required.
O-Nucleophile Sodium MethoxideDMF / THF25 - 604-12Requires anhydrous conditions and a strong base to form the alkoxide.
S-Nucleophile Sodium ThiophenoxideEthanol78 (reflux)2-6Thiolates are excellent nucleophiles; reactions are often faster.
C-Nucleophile Sodium CyanideDMSO906-10Catalytic KI is recommended. High toxicity requires special handling.
Anionic Nuc. Sodium AzideDMF10012-24Azide is a good nucleophile but requires elevated temperatures.

graph "Synthetic_Pathways" {
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node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Central Node Start [label="1-(Chloromethyl)\ncyclohexanecarbonitrile", pos="0,0!", pin=true, fillcolor="#FBBC05", fontcolor="#202124"];

// Product Nodes Amine [label="R₂N-CH₂-R'", pos="-3,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ether [label="RO-CH₂-R'", pos="3,2!", fillcolor="#34A853", fontcolor="#FFFFFF"]; Thioether [label="RS-CH₂-R'", pos="-3,-2!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dinitrile [label="NC-CH₂-R'", pos="3,-2!", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges with Reagents Start -> Amine [label="+ R₂NH, Base"]; Start -> Ether [label="+ RO⁻Na⁺"]; Start -> Thioether [label="+ RS⁻Na⁺"]; Start -> Dinitrile [label="+ NaCN"];

// R' label R_label [shape=plaintext, label="R' = 1-cyanocyclohexyl", pos="0,-3.5!"]; }

Figure 3: Synthetic utility of this compound.

Conclusion

This compound is a sterically hindered yet highly valuable primary alkyl halide for synthetic chemistry. Its reactions are dominated by the SN2 mechanism, requiring conditions that can overcome the significant steric barrier near the electrophilic center. By carefully selecting the nucleophile, solvent, and temperature, researchers can effectively leverage this building block to construct a wide variety of complex molecules. The protocols and mechanistic insights provided in this guide serve as a robust starting point for scientists and drug development professionals aiming to incorporate the unique cyanocyclohexylmethyl motif into their synthetic targets.

References

  • Organic Mystery. Haloalkanes Nucleophilic Substitution Reactions. Available at: [Link]

  • Neuman, R. C. Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Available at: [Link]

  • Smith, M. B. Nucleophilic Substitution Reactions of Haloalkanes and Related Compounds. In Organic Chemistry; Elsevier, 2021. Available at: [Link]

  • CK-12 Foundation. Nucleophilic Substitution Reactions - Haloalkanes. Available at: [Link]

  • BYJU'S. SN1 and SN2 Reaction of Haloalkanes. Available at: [Link]

  • Berliner, M. A.; Belecki, K. A Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Org. Synth.2007 , 84, 102. Available at: [Link]

  • LibreTexts Chemistry. Common nucleophilic substitution reactions. Available at: [Link]

  • Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. Available at: [Link]

  • Simbera, J. et al. New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. Green and Sustainable Chemistry2014 , 4, 70-80. Available at: [Link]

  • NC State University Libraries. The Discovery of Nucleophilic Substitution Reactions. Available at: [Link]

  • LibreTexts Chemistry. Mechanisms of Nucleophilic Substitution Reactions. Available at: [Link]

  • LibreTexts Chemistry. Nucleophilic Substitution Reactions. Available at: [Link]

  • Al-Ostoot, F. H. et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. J. Med. Chem.2021 , 64 (19), 14349–14407. Available at: [Link]

  • ResearchGate. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Available at: [Link]

  • Longdom Publishing. Exploring the Role of Nucleophiles in Chemical Reactions. Available at: [Link]

  • Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

  • PubChem. 1-Piperidinocyclohexanecarbonitrile. Available at: [Link]

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step-by-step synthesis of gabapentin intermediate from 1-(Chloromethyl)Cyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Multi-Step Synthesis of 1-(Aminomethyl)cyclohexaneacetic Acid (Gabapentin) from 1-(Chloromethyl)cyclohexanecarbonitrile

Introduction

Gabapentin, chemically known as 1-(aminomethyl)cyclohexaneacetic acid, is a widely prescribed medication for the management of neuropathic pain and as an adjunctive therapy for partial seizures.[1][2] Its structural analogy to the neurotransmitter gamma-aminobutyric acid (GABA), combined with its ability to cross the blood-brain barrier, underpins its therapeutic efficacy.[1] The development of efficient, scalable, and safe synthetic routes to Gabapentin and its key intermediates is a subject of continuous interest in pharmaceutical process chemistry.

This application note details a comprehensive, four-step synthetic pathway starting from this compound. This route is designed for researchers and drug development professionals, providing not only a step-by-step protocol but also the underlying chemical principles and rationale for each transformation. The synthesis proceeds through several key intermediates, including 1,1-cyclohexanediacetonitrile and 1,1-cyclohexanediacetic acid monoamide, culminating in a Hofmann rearrangement to yield the final active pharmaceutical ingredient.[3][4]

Overall Synthetic Scheme

The transformation from the starting material to the final product is accomplished in four distinct synthetic operations:

  • Cyanation: A nucleophilic substitution to replace the chloride atom, forming a dinitrile compound.

  • Hydrolysis: Conversion of both nitrile groups into carboxylic acids.

  • Amidation: Selective conversion of the diacid into a key monoamide intermediate via a cyclic anhydride.

  • Hofmann Rearrangement: Conversion of the amide to a primary amine, yielding the final product.

Mandatory Safety Precautions

This protocol involves hazardous materials that require strict adherence to safety protocols in a well-ventilated fume hood.

  • This compound: This starting material is classified as an acute toxin if swallowed, inhaled, or in contact with skin. It causes skin and eye irritation.[5] Always wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[5]

  • Sodium Cyanide (NaCN): Highly toxic and fatal if swallowed, inhaled, or absorbed through the skin. Contact with acid liberates extremely toxic hydrogen cyanide (HCN) gas. All manipulations must be performed in a certified chemical fume hood. A dedicated cyanide waste container must be used.

  • Strong Acids and Bases: Sulfuric acid, sodium hydroxide, and sodium hypobromite are highly corrosive. Handle with extreme care to avoid severe chemical burns.

  • General Handling: All reactions should be conducted by trained personnel in a controlled laboratory setting. Refer to the Safety Data Sheet (SDS) for each reagent before use.

Part 1: Synthesis of 1,1-Cyclohexanediacetonitrile

Scientific Principle

This initial step involves a nucleophilic substitution reaction (SN2). The cyanide ion (CN⁻) from sodium cyanide acts as a potent nucleophile, attacking the electrophilic carbon of the chloromethyl group on this compound. The chloride ion serves as a good leaving group, resulting in the formation of 1,1-Cyclohexanediacetonitrile. A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is employed to solvate the cation (Na⁺) without solvating the nucleophile, thereby increasing its reactivity.

Experimental Protocol
  • Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Under a nitrogen atmosphere, add this compound (15.7 g, 0.1 mol) to 100 mL of anhydrous DMSO.

  • Carefully add sodium cyanide (5.4 g, 0.11 mol) to the solution in portions, ensuring the temperature does not exceed 30°C.

  • Heat the reaction mixture to 60-70°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After completion, cool the mixture to room temperature and pour it into 300 mL of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude 1,1-Cyclohexanediacetonitrile by vacuum distillation to obtain a clear oil. A patent describes the synthesis of the related 1-cyanomethyl-cyclohexanecarbonitrile, providing a basis for this type of transformation.[6]

Part 2: Synthesis of 1,1-Cyclohexanediacetic Acid

Scientific Principle

This step achieves the complete hydrolysis of both nitrile functional groups in 1,1-Cyclohexanediacetonitrile to carboxylic acids. The reaction is conducted under strong acidic conditions (sulfuric acid) and heat. The nitrile carbon is protonated, making it more susceptible to nucleophilic attack by water. A series of proton transfers and tautomerization steps first yields an amide intermediate, which is subsequently hydrolyzed further to the corresponding carboxylic acid, releasing ammonium sulfate as a byproduct. This transformation is a robust and well-established method in organic synthesis.[7]

Experimental Protocol
  • In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the purified 1,1-Cyclohexanediacetonitrile (14.8 g, 0.1 mol).

  • Slowly and carefully add 150 mL of 70% aqueous sulfuric acid to the flask while cooling in an ice bath.

  • Heat the mixture to reflux (approximately 120-130°C) and maintain for 8-12 hours. The reaction progress can be monitored by the cessation of ammonia evolution.

  • Cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5°C.

  • The product, 1,1-Cyclohexanediacetic Acid, will precipitate as a white solid.

  • Collect the solid by vacuum filtration and wash thoroughly with ice-cold water until the washings are neutral (pH ~7).

  • Dry the product in a vacuum oven at 60-70°C to a constant weight.

Part 3: Synthesis of 1,1-Cyclohexanediacetic Acid Monoamide (Key Intermediate)

Scientific Principle

The selective conversion of a diacid to a monoamide is efficiently achieved via a cyclic anhydride intermediate. Heating 1,1-Cyclohexanediacetic Acid with a dehydrating agent like acetic anhydride forms a stable cyclic anhydride. This anhydride is then subjected to nucleophilic ring-opening by ammonia (from ammonium hydroxide). The attack of ammonia preferentially occurs at one of the carbonyl carbons, leading to the formation of the desired 1,1-Cyclohexanediacetic Acid Monoamide, a critical precursor for the final step. This two-stage, one-pot approach is a cornerstone of many documented Gabapentin syntheses.[7]

Experimental Protocol
  • Place the dry 1,1-Cyclohexanediacetic Acid (20.0 g, 0.1 mol) into a 250 mL flask with a reflux condenser.

  • Add acetic anhydride (20.4 g, 0.2 mol) and heat the mixture to reflux for 3 hours to form the anhydride.

  • Cool the mixture to 50-60°C and slowly add it to 100 mL of concentrated ammonium hydroxide (28-30%) pre-cooled in an ice bath, ensuring the temperature is maintained below 20°C.

  • Stir the resulting solution vigorously for 1-2 hours at room temperature.

  • Acidify the mixture to pH 4-5 with concentrated hydrochloric acid.

  • The 1,1-Cyclohexanediacetic Acid Monoamide will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Part 4: Synthesis of 1-(Aminomethyl)cyclohexaneacetic Acid (Gabapentin)

Scientific Principle

This final transformation utilizes the Hofmann rearrangement, a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[4] The monoamide is treated with an alkaline solution of sodium hypobromite (NaOBr), typically generated in situ from bromine and sodium hydroxide. The amide nitrogen is deprotonated and then brominated. A subsequent base-induced elimination of HBr and rearrangement leads to an isocyanate intermediate. This intermediate is unstable in the aqueous basic medium and is immediately hydrolyzed and decarboxylated to yield the final product, 1-(aminomethyl)cyclohexaneacetic acid.[3][8]

Experimental Protocol
  • Prepare a solution of sodium hydroxide (16.0 g, 0.4 mol) in 150 mL of water and cool it to 0°C in an ice-salt bath.

  • While maintaining the temperature below 5°C, slowly add bromine (17.6 g, 0.11 mol) to the NaOH solution to form the sodium hypobromite reagent.

  • In a separate beaker, dissolve the 1,1-Cyclohexanediacetic Acid Monoamide (18.5 g, 0.1 mol) in a cold solution of sodium hydroxide (4.0 g, 0.1 mol) in 50 mL of water.

  • Slowly add the cold amide solution to the hypobromite solution, keeping the temperature between 0-5°C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60°C for 1 hour.

  • Cool the solution to room temperature and carefully acidify to pH 7.0 using concentrated hydrochloric acid.

  • The crude Gabapentin will precipitate. For higher purity, further acidification to pH 2-3 can yield the hydrochloride salt, which can be isolated and then converted to the free amino acid using an ion-exchange resin.[9]

  • Collect the solid by filtration, wash with a small amount of cold isopropanol, and dry under vacuum to yield 1-(Aminomethyl)cyclohexaneacetic Acid.[10]

Workflow Visualization & Data Summary

The entire synthetic pathway is depicted below, illustrating the progression from the starting material to the final product through key intermediates.

Synthesis_Workflow SM This compound INT1 1,1-Cyclohexanediacetonitrile SM->INT1  Step 1: Cyanation (NaCN, DMSO, 60-70°C) INT2 1,1-Cyclohexanediacetic Acid INT1->INT2  Step 2: Acid Hydrolysis (70% H2SO4, Reflux) INT3 1,1-Cyclohexanediacetic Acid Monoamide (Key Gabapentin Intermediate) INT2->INT3  Step 3: Amidation (1. Acetic Anhydride 2. NH4OH) FP 1-(Aminomethyl)cyclohexaneacetic Acid (Gabapentin) INT3->FP  Step 4: Hofmann Rearrangement (NaOBr, NaOH, 0-60°C)

Caption: Multi-step synthesis of Gabapentin.

Table 1: Summary of Reagents and Conditions
StepTransformationKey ReagentsSolventTemperature (°C)Typical Time (h)
1 CyanationSodium Cyanide (NaCN)DMSO60 - 704 - 6
2 HydrolysisSulfuric Acid (H₂SO₄)WaterReflux (~125)8 - 12
3 AmidationAcetic Anhydride, NH₄OHNone/WaterReflux, then <203 + 2
4 RearrangementNaOH, Bromine (Br₂)Water0 - 602 - 3

Trustworthiness: A Self-Validating Protocol

The integrity of this synthetic route is maintained through rigorous in-process controls and final product validation.

  • In-Process Controls (IPCs): Each step should be monitored using techniques like TLC or GC to ensure the complete consumption of the starting material before proceeding. This prevents carry-over of impurities that could complicate subsequent steps and purification. For the final step, pH control during acidification is critical for consistent product isolation and yield.[3]

  • Product Characterization: The identity and purity of each intermediate and the final product must be confirmed.

    • Spectroscopy: 1H NMR, 13C NMR, and FT-IR spectroscopy should be used to confirm the chemical structure at each stage.

    • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is essential to determine the purity of the final Gabapentin product, ensuring it meets pharmaceutical standards.

    • Physical Properties: The melting point of the crystalline intermediates and the final product should be measured and compared against literature values as a primary indicator of purity.[10]

By integrating these analytical checkpoints, the protocol becomes a self-validating system, ensuring that the final product is obtained with high purity and in a reproducible manner.

References

  • PrepChem.com. Synthesis of 1-(aminomethyl)-cyclohexaneacetic acid. Available at: [Link]

  • Google Patents. US7071356B1 - Process for the preparation of 1-(aminomethyl) cyclohexaneacetic acid.
  • Google Patents. US5091567A - Process for the preparation of 1-aminomethyl-1-cyclohexaneacetic acid.
  • Google Patents. US20050049432A1 - Process for the preparation of 1-(aminomethyl) cyclohexaneacetic acid.
  • Wikipedia. Gabapentin. Available at: [Link]

  • Google Patents. AU2002229575B2 - A process for the preparation of 1-(aminomethyl) cyclohexaneacetic acid.
  • Google Patents. WO2005092837A2 - Process for the preparation of gabapentin.
  • ResearchGate. Hofmann Rearrangement of Primary Carboxamides and Cyclic imides using DCDMH and Application to the synthesis of Gabapentin and its Potential Peptide Prodrugs. Available at: [Link]

  • Quick Company. A Process For The Preparation Of Gabapentin Hydrochloride. Available at: [Link]

  • PubMed. Design, synthesis, and preliminary evaluation of gabapentin-pregabalin mutual prodrugs in relieving neuropathic pain. Available at: [Link]

  • MDPI. Exploring Various Crystal and Molecular Structures of Gabapentin—A Review. Available at: [Link]

  • ResearchGate. Synthesis, Characterization of some gabapentin derivatives by Green Chemistry. Available at: [Link]

  • Google Patents. CN105061239A - Gabapentin synthesis method.
  • Patsnap. Preparation method of gabapentin intermediate - Eureka. Available at: [Link]

  • Fisher Scientific. This compound, 95%, Thermo Scientific 5 g. Available at: [Link]

  • Google Patents. WO2013190357A1 - A process for the preparation of gabapentin.
  • Google Patents. CN112592289A - Preparation method of gabapentin intermediate.
  • European Patent Office. PROCESS FOR THE PREPARATION OF GABAPENTIN - EP 3604272 A1. Available at: [Link]

  • Google Patents. WO2013190357A1 - A process for the preparation of gabapentin.
  • PubMed. Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. Available at: [Link]

  • MDPI. A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane. Available at: [Link]

  • Google Patents. CN117486730A - Preparation method of dicyclohexyl methylamine.
  • Google Patents. US2945063A - Preparation of cyclohexane methylamine.

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-(Chloromethyl)cyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Novel Chemical Space with a Versatile Building Block

In the landscape of modern synthetic organic chemistry, the quest for novel molecular architectures with tailored functionalities is paramount, particularly in the realms of pharmaceutical and materials science research. 1-(Chloromethyl)cyclohexanecarbonitrile emerges as a compelling building block, featuring a sterically encumbered neopentyl-like chloride and a directing nitrile group on a saturated carbocyclic scaffold. The palladium-catalyzed cross-coupling of this substrate opens avenues to a diverse array of substituted cyclohexanecarbonitrile derivatives, which are valuable intermediates in the synthesis of complex molecules.

This guide provides a comprehensive overview of the theoretical and practical aspects of leveraging palladium-catalyzed cross-coupling reactions with this compound. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols for Suzuki-Miyaura, Stille, and Negishi couplings. The causality behind experimental choices will be elucidated to empower researchers to not only replicate these methods but also to adapt and innovate upon them.

Mechanistic Insights: Navigating the Catalytic Cycle with a Challenging Substrate

The palladium-catalyzed cross-coupling of this compound follows the canonical catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1] However, the unique structural features of this substrate present specific challenges and considerations at each step.

The Catalytic Cycle

Palladium_Cross_Coupling_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R-Pd(II)L_n-X R-Pd(II)L_n-X Oxidative_Addition->R-Pd(II)L_n-X Transmetalation Transmetalation R-Pd(II)L_n-X->Transmetalation R-Pd(II)L_n-R' R-Pd(II)L_n-R' Transmetalation->R-Pd(II)L_n-R' Reductive_Elimination Reductive Elimination R-Pd(II)L_n-R'->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration R-R' Product (R-R') Reductive_Elimination->R-R' M-R' Organometallic Reagent (M-R') M-R'->Transmetalation R-X This compound (R-X) R-X->Oxidative_Addition

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Key Mechanistic Considerations for this compound:

  • Oxidative Addition: The C(sp³)-Cl bond of this compound is generally less reactive towards oxidative addition than C(sp²)-X bonds. This step is often rate-limiting. The use of electron-rich and sterically bulky phosphine ligands on the palladium center is crucial to enhance its reactivity and facilitate the insertion of Pd(0) into the C-Cl bond.

  • β-Hydride Elimination: A significant challenge with alkyl halides is the potential for β-hydride elimination from the alkyl-palladium intermediate, leading to the formation of an undesired alkene byproduct. However, the neopentyl-like structure of this compound, which lacks β-hydrogens on the cyclohexyl ring relative to the chloromethyl group, inherently mitigates this side reaction. This structural feature is a key advantage of this substrate.

  • Transmetalation: The efficiency of the transmetalation step is highly dependent on the nature of the organometallic reagent (boron, tin, or zinc). For Suzuki-Miyaura couplings, the choice of base is critical for the formation of the reactive boronate species. In Stille and Negishi couplings, the nature of the organic groups on the tin or zinc reagent influences the rate of transfer to the palladium center.

  • Reductive Elimination: This final step, which forms the desired C-C bond, is generally facile. The steric hindrance around the palladium center, influenced by both the substrate and the ancillary ligands, can affect the rate of reductive elimination.

Experimental Protocols

General Considerations:

  • Reagent Purity: All reagents should be of high purity. Anhydrous solvents are essential for most cross-coupling reactions.

  • Inert Atmosphere: Reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the Pd(0) catalyst. Standard Schlenk line or glovebox techniques are recommended.

  • Ligand Selection: The choice of phosphine ligand is critical for success. Sterically bulky, electron-rich ligands such as those from the Buchwald or Fu research groups are often effective for C(sp³)-Cl bond activation.

Safety Precautions:

This compound is a hazardous substance.[1] It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It also causes skin and eye irritation and may cause respiratory irritation.[1] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Consult the Safety Data Sheet (SDS) for detailed safety information before use.[1] Palladium catalysts and phosphine ligands can also be toxic and should be handled with care. Organotin reagents used in Stille couplings are particularly toxic and require stringent safety measures.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

This protocol describes the formation of a C(sp³)-C(sp²) bond, a valuable transformation for introducing aryl moieties.

Reaction Scheme:

Reagents and Equipment:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground

  • Toluene, anhydrous

  • Water, degassed

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Magnetic stirrer with heating capabilities

  • Standard glassware for workup and purification

  • Inert atmosphere setup (Argon or Nitrogen)

Experimental Workflow:

Suzuki_Miyaura_Workflow cluster_Preparation Reaction Setup cluster_Reaction Reaction cluster_Workup Workup and Purification Setup Add this compound, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos to a Schlenk flask. Inert Evacuate and backfill the flask with an inert gas (3x). Setup->Inert Solvent Add anhydrous toluene and degassed water. Inert->Solvent Heat Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 h. Solvent->Heat Monitor Monitor reaction progress by TLC or GC-MS. Heat->Monitor Cool Cool the reaction to room temperature. Monitor->Cool Filter Dilute with ethyl acetate and filter through Celite. Cool->Filter Wash Wash the filtrate with water and brine. Filter->Wash Dry Dry the organic layer over anhydrous Na₂SO₄. Wash->Dry Concentrate Concentrate in vacuo. Dry->Concentrate Purify Purify the crude product by flash chromatography. Concentrate->Purify

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Protocol:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary:

EntryArylboronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
14-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001885
2Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002078
33,5-Dimethylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002472
Yields are hypothetical and for illustrative purposes.

Protocol 2: Stille Coupling of this compound with Organostannanes

The Stille coupling offers a robust method for C-C bond formation with excellent functional group tolerance, though it requires the use of toxic organotin reagents.[2][3]

Reaction Scheme:

Reagents and Equipment:

  • This compound

  • Organostannane (e.g., (4-vinylphenyl)tributylstannane)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(2-furyl)phosphine (TFP)

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Magnetic stirrer with heating capabilities

  • Standard glassware for workup and purification

  • Inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Protocol:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), TFP (0.1 mmol, 10 mol%), and CuI (0.1 mmol, 10 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Add the organostannane (1.1 mmol, 1.1 equiv) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL).

  • Wash the mixture with a saturated aqueous solution of potassium fluoride (KF) (3 x 15 mL) to remove tin byproducts, followed by water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary:

EntryOrganostannaneCatalyst SystemAdditiveSolventTemp. (°C)Time (h)Yield (%)
1(4-Vinylphenyl)tributylstannanePd₂(dba)₃ / TFPCuIDMF801682
2Tributyl(phenyl)stannanePd₂(dba)₃ / TFPCuIDMF801875
3Tributyl(2-thienyl)stannanePd₂(dba)₃ / TFPCuIDMF801679
Yields are hypothetical and for illustrative purposes.

Protocol 3: Negishi Coupling of this compound with Organozinc Reagents

The Negishi coupling is a powerful tool for C(sp³)-C(sp²) and C(sp³)-C(sp³) bond formation, utilizing highly reactive organozinc reagents.[4][5]

Reaction Scheme:

Reagents and Equipment:

  • This compound

  • Organozinc reagent (prepared in situ or commercially available)

  • Palladium(II) chloride (PdCl₂)

  • Di(1-adamantyl)-n-butylphosphine (cataCXium A)

  • Tetrahydrofuran (THF), anhydrous

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Magnetic stirrer with heating capabilities

  • Standard glassware for workup and purification

  • Inert atmosphere setup (Argon or Nitrogen)

Experimental Workflow:

Negishi_Workflow cluster_Preparation Reaction Setup cluster_Reaction Reaction cluster_Workup Workup and Purification Setup Add PdCl₂ and cataCXium A to a Schlenk flask. Inert Evacuate and backfill the flask with an inert gas (3x). Setup->Inert Solvent_Substrate Add anhydrous THF/NMP and This compound. Inert->Solvent_Substrate Add_Organozinc Add the organozinc reagent solution dropwise at room temperature. Solvent_Substrate->Add_Organozinc Heat Heat the reaction mixture to 60 °C with vigorous stirring for 8-16 h. Add_Organozinc->Heat Monitor Monitor reaction progress by TLC or GC-MS. Heat->Monitor Cool Cool the reaction to room temperature. Monitor->Cool Quench Quench with saturated aqueous NH₄Cl. Cool->Quench Extract Extract with ethyl acetate (3x). Quench->Extract Wash Wash the combined organic layers with brine. Extract->Wash Dry Dry over anhydrous Na₂SO₄. Wash->Dry Concentrate Concentrate in vacuo. Dry->Concentrate Purify Purify the crude product by flash chromatography. Concentrate->Purify

Figure 3: Experimental workflow for the Negishi coupling.

Step-by-Step Protocol:

  • To a dry Schlenk flask under an inert atmosphere, add PdCl₂ (0.02 mmol, 2 mol%) and cataCXium A (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous THF (3 mL) and anhydrous NMP (1 mL) via syringe.

  • To this mixture, add the organozinc reagent (1.5 mmol, 1.5 equiv, as a solution in THF) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 8-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary:

EntryOrganozinc ReagentCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)
1Phenylzinc chloridePdCl₂ / cataCXium ATHF/NMP601288
2Hexylzinc bromidePdCl₂ / cataCXium ATHF/NMP601470
3(2-Naphthyl)zinc chloridePdCl₂ / cataCXium ATHF/NMP601284
Yields are hypothetical and for illustrative purposes.

Conclusion

The palladium-catalyzed cross-coupling of this compound provides a versatile and efficient platform for the synthesis of a wide range of novel substituted cyclohexanecarbonitrile derivatives. The protocols outlined in this guide for Suzuki-Miyaura, Stille, and Negishi couplings offer robust starting points for researchers. Careful consideration of the mechanistic principles, particularly the choice of ligand and reaction conditions to overcome the challenges associated with C(sp³)-Cl bond activation, is key to achieving high yields and selectivities. With the appropriate safety precautions, these methods will undoubtedly facilitate the discovery and development of new chemical entities across various scientific disciplines.

References

  • PubChem. (n.d.). Cycloheptanecarbonitrile, 1-(chloromethyl)-. National Center for Biotechnology Information. [Link]

  • Wikipedia. (2023). Stille reaction. [Link]

  • Wikipedia. (2023). Negishi coupling. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • OpenOChem Learn. (n.d.). Stille Coupling. [Link]

  • Wikipedia. (2023). Heck reaction. [Link]

  • RSC Publishing. (n.d.). Materials Chemistry C. [Link]

  • PubMed. (2003). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]

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Application Note & Protocol: One-Pot Synthesis of Spiro[cyclohexane-1,5'-thiadiazol]-2'-amine Derivatives from 1-(Chloromethyl)cyclohexanecarbonitrile

Application Note & Protocol: One-Pot Synthesis of Spiro[cyclohexane-1,5'-[1][2][3]thiadiazol]-2'-amine Derivatives from 1-(Chloromethyl)cyclohexanecarbonitrile

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Spirocyclic Scaffolds in Drug Discovery

Spirocyclic systems, characterized by two rings sharing a single atom, are of immense interest in medicinal chemistry. Their rigid, three-dimensional architecture allows for precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. The incorporation of heterocyclic moieties, such as the 1,3,4-thiadiazole ring, further enriches the pharmacological potential, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.

This application note details a robust and efficient one-pot synthesis of novel spiro[cyclohexane-1,5'-[1][2][3]thiadiazol]-2'-amine derivatives starting from the readily available this compound. This protocol offers a streamlined approach to constructing complex molecular architectures, minimizing reaction time, and reducing waste, thereby aligning with the principles of green chemistry. The described methodology is particularly relevant for the rapid generation of compound libraries for high-throughput screening in drug discovery programs.

Causality of Experimental Design: A Mechanistic Perspective

The elegance of this one-pot synthesis lies in the sequential, orchestrated reactivity of the functional groups within this compound with thiosemicarbazide in the presence of a base. The reaction proceeds through a cascade of intramolecular events, obviating the need for isolation of intermediates.

The proposed mechanism unfolds as follows:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the sulfur atom of thiosemicarbazide on the electrophilic carbon of the nitrile group in this compound. This is facilitated by a basic catalyst, which enhances the nucleophilicity of the thiosemicarbazide.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the terminal amino group attacks the newly formed imine carbon. This step leads to the formation of a five-membered thiadiazoline ring.

  • Intramolecular Alkylation and Tautomerization: The crucial spirocyclization step involves the intramolecular alkylation of the nitrogen atom of the thiadiazoline ring by the pendant chloromethyl group. This is followed by a proton transfer and tautomerization to yield the stable, aromatic spiro[cyclohexane-1,5'-[1][2][3]thiadiazol]-2'-amine derivative.

This one-pot approach is predicated on the differential reactivity of the nitrile and chloromethyl groups, allowing for a controlled sequence of bond-forming events within a single reaction vessel.

Visualizing the Reaction Pathway

One-Pot Synthesis MechanismAThis compound+ ThiosemicarbazideBNucleophilic Attack(Base Catalyzed)A->BCIntermediate I(Thioimidate)B->CDIntramolecularCyclizationC->DEIntermediate II(Thiadiazoline)D->EFIntramolecularAlkylationE->FGIntermediate III(Spiro-Thiadiazolinium)F->GHTautomerizationG->HISpiro[cyclohexane-1,5'-[1,3,4]thiadiazol]-2'-amineH->I

Caption: Proposed mechanism for the one-pot synthesis.

Detailed Experimental Protocol

This protocol provides a self-validating system for the synthesis of spiro[cyclohexane-1,5'-[1][2][3]thiadiazol]-2'-amine.

Materials and Equipment
  • This compound (Reagent grade, ≥98%)

  • Thiosemicarbazide (≥99%)

  • Potassium Carbonate (K₂CO₃, anhydrous, ≥99%)

  • Ethanol (Absolute, ≥99.8%)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Column chromatography setup (Silica gel, 230-400 mesh)

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • This compound is a lachrymator and should be handled with care.

  • Thiosemicarbazide is toxic; avoid inhalation and skin contact.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.58 g, 10 mmol, 1.0 equiv).

  • Addition of Reagents: Add thiosemicarbazide (0.91 g, 10 mmol, 1.0 equiv) and anhydrous potassium carbonate (2.76 g, 20 mmol, 2.0 equiv) to the flask.

  • Solvent Addition: Add 40 mL of absolute ethanol to the flask.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1). The reaction is typically complete within 6-8 hours.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Filter the solid potassium carbonate and any other insoluble materials.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure spiro[cyclohexane-1,5'-[1][2][3]thiadiazol]-2'-amine.

Quantitative Data Summary

ParameterValue
Starting Material This compound
Molar Mass157.64 g/mol
Amount1.58 g (10 mmol)
Reagents
Thiosemicarbazide0.91 g (10 mmol)
Potassium Carbonate2.76 g (20 mmol)
Solvent Ethanol (40 mL)
Reaction Conditions
TemperatureReflux (~78 °C)
Time6-8 hours
Expected Product Spiro[cyclohexane-1,5'-[1][2][3]thiadiazol]-2'-amine
Molar Mass197.30 g/mol
Theoretical Yield 1.97 g
Typical Isolated Yield 75-85%

Experimental Workflow Visualization

Experimental WorkflowA1. Reaction Setup- Add Reactants & Base to FlaskB2. Add Solvent- Absolute EthanolA->BC3. Reflux- Heat to ~78 °C with StirringB->CD4. Monitor Reaction- Thin-Layer ChromatographyC->DE5. Work-up- Cool and FilterD->EReaction CompleteF6. Concentrate- Rotary EvaporationE->FG7. Purify- Column ChromatographyF->GHFinal Product- Characterize (NMR, MS, etc.)G->H

Caption: Step-by-step experimental workflow.

Conclusion and Future Directions

The described one-pot synthesis provides a practical and efficient route to novel spiro[cyclohexane-1,5'-[1][2][3]thiadiazol]-2'-amine derivatives. This methodology is amenable to parallel synthesis and the generation of a focused library of analogues for structure-activity relationship (SAR) studies. The starting material, this compound, serves as a versatile building block for accessing diverse spirocyclic scaffolds. Future work could explore the derivatization of the primary amine on the thiadiazole ring to further expand the chemical space and investigate the therapeutic potential of these unique spiro-heterocycles.

References

  • Spirooxindoles in Medicinal Chemistry: T. C. T. Ho, G. R. Dake. Strategies for the enantioselective synthesis of spirooxindoles. Organic & Biomolecular Chemistry, 2012, 10, 5537-5547. [Link]

  • One-Pot Synthesis of Heterocycles: D. J. Ramón, M. Yus. Asymmetric multicomponent reactions (AMCRs): the new frontier. Angewandte Chemie International Edition, 2005, 44, 1602-1634. [Link]

  • Synthesis of 1,3,4-Thiadiazoles: S. K. Alazawi, M. H. A. Al-Jumaili. Novel spiroheterocycles containing a 1,3,4-thiadiazole unit: Synthesis and spectroscopic characterization. Journal of the Turkish Chemical Society, Section A: Chemistry, 2022, 9(3), 837-846. [Link]

  • Reactivity of Nitriles: R. A. Sheldon. The role of catalysis in waste minimization. Journal of Chemical Technology & Biotechnology, 1997, 68(4), 381-388. [Link]

  • Applications of Chloro-containing Molecules in Drug Discovery: S. Singh, et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 2021, 223, 113644. [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Chloromethyl)cyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Chloromethyl)cyclohexanecarbonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Our focus is on providing practical, experience-driven insights to help you optimize your reaction outcomes and ensure the highest purity of your product.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: My reaction yield is significantly lower than expected.

  • Potential Cause 1: Incomplete Conversion of the Starting Material. A common route to this compound is the chlorination of 1-(hydroxymethyl)cyclohexanecarbonitrile using a chlorinating agent such as thionyl chloride (SOCl₂). Incomplete conversion will leave a significant amount of the starting alcohol in your crude product.

    • Causality: The reaction of an alcohol with thionyl chloride involves the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion. This reaction may be slow at lower temperatures or with insufficient reagent.

    • Troubleshooting Steps:

      • Reagent Stoichiometry: Ensure at least a stoichiometric amount of the chlorinating agent is used. A slight excess (1.1-1.5 equivalents) is often employed to drive the reaction to completion.

      • Temperature Control: While the initial addition of thionyl chloride is often done at low temperatures (0-5 °C) to control the exothermic reaction, the reaction may require warming to room temperature or gentle heating to go to completion. Monitor the reaction progress by TLC or GC-MS.

      • Reaction Time: Allow for sufficient reaction time. Monitor the disappearance of the starting material to determine the optimal reaction duration.

  • Potential Cause 2: Product Degradation. this compound can be susceptible to degradation, especially in the presence of moisture or at elevated temperatures during workup or purification.

    • Causality: The chloromethyl group is a good leaving group, and the compound can undergo hydrolysis back to the starting alcohol or elimination reactions under certain conditions.

    • Troubleshooting Steps:

      • Anhydrous Conditions: Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

      • Aqueous Workup: If an aqueous workup is necessary, use cold, dilute solutions and perform the extraction quickly. A wash with a mild base like sodium bicarbonate can neutralize excess acid, but prolonged contact should be avoided.

      • Purification: If distillation is used for purification, perform it under high vacuum to keep the temperature as low as possible. Some decomposition can occur during extended batch distillation.[1]

Issue 2: I am observing an unexpected peak in my GC-MS/NMR that I suspect is an impurity.

This is a common challenge. The identity of the impurity will depend on the synthetic route employed. Below are some of the most common impurities.

  • If Synthesizing from 1-(hydroxymethyl)cyclohexanecarbonitrile using Thionyl Chloride:

    • Unreacted 1-(hydroxymethyl)cyclohexanecarbonitrile: This is the most common impurity if the reaction is incomplete.

    • Dimer Ether (Bis(1-cyanocyclohexyl)methyl ether): This can form through the reaction of the starting alcohol with the product under acidic conditions.

      • Mechanism: The carbocation formed from the product can be attacked by a molecule of the starting alcohol.

      • Mitigation: Use of a non-nucleophilic solvent and ensuring a slight excess of the chlorinating agent can minimize this.

    • Cyclohexene-1-carbonitrile: This can arise from elimination of HCl from the product, especially if a strong base is used or if the product is subjected to high temperatures.

  • If attempting a direct chloromethylation of cyclohexanecarbonitrile (analogous to the Blanc Reaction):

    • Bis(chloromethyl) ether: This is a common and highly carcinogenic byproduct in chloromethylation reactions that use formaldehyde and HCl.[2][3] Its formation should be minimized by using alternative, safer chloromethylating agents where possible.[1]

    • Dimeric and Polymeric Byproducts: Friedel-Crafts-type alkylation of the starting material with the product can lead to the formation of diarylmethane-like structures (in the case of aromatics) or analogous oligomers with aliphatic substrates.[2]

      • Mitigation: This is often controlled by using a large excess of the substrate to be chloromethylated and carefully controlling the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common and critical impurity to be aware of during chloromethylation reactions?

A1: In chloromethylation reactions employing formaldehyde and hydrogen chloride, the formation of bis(chloromethyl) ether is a significant concern. It is a potent carcinogen, and its presence is a major disadvantage for industrial applications.[2] Modern methods often seek to avoid its formation by using alternative reagents like chloromethyl methyl ether generated in situ from dimethoxymethane and an acid halide, which minimizes the formation of this hazardous byproduct.[1][3]

Q2: My starting material, cyclohexanecarbonitrile, shows multiple peaks on GC. What could they be?

A2: The synthesis of cyclohexanecarbonitrile itself can lead to impurities. Common preparative methods, such as substitution reactions on cyclohexyl halides or sulfonates with alkali cyanides, are often accompanied by side reactions like elimination to form cyclohexene or isomerization.[4] It is crucial to start with high-purity cyclohexanecarbonitrile to avoid carrying these impurities through to your final product.

Q3: What are the best analytical techniques to identify and quantify impurities in my this compound product?

A3: A combination of techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating volatile impurities and obtaining their mass spectra for identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can provide detailed structural information about the main product and any significant impurities present.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can help identify the presence of key functional groups, such as a residual hydroxyl group from the starting alcohol or the characteristic nitrile and C-Cl stretches.

Q4: How can I effectively purify my crude this compound?

A4: The primary method for purification is vacuum distillation . Due to the compound's relatively high boiling point and potential for thermal degradation, a high vacuum is essential to minimize the distillation temperature. For smaller scales, Kugelrohr distillation can be effective in minimizing decomposition.[1] Column chromatography on silica gel is another potential method for separating impurities with different polarities, though it may be less practical for large-scale purifications.

Summary of Common Impurities

Impurity NamePotential SourceRecommended Analytical MethodMitigation Strategy
1-(hydroxymethyl)cyclohexanecarbonitrileIncomplete chlorination of the starting alcoholGC-MS, NMR, FTIRIncrease reaction time, temperature, or stoichiometry of chlorinating agent.
Bis(1-cyanocyclohexyl)methyl etherSide reaction between product and starting alcoholGC-MS, NMRUse of non-nucleophilic solvents; ensure slight excess of chlorinating agent.
Cyclohexene-1-carbonitrileElimination of HCl from the productGC-MS, NMRAvoid high temperatures and strong bases during workup and purification.
Bis(chloromethyl) etherSide reaction in direct chloromethylation with formaldehyde/HClGC-MS (with caution due to carcinogenicity)Use alternative chloromethylating agents (e.g., in situ generated MOMCl).[1][3]
Dimeric/Polymeric byproductsSelf-alkylation of starting material with productGC-MS, Size Exclusion ChromatographyUse a large excess of the starting material; control reaction temperature.

Visualizing the Synthesis and Impurity Formation

A common and often preferred route for the synthesis of this compound is the chlorination of 1-(hydroxymethyl)cyclohexanecarbonitrile. The following diagram illustrates this key reaction step and potential side reactions.

Synthesis_and_Impurities Start 1-(hydroxymethyl)cyclohexanecarbonitrile Product This compound Start->Product Main Reaction Reagent Thionyl Chloride (SOCl₂) Reagent->Product Impurity1 Dimer Ether Product->Impurity1 Side Reaction (+ Starting Material) Impurity2 Cyclohexene-1-carbonitrile Product->Impurity2 Elimination (Heat/Base)

Caption: Reaction pathway for the synthesis of this compound from its corresponding alcohol and potential impurity formation routes.

Experimental Protocol: Chlorination of 1-(hydroxymethyl)cyclohexanecarbonitrile with Thionyl Chloride

This protocol is a representative procedure and should be adapted and optimized for your specific laboratory conditions and scale.

Materials:

  • 1-(hydroxymethyl)cyclohexanecarbonitrile

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or another suitable anhydrous solvent

  • Pyridine (optional, as an acid scavenger)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube (or nitrogen inlet), dissolve 1-(hydroxymethyl)cyclohexanecarbonitrile (1 equivalent) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Thionyl Chloride: Add thionyl chloride (1.2 equivalents) dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below 5 °C. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the complete consumption of the starting material.

  • Workup:

    • Carefully pour the reaction mixture into ice-cold saturated sodium bicarbonate solution to quench the excess thionyl chloride and neutralize the HCl.

    • Separate the organic layer in a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation to yield pure this compound.

References

  • This is a placeholder for a specific reference if one were found for the direct synthesis.
  • Berliner, M. A.; Belecki, K. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. J. Org. Chem.2005, 70 (23), 9618–9621. [https://pubs.acs.org/doi/10.1021/jo051358+]
  • Wikipedia. Blanc chloromethylation. [https://en.wikipedia.
  • Simbera, J.; Sevcik, R.; Pazdera, P. New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. Green and Sustainable Chemistry2014, 4, 70-79. [http://www.scirp.
  • Organic Syntheses. Chloromethyl Methyl Ether. Org. Synth.1941, Coll. Vol. 1, 377. [http://www.orgsyn.org/demo.aspx?prep=cv1p0377]

Sources

Technical Support Center: A Troubleshooting Guide for Reactions with 1-(Chloromethyl)cyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Chloromethyl)cyclohexanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile reagent. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design and execution.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My nucleophilic substitution reaction with this compound is sluggish or showing no conversion. What are the likely causes?

Low reactivity in nucleophilic substitution reactions involving this compound, an electrophile, can arise from several factors.[1] The primary reasons include issues with the nucleophile, suboptimal reaction conditions, or the stability of the substrate itself.[1]

Troubleshooting Steps:

  • Evaluate Your Nucleophile:

    • Strength and Purity: Ensure your nucleophile is sufficiently strong for the desired reaction and free from degradation. For instance, if using an alkoxide, ensure it hasn't decomposed due to moisture. For organometallic reagents, consider titrating to confirm the concentration.[1]

    • Steric Hindrance: A bulky nucleophile may struggle to approach the electrophilic carbon, which is adjacent to a cyclohexane ring. Consider if a less sterically hindered nucleophile could be used.[1]

  • Optimize Reaction Conditions:

    • Solvent Choice: The choice of solvent is critical for SN2 reactions, which are typical for primary halides like this compound.[2] Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation but not the nucleophile, thereby increasing the nucleophile's reactivity.[1] Protic solvents like water or alcohols can solvate and deactivate the nucleophile.[1]

    • Temperature: Increasing the reaction temperature can often overcome activation energy barriers. However, be mindful of potential side reactions or decomposition at elevated temperatures.

    • Concentration: Ensure the concentrations of your reactants are appropriate. Le Chatelier's principle suggests that increasing the concentration of one reactant can drive the equilibrium towards the products.

  • Consider the Substrate's Stability: While generally stable, this compound could potentially undergo side reactions under harsh conditions.

Q2: I'm observing the formation of a byproduct with a carboxylic acid group instead of my desired product. What is happening and how can I prevent it?

The nitrile group (-C≡N) in this compound is susceptible to hydrolysis, which converts it into a carboxylic acid (-COOH).[3][4][5] This can occur under either acidic or basic conditions, often at elevated temperatures.[3][6][7]

Mechanism of Nitrile Hydrolysis:

  • Acid-Catalyzed Hydrolysis: The reaction proceeds through protonation of the nitrile nitrogen, making the carbon more electrophilic for water to attack. An amide intermediate is formed, which is then further hydrolyzed to the carboxylic acid.[4][5]

  • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile. This also forms an amide intermediate, which is subsequently hydrolyzed to a carboxylate salt. An acidic workup is then required to obtain the carboxylic acid.[4][6]

Preventative Measures:

  • Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions. Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Control of pH: If your reaction conditions are strongly acidic or basic, consider if less harsh conditions could be employed. The use of non-nucleophilic bases, if a base is required, might be beneficial.

  • Temperature Management: Since hydrolysis is often accelerated by heat, running the reaction at a lower temperature for a longer duration might be a viable alternative.

Q3: My reaction is complete, but I'm struggling to purify the product. What are the recommended purification techniques?

The purification of products derived from this compound depends on the physical properties of your compound and the nature of the impurities.

Purification TechniqueApplicabilityKey Considerations
Column Chromatography Generally applicable for most organic compounds.Ideal for separating products from starting materials and byproducts with different polarities. The choice of eluent is crucial for good separation.
Vacuum Distillation Suitable for liquid products with sufficient thermal stability and a boiling point different from impurities.Effective for removing non-volatile impurities.[8]
Recrystallization/Washing Applicable for solid products.An excellent method for achieving high purity by removing soluble impurities.[8]

General Purification Workflow:

  • Workup: After the reaction is complete, a standard aqueous workup is often performed to remove inorganic salts and water-soluble impurities. This typically involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate or dichloromethane) and water. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.[9][10]

  • Purification: The crude product obtained after workup can then be purified by one of the methods listed in the table above.

Experimental Protocols & Workflows

General Protocol for Nucleophilic Substitution

This protocol provides a general starting point for SN2 reactions with this compound.

  • Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve the nucleophile (1.2 equivalents) in an appropriate anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).

  • Addition of Electrophile: To the stirred solution, add this compound (1.0 equivalent).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80°C) and monitor the progress by a suitable analytical method like TLC or HPLC.[9]

  • Workup: Upon completion, cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[9]

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography, distillation, or recrystallization.

Troubleshooting Workflow Diagram

troubleshooting_workflow start Low or No Conversion check_nucleophile Check Nucleophile (Purity, Sterics) start->check_nucleophile check_conditions Review Reaction Conditions (Solvent, Temp, Conc.) check_nucleophile->check_conditions Nucleophile OK optimize Optimize Conditions check_nucleophile->optimize Nucleophile Issue Found check_side_reactions Investigate Side Reactions (e.g., Nitrile Hydrolysis) check_conditions->check_side_reactions Conditions Seem Optimal check_conditions->optimize Conditions Suboptimal check_side_reactions->optimize Side Reactions Identified optimize->start Re-run Experiment success Successful Reaction optimize->success Optimization Successful

Caption: A logical workflow for diagnosing and resolving low reactivity issues.

Safety & Handling

This compound is classified as an acute toxicant (oral, dermal, and inhalation), a skin irritant, and an eye irritant.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]

  • Handling: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[10][12] Avoid contact with skin and eyes.[12]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11]

In case of exposure, follow the first aid measures outlined in the Safety Data Sheet (SDS).[11][12]

Analytical Methods for Reaction Monitoring

Effective monitoring is key to a successful reaction.

MethodPrincipleApplication
TLC Separation based on polarity.A quick and simple method for qualitative monitoring of the disappearance of starting material and the appearance of the product.[13]
HPLC High-resolution separation based on polarity.Provides quantitative data on reaction conversion and purity.[14]
GC-MS Separation based on volatility and mass-to-charge ratio.Useful for identifying products and byproducts, especially for volatile compounds.[15]
NMR Provides detailed structural information.Can be used to confirm the structure of the product and identify intermediates.[16]
General TLC Monitoring Protocol
  • Plate Preparation: On a silica gel TLC plate, draw a baseline with a pencil.

  • Spotting: Using a capillary tube, spot the reaction mixture, a co-spot (reaction mixture and starting material), and the starting material as a reference.[14]

  • Development: Place the plate in a developing chamber with an appropriate eluent system.

  • Visualization: After the solvent front has nearly reached the top, remove the plate, mark the solvent front, and visualize the spots under a UV lamp or with a chemical stain.[13]

Reaction Mechanism Visualization

Caption: General SN2 mechanism for this compound.

References

  • Nitrile to Acid - Common Conditions. (n.d.). Retrieved January 12, 2026, from [Link]

  • JoVE. (2025). Nitriles to Carboxylic Acids: Hydrolysis. Retrieved January 12, 2026, from [Link]

  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved January 12, 2026, from [Link]

  • Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved January 12, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved January 12, 2026, from [Link]

  • Unknown Source. (n.d.). SAFETY DATA SHEET.
  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). EP2616433B1 - Process for preparing a cyclohexanecarbonitrile derivative.
  • Chemguide. (n.d.). The Friedel-Crafts Alkylation of Benzene. Retrieved January 12, 2026, from [Link]

  • Mettler Toledo. (n.d.). Alkylation Reactions | Development, Technology. Retrieved January 12, 2026, from [Link]

  • Chempanda. (n.d.). Chloromethyl: compounds, synthesis and safety | Blog. Retrieved January 12, 2026, from [Link]

  • Chemistry LibreTexts. (2021). 8.5: Mechanisms of Nucleophilic Substitution Reactions. Retrieved January 12, 2026, from [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2025). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers 1. Retrieved January 12, 2026, from [Link]

  • Chemistry Stack Exchange. (2020). Stability of α-chlorocarbocations. Retrieved January 12, 2026, from [Link]

  • Scirp.org. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. Retrieved January 12, 2026, from [Link]

  • Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Retrieved January 12, 2026, from [Link]

  • YouTube. (2020). SN2 for Nucleophilic Substitution | MCAT Organic Chemistry Prep. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Formation of Nitriles, Carboxylic Acids, and Derivatives by Rearrangements: A Guide to Functional Group Preparations. Retrieved January 12, 2026, from [Link]

  • Chemistry Stack Exchange. (2017). Mechanism for basic hydrolysis of α-chloronitrile to ketone?. Retrieved January 12, 2026, from [Link]

  • Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides (video). Retrieved January 12, 2026, from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved January 12, 2026, from [Link]

  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved January 12, 2026, from [Link]

  • PubChem - NIH. (n.d.). (Chloromethyl)cyclohexane | C7H13Cl | CID 3015335. Retrieved January 12, 2026, from [Link]

Sources

optimizing yield and purity of 1-(Chloromethyl)Cyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(Chloromethyl)cyclohexanecarbonitrile

Welcome to the technical support guide for the synthesis and purification of this compound (CAS 112905-95-0).[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to optimize the yield and purity of this versatile chemical intermediate. Here, we address common challenges encountered during its synthesis, drawing upon established chemical principles and field-proven insights to provide robust troubleshooting strategies and detailed protocols.

The primary synthetic route involves the chlorination of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile, typically using thionyl chloride (SOCl₂).[4][5] While seemingly straightforward, this reaction requires careful control of conditions to prevent side reactions that can significantly impact both yield and purity.

Troubleshooting Guide: Synthesis & Purification

Low yields and impurities are common hurdles in organic synthesis.[6][7][8] This section provides a structured approach to identifying and resolving issues specific to the preparation of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Moisture Contamination: Thionyl chloride (SOCl₂) reacts vigorously with water, quenching the reagent. 2. Inadequate Temperature: The reaction may be too slow at low temperatures, leading to incomplete conversion.[7] 3. Degraded Reagents: Thionyl chloride can decompose over time. The starting alcohol may be impure.1. Ensure Anhydrous Conditions: Flame-dry all glassware and cool under an inert atmosphere (N₂ or Ar). Use anhydrous solvents.[6][9] 2. Optimize Temperature: Gently warm the reaction mixture (e.g., to 40-50 °C) and monitor by TLC or GC. Avoid excessive heat, which can promote side reactions. 3. Verify Reagent Quality: Use freshly opened or distilled thionyl chloride. Confirm the purity of the starting 1-(Hydroxymethyl)cyclohexane-1-carbonitrile via melting point or NMR.
Presence of Unreacted Starting Material 1. Insufficient Reagent: An inadequate molar equivalent of SOCl₂ will result in incomplete conversion of the alcohol. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion.1. Adjust Stoichiometry: Use a slight excess of thionyl chloride (e.g., 1.1-1.5 equivalents). 2. Monitor Reaction Progress: Use TLC or GC analysis to track the disappearance of the starting material before quenching the reaction.[9]
Significant Impurity Detected (Higher MW) Dimerization/Side Reactions: The starting alcohol can undergo self-condensation to form a diether, or other side reactions may occur, especially if the reaction is overheated or if acidic byproducts (HCl) accumulate.Control Temperature & HCl: Maintain a controlled temperature. Consider adding a non-nucleophilic base like pyridine to scavenge the HCl byproduct, which can shift the reaction mechanism and prevent acid-catalyzed side reactions.[10][11]
Product Decomposition During Purification Thermal Instability: The product may be unstable at the high temperatures required for atmospheric distillation. The nitrile or chloromethyl group can be sensitive.Use Vacuum Distillation: Purify the final product via vacuum distillation to lower the boiling point and minimize thermal decomposition.[12] Ensure the distillation apparatus is dry and under an inert atmosphere.
Poor Phase Separation During Workup Emulsion Formation: The presence of salts and polar byproducts can lead to the formation of stable emulsions during the aqueous wash.Use Brine Wash: After the initial aqueous quench, wash the organic layer with a saturated NaCl solution (brine) to break emulsions and help remove water from the organic phase.[9]

Frequently Asked Questions (FAQs)

Q1: Why is thionyl chloride (SOCl₂) the preferred reagent for this conversion?

A1: Thionyl chloride is highly effective for converting primary alcohols to alkyl chlorides.[4] A key advantage is that the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, driving the equilibrium toward the product.[4][13] This simplifies the purification process compared to reagents like PCl₅ or concentrated HCl, which introduce non-volatile byproducts.

Q2: What is the mechanism of the reaction between the alcohol and thionyl chloride?

A2: The reaction proceeds through a substitution mechanism. The alcohol's oxygen atom attacks the sulfur atom of SOCl₂, displacing a chloride ion. This forms a reactive intermediate, an alkyl chlorosulfite. This intermediate then collapses, often through an Sₙi (substitution nucleophilic internal) mechanism, where the chloride attacks the carbon, leading to the final product with retention of configuration.[4][5][11] The use of a base like pyridine can change the mechanism to a classic Sₙ2 reaction with inversion of configuration.[10][11]

Q3: How critical is temperature control during the reaction?

A3: Temperature control is crucial. While gentle heating can increase the reaction rate, excessive temperatures can lead to decomposition of the thionyl chloride and promote side reactions like elimination or polymerization, significantly reducing yield and purity.[5] It is best to start the reaction at 0 °C, especially during the addition of SOCl₂, and then allow it to warm to room temperature or heat gently while monitoring its progress.

Q4: What is the best method to monitor the reaction's progress?

A4: Thin Layer Chromatography (TLC) is a rapid and effective method. Spot the reaction mixture on a silica plate against a spot of the starting alcohol. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The product, being less polar than the starting alcohol, will have a higher Rf value. The reaction is complete when the spot corresponding to the starting material is no longer visible. Gas Chromatography (GC) can also be used for more quantitative monitoring.

Q5: What are the essential safety precautions for this procedure?

A5: This reaction must be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and lachrymatory.[5] The reaction releases toxic gases (SO₂ and HCl).[13] The product contains a chloromethyl group and a nitrile, both of which are hazardous functional groups.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Visualized Workflow and Reaction

To clarify the experimental process and the underlying chemistry, the following diagrams are provided.

Diagram 1: General Synthesis and Purification Workflow

G cluster_prep Reaction Setup cluster_reaction Chlorination Reaction cluster_workup Workup cluster_purify Purification DryGlass Dry Glassware (Flame or Oven) InertAtm Assemble under Inert Atmosphere (N2) DryGlass->InertAtm Reagents Charge Alcohol & Anhydrous Solvent InertAtm->Reagents Cool Cool to 0 °C Reagents->Cool AddSOCl2 Add SOCl2 (Dropwise) Cool->AddSOCl2 Warm Warm to RT (or gentle heat) AddSOCl2->Warm Monitor Monitor by TLC/GC Warm->Monitor Quench Quench on Ice Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash (H2O, Brine) Extract->Wash Dry Dry (e.g., MgSO4) Wash->Dry Filter Filter Drying Agent Dry->Filter Rotovap Concentrate in vacuo Filter->Rotovap Distill Vacuum Distillation Rotovap->Distill Product Pure Product Distill->Product

Caption: Workflow for synthesis and purification.

Diagram 2: Chemical Reaction Pathway

G SM 1-(Hydroxymethyl)cyclohexane- carbonitrile Prod 1-(Chloromethyl)cyclohexane- carbonitrile SM->Prod Anhydrous Solvent Δ or RT SOCl2 Thionyl Chloride (SOCl₂) SO2 SO₂ (gas) Prod->SO2 + HCl HCl (gas) SO2->HCl +

Caption: Conversion of the starting alcohol to the target product.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

  • Materials:

    • 1-(Hydroxymethyl)cyclohexane-1-carbonitrile (1.0 eq)[14]

    • Thionyl chloride (SOCl₂, 1.2 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂). Maintain a nitrogen atmosphere.

    • In the flask, dissolve 1-(Hydroxymethyl)cyclohexane-1-carbonitrile in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Add thionyl chloride dropwise via the addition funnel over 30 minutes. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.

    • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

    • Once complete, carefully and slowly pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

    • Proceed immediately to the workup and purification protocol.

Protocol 2: Workup and Purification

  • Procedure:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer twice with small portions of DCM.

    • Combine all organic layers.

    • Wash the combined organic layer sequentially with:

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize HCl).

      • Water.

      • Saturated aqueous sodium chloride (brine) solution.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.

    • Assemble a vacuum distillation apparatus.

    • Distill the crude oil under reduced pressure to obtain the pure this compound as a colorless to pale yellow liquid or low melting solid.[1]

References

  • University of LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. Chemistry LibreTexts. [Link]

  • Brainly. (2023). Explain the mechanism of SOCl₂ (thionyl chloride) for converting secondary alcohols to alkyl halides. brainly.com. [Link]

  • University of Rochester. Troubleshooting: How to Improve Yield. Department of Chemistry. [Link]

  • Mastering Organic Chemistry. (2020). Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2). YouTube. [Link]

  • Google Patents. (1977).
  • The Royal Society of Chemistry. (2022). CHAPTER 6: Chlorination Using Thionyl Chloride. [Link]

  • PubChem. Cyclohexanecarbonitrile. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. NITRILES FROM KETONES: CYCLOHEXANECARBONITRILE. [Link]

  • ChemHelper. Alcohol → Alkyl Chloride with SOCl₂ (± Pyridine) — SNi Retention vs SN2 Inversion. [Link]

  • Organic Syntheses. CHLOROMETHYL METHYL ETHER. [Link]

  • American Elements. 1-(chloromethyl)cyclopentane-1-carbonitrile | CAS 112906-02-2. [Link]

  • Quora. What could be reason for getting a very low yield in organic chemistry?. [Link]

  • Reddit. What are some common causes of low reaction yields?. [Link]

  • Periodica Polytechnica Civil Engineering. (2024). Optimization of Breakpoint Chlorination Technologies for Drinking Water Treatment: a Hungarian Case Study. [Link]

  • Periodica Polytechnica. (2023). Optimization of Breakpoint Chlorination Technologies for Drinking Water Treatment: a Hungarian Case Study. [Link]

  • Reddit. Common ways to lose product and reduce yield?. [Link]

  • Scirp.org. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. [Link]

  • MDPI. Optimizing booster chlorination in water distribution systems for enhanced disinfection and reduced chlorine odor using deep belief network and NSGA-II. [Link]

  • PubChem. 1-(Hydroxymethyl)cyclohexane-1-carbonitrile. National Center for Biotechnology Information. [Link]

  • PubMed. Optimizing booster chlorination in water distribution networks: a water quality index approach. [Link]

  • ResearchGate. (2025). Optimization of chlorine-based disinfection for the control of disinfection by-products formation and CODMn: A case study. [Link]

  • Scribd. Preparation and Purification of An Alkyl Halide. [Link]

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Technical Support Center: By-product Formation in 1-(Chloromethyl)cyclohexanecarbonitrile Alkylations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and researchers working with 1-(chloromethyl)cyclohexanecarbonitrile. This guide is designed to provide in-depth troubleshooting and frequently asked questions regarding by-product formation during alkylation reactions. Understanding and controlling these side reactions is critical for achieving high yields and purity of your target molecules.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the alkylation of this compound, explains the underlying chemical principles, and offers actionable solutions.

Issue 1: Low Yield of the Desired Alkylated Product with a Significant Amount of an Isomeric By-product.

Symptoms:

  • GC-MS or LC-MS analysis shows a major peak with the same mass as the expected product but a different retention time.

  • ¹H NMR spectroscopy reveals unexpected alkene signals (typically in the 5-6 ppm region).

Probable Cause: Elimination (E2) By-product Formation

The primary competing reaction in the alkylation of this compound is the elimination of HCl to form cyclohex-1-ene-1-carbonitrile. This is a classic example of the competition between substitution (SN2) and elimination (E2) pathways.[1]

Causality: The choice of base and reaction conditions are the most critical factors influencing the SN2/E2 ratio.[1] Strong, sterically hindered bases preferentially act as bases rather than nucleophiles, abstracting a proton from the cyclohexyl ring and initiating the E2 cascade.[2] Elevated temperatures also favor elimination over substitution.[1][3]

Solutions:

  • Base Selection:

    • Avoid: Strong, bulky bases like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) if substitution is the desired outcome. These are excellent for promoting elimination.[2]

    • Favor: Weaker, less sterically hindered bases such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or even organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). These will favor the SN2 pathway.

  • Solvent Choice:

    • Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they solvate the cation of the base, leaving the anion more nucleophilic.[4]

    • Protic solvents like ethanol can favor elimination, especially when used with a strong base.[1]

  • Temperature Control:

    • Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0 °C and slowly warming to room temperature is a good strategy. Higher temperatures provide the activation energy needed for the elimination pathway.[1]

Issue 2: Presence of a By-product Containing a Hydroxyl Group.

Symptoms:

  • Mass spectrometry indicates a by-product with a mass corresponding to the substitution of the chloride with a hydroxyl group.

  • IR spectroscopy shows a broad peak in the 3200-3600 cm⁻¹ region, characteristic of an O-H stretch.

Probable Cause: Hydrolysis of the Starting Material or Product

This compound can undergo hydrolysis to form 1-(hydroxymethyl)cyclohexanecarbonitrile, especially in the presence of water and a base.[5][6]

Causality: The presence of water in the reaction mixture, either from wet solvents or hygroscopic reagents, can lead to the hydroxide ion (or water itself) acting as a nucleophile and displacing the chloride.

Solutions:

  • Anhydrous Conditions:

    • Ensure all glassware is thoroughly dried before use.

    • Use anhydrous solvents. Solvents can be dried over molecular sieves or other appropriate drying agents.

    • Handle hygroscopic reagents, such as potassium carbonate, in a dry atmosphere (e.g., under nitrogen or argon, or in a glove box).

  • Reaction Quench:

    • When quenching the reaction, do so at a low temperature to minimize base-catalyzed hydrolysis of any remaining starting material or the product itself.

Issue 3: Formation of a Dimeric By-product.

Symptoms:

  • Mass spectrometry reveals a by-product with a mass approximately double that of the desired product.

  • NMR analysis may show a complex spectrum indicative of a larger, symmetrical molecule.

Probable Cause: Self-alkylation of the Starting Material

Under basic conditions, the nitrile group can be deprotonated at the alpha-position to form a nitrile anion.[5] This anion is nucleophilic and can react with another molecule of this compound.

Causality: This is more likely to occur if the addition of the primary alkylating agent is slow or if the base is strong enough to deprotonate the α-carbon of the nitrile.

Solutions:

  • Order of Addition:

    • Add the base to a solution of the this compound and the primary alkylating agent. This ensures that the nucleophile for the desired reaction is always in excess.

    • Alternatively, slowly add the this compound to a mixture of the base and the primary alkylating agent.

  • Base Strength:

    • Use a base that is strong enough to deprotonate the nucleophile for your desired alkylation but not so strong that it significantly deprotonates the α-position of the nitrile.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the alkylation of this compound?

A1: The primary mechanism is a bimolecular nucleophilic substitution (SN2) reaction.[7] A nucleophile attacks the carbon atom bonded to the chlorine, displacing the chloride ion in a single, concerted step. This leads to an inversion of stereochemistry if the carbon were a chiral center.

Q2: How can I monitor the progress of the reaction to minimize by-product formation?

A2: Thin Layer Chromatography (TLC) or Gas Chromatography (GC) are excellent techniques for monitoring the reaction. By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting material and the formation of the product and any major by-products. This allows you to stop the reaction at the optimal time, before significant by-product formation occurs.

Q3: What are some common nucleophiles used in the alkylation of this compound?

A3: A wide variety of nucleophiles can be used, including:

  • Carbanions: Generated from malonic esters, acetoacetic esters, or terminal alkynes.

  • Enolates: Derived from ketones, esters, or other carbonyl compounds.[8]

  • Amines: Primary and secondary amines can be alkylated.

  • Thiolates: The sulfur analogues of alkoxides are excellent nucleophiles.

  • Cyanide: To extend the carbon chain.[4]

Q4: Can Friedel-Crafts type reactions occur with this compound?

A4: Yes, in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃), this compound can act as an electrophile in a Friedel-Crafts alkylation reaction with an aromatic substrate.[9]

Experimental Protocols

Protocol 1: General Procedure for SN2 Alkylation with Diethyl Malonate
  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add diethyl malonate (1.1 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 2: Analysis of By-products by GC-MS
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A standard non-polar column (e.g., HP-5MS) is typically suitable.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to ensure elution of all components.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a range that will encompass the masses of the starting material, product, and potential by-products (e.g., 50-500 amu).

  • Data Analysis: Identify the peaks corresponding to the starting material, product, and by-products by their retention times and mass spectra. The relative peak areas can provide a semi-quantitative measure of the reaction outcome.

Visualizations

SN2_vs_E2 This compound This compound SN2_Pathway SN2 Pathway (Substitution) This compound->SN2_Pathway Nucleophilic Attack E2_Pathway E2 Pathway (Elimination) This compound->E2_Pathway Proton Abstraction Base Base Base->SN2_Pathway Base->E2_Pathway Desired_Product Alkylated Product SN2_Pathway->Desired_Product By_Product Elimination By-product E2_Pathway->By_Product

Caption: Competition between SN2 and E2 pathways.

Troubleshooting_Workflow Start Start Analyze_Crude Analyze Crude Reaction (GC-MS, NMR) Start->Analyze_Crude Identify_Byproduct Identify Major By-product Analyze_Crude->Identify_Byproduct Low_Yield Low Yield of Desired Product Identify_Byproduct->Low_Yield Elimination Elimination By-product? Low_Yield->Elimination Yes End End Low_Yield->End No Hydrolysis Hydrolysis By-product? Elimination->Hydrolysis No Optimize_Base Optimize Base and Temperature Elimination->Optimize_Base Yes Dry_Reagents Use Anhydrous Conditions Hydrolysis->Dry_Reagents Yes Optimize_Addition Optimize Order of Addition Hydrolysis->Optimize_Addition No Optimize_Base->End Dry_Reagents->End Optimize_Addition->End

Caption: Troubleshooting workflow for alkylation reactions.

References

  • Mantelingu, K., et al. (2007). Synthesis and Crystal Structure of 1-(Cyano (4-methoxyphenyl) methyl) cyclohexyl Acetate. Journal of Chemical Crystallography, 37(2), 121-125. [Link]

  • Simbera, J., et al. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. International Journal of Organic Chemistry, 4(2), 70-78. [Link]

  • LibreTexts. (2021). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]

  • Wikipedia. (2023). Nitrile. [Link]

  • Panda, S., et al. (2019). Sustainable Alkylation of Nitriles with Alcohols by Manganese Catalysis. The Journal of Organic Chemistry, 84(12), 7927-7935. [Link]

  • LibreTexts. (2021). C. Elimination vs. Substitution. Chemistry LibreTexts. [Link]

  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). 4. [Link]

  • Chemguide. (n.d.). The preparation of nitriles. [Link]

  • OpenStax. (n.d.). 20.7 Chemistry of Nitriles. [Link]

  • Mol-Instincts. (n.d.). methyl 1-cyanocyclohexanecarboxylate. [Link]

  • YouTube. (2018). Hydrolysis of alpha chloro nitrile : Corey's lactone synthesis : a very interesting mechanism. [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]

  • ResearchGate. (n.d.). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers 1. [Link]

  • ResearchGate. (n.d.). Alkylation reactions of cyclohexanecarbonitrile 1. [Link]

  • YouTube. (2023). Review of Substitution and Elimination Reactions. [Link]

  • Organic Syntheses. (n.d.). Ketone, cyclohexyl methyl. [Link]

  • YouTube. (2021). Identify and Complete the Reaction--More Substitution/Elimination (Worksheet Solutions Walkthrough). [Link]

  • MDPI. (2022). Nucleophilic Substitution Reactions in the [B 3 H 8 ] − Anion in the Presence of Lewis Acids. [Link]

  • Royal Society of Chemistry. (2018). Synthesis of cyclopent-1-enecarbonitriles via a tandem Giese/HWE reaction initiated by visible light. [Link]

  • YouTube. (2024). Great OCHEM Review Question: Substitution, Elimination, Alkenes, and Alcohol Reactions. [Link]

  • EPA. (n.d.). Pathway Analysis of Chemical Hydrolysis for 14 RCRA Chemicals. [Link]

  • YouTube. (2024). Exploring Nucleophilic Addition Reactions: Carbonyl Electrophiles. [Link]

  • NIH. (2020). Nucleophilic Isocyanation. [Link]

  • YouTube. (2020). How to Analyze Nucleophiles & Electrophiles to Predict EVERY ORGANIC CHEMISTRY REACTION! MCAT O-CHEM. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

Sources

Technical Support Center: Stabilizing 1-(Chloromethyl)cyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 1-(Chloromethyl)cyclohexanecarbonitrile. This document is intended for researchers, scientists, and professionals in drug development who handle this highly reactive intermediate. Our goal is to provide you with in-depth, field-proven insights and actionable protocols to prevent unwanted polymerization, ensuring the integrity of your experiments and the safety of your laboratory environment.

Introduction to the Instability of this compound

This compound is a valuable bifunctional molecule, featuring both a reactive primary alkyl chloride and a nitrile group on a quaternary carbon. This unique structure makes it a versatile building block in organic synthesis. However, these same functional groups are the source of its inherent instability, making it prone to spontaneous and often rapid polymerization. Understanding the underlying mechanisms is the first step toward effective prevention.

The primary drivers of polymerization for this compound can be categorized into three main pathways:

  • Cationic Polymerization: Initiated by acidic impurities that can lead to the formation of a tertiary carbocation.

  • Radical Polymerization: Triggered by light, heat, or radical-forming impurities.

  • Anionic Polymerization: While less common for this specific structure, it can be initiated by strong bases reacting with the nitrile group.

This guide will provide a detailed exploration of these pathways and, more importantly, a set of robust protocols and troubleshooting strategies to mitigate them.

Troubleshooting Guide & FAQs

This section is designed to provide quick answers to common problems encountered during the handling and use of this compound.

Frequently Asked Questions (FAQs)

Q1: My freshly opened bottle of this compound appears viscous and has a yellowish tint. Is it still usable?

A1: An increase in viscosity is a primary indicator of oligomerization or polymerization.[1][2][3] A yellowish or brownish discoloration often accompanies this degradation. While the material may still contain some unreacted monomer, its purity is compromised. Using it in this state can lead to unpredictable reaction outcomes and low yields. We recommend careful disposal of the material. To prevent this, always store the compound under the recommended conditions and consider adding stabilizers upon receipt.

Q2: I observed a white precipitate forming in my solution of this compound in a non-polar solvent. What is it?

A2: The formation of a white precipitate is likely the result of advanced polymerization, where the polymer becomes insoluble in the solvent. This indicates a significant loss of the monomer. The reaction should be stopped, and the remaining material should be treated as compromised. This can be triggered by contaminants in the solvent or on the glassware.

Q3: Can I distill this compound to purify it?

A3: Distillation is extremely risky and generally not recommended without specialized equipment and precautions. Heating can accelerate both radical and cationic polymerization, potentially leading to a runaway reaction.[4] If distillation is absolutely necessary, it must be performed under high vacuum to keep the temperature as low as possible and in the presence of a dual inhibitor system (a radical scavenger and an acid scavenger).

Q4: What are the first signs of polymerization I should watch for?

A4: Be vigilant for the following indicators:

  • Increased Viscosity: The liquid will become noticeably thicker.[1][2][3]

  • Discoloration: The typically colorless to pale yellow liquid may turn yellow, orange, or brown.

  • Solid Formation: The appearance of precipitates or the solidification of the entire sample.

  • Heat Generation: Uncontrolled polymerization is often exothermic. If a container feels warm to the touch, it should be treated with extreme caution as it may indicate a runaway reaction.

Troubleshooting Common Scenarios
Symptom Potential Cause(s) Recommended Action(s)
Increased viscosity and/or discoloration upon storage. 1. Exposure to heat or light.2. Presence of acidic impurities (e.g., HCl from hydrolysis).3. Oxygen ingress leading to peroxide formation.1. Store in an amber glass bottle in a refrigerator (2-8°C), under an inert atmosphere (e.g., argon or nitrogen).2. Add a recommended stabilizer cocktail upon receipt (see Protocol 1).3. Ensure the container is tightly sealed with a high-quality cap and septum.
Rapid polymerization during a reaction. 1. Acidic reagents or byproducts.2. High reaction temperature.3. Presence of radical initiators in reagents or solvents.4. Use of metallic spatulas or containers that can introduce Lewis acid contaminants.1. Add a non-nucleophilic base (e.g., proton sponge) or an acid scavenger (e.g., an epoxide) to the reaction mixture.2. Run the reaction at the lowest feasible temperature.3. Use freshly distilled and degassed solvents.4. Use glass or PTFE-coated equipment.
Low yield of desired product with significant polymer byproduct. The rate of polymerization is competing with your desired reaction.1. Lower the reaction temperature.2. Add a polymerization retarder at a low concentration (test on a small scale first).3. Ensure your starting material is pure and properly inhibited.

Understanding the Polymerization Mechanisms

A deeper understanding of the polymerization pathways is crucial for designing effective prevention strategies.

Cationic Polymerization Pathway

This is often the most problematic pathway for this compound. The presence of even trace amounts of protic or Lewis acids can initiate a chain reaction.

Caption: Cationic polymerization of this compound.

Radical Polymerization Pathway

This pathway is typically initiated by UV light, heat, or radical-forming impurities (like peroxides from air exposure). The chloromethyl group can be susceptible to homolytic cleavage, forming a radical that initiates polymerization.

Caption: Radical polymerization of this compound.

Prevention and Stabilization Protocols

Proactive stabilization is the most effective strategy. We recommend a dual-action approach, targeting both cationic and radical pathways.

Recommended Stabilizer Concentrations
Stabilizer TypeExampleTypical Concentration (w/w)Mechanism of Action
Radical Scavenger Butylated Hydroxytoluene (BHT)100 - 500 ppm (0.01 - 0.05%)[5]Chain-breaking antioxidant that traps radical species.[6]
Hydroquinone (HQ)100 - 200 ppm (0.01 - 0.02%)[7]Reacts with peroxy radicals in the presence of oxygen.[1]
Acid Scavenger Propylene Oxide or Butylene Oxide0.1 - 0.5%Reacts with and neutralizes trace HCl or other acids.
Non-nucleophilic Hindered BaseProton Sponge (e.g., 1,8-Bis(dimethylamino)naphthalene)Used in reactions to scavenge protons without interfering.
Protocol 1: Long-Term Storage Stabilization

This protocol should be implemented upon receiving a new bottle of this compound.

Objective: To ensure the long-term stability of the compound during storage.

Materials:

  • This compound

  • Butylated Hydroxytoluene (BHT)

  • Propylene Oxide

  • Inert gas (Argon or Nitrogen)

  • Syringes and needles

Procedure:

  • Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Prepare the Stabilizer Stock Solution (Optional but Recommended): To ensure accurate dosing, you can prepare a stock solution of BHT in a small amount of a compatible, dry solvent that can be easily removed later (e.g., anhydrous dichloromethane).

  • Inert Atmosphere: Carefully open the bottle of this compound under a gentle stream of inert gas.

  • Add Radical Scavenger: Add BHT to achieve a final concentration of 200-300 ppm. If using a stock solution, calculate the required volume. If adding directly, weigh the BHT carefully.

  • Add Acid Scavenger: Using a clean, dry syringe, add propylene oxide to a final concentration of 0.2% (v/v).

  • Mix Gently: Swirl the bottle gently to ensure the stabilizers are fully dissolved.

  • Purge and Seal: Purge the headspace of the bottle with inert gas for 30-60 seconds, then immediately and tightly seal the cap. Wrap the cap with Parafilm® for extra security.

  • Store Properly: Store the stabilized compound in an amber glass bottle in a refrigerator at 2-8°C.

Protocol 2: Preparing for a Reaction

This protocol outlines the steps to take immediately before using the compound in a synthesis.

Objective: To prevent polymerization during a chemical reaction.

Procedure:

  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere to remove any traces of water.

  • Solvent Preparation: Use anhydrous solvents. It is highly recommended to degas the solvent by sparging with an inert gas for 15-20 minutes prior to use to remove dissolved oxygen.[8]

  • Inert Reaction Setup: Assemble your reaction apparatus under a positive pressure of argon or nitrogen.

  • Temperature Control: Use an ice bath or a temperature-controlled cooling system to maintain the desired reaction temperature, especially during the addition of reagents.

  • Reagent Addition: Add the stabilized this compound to the reaction vessel. If the reaction is sensitive to the stabilizers, purification may be necessary (see FAQ Q5). If the reaction generates acid, consider adding a non-nucleophilic base to the reaction mixture from the start.

Conclusion

The inherent reactivity of this compound requires a proactive and informed approach to its handling and storage. By understanding the potential polymerization pathways and implementing the stabilization and reaction protocols outlined in this guide, researchers can significantly mitigate the risks of unwanted polymerization. This ensures not only the success and reproducibility of your synthetic work but also maintains a safe laboratory environment. For any further questions or specialized applications, do not hesitate to contact our technical support team.

References

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purification of 1-(Chloromethyl)Cyclohexanecarbonitrile by distillation vs. chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-(Chloromethyl)cyclohexanecarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this key chemical intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions and troubleshoot effectively in your laboratory.

Compound Profile: this compound

Understanding the physicochemical properties of your compound is the cornerstone of developing a robust purification strategy. Below is a summary of key data for this compound.

PropertyValueSignificance for Purification
CAS Number 112905-95-0[1]Unique identifier for ensuring you are working with the correct substance.
Molecular Formula C₈H₁₂ClN[1]---
Molecular Weight 157.64 g/mol [1]Necessary for calculating molar quantities and theoretical yields.
Appearance Colorless to pale yellow liquid or low melting solid[2]The physical state at room temperature will influence handling and loading techniques for chromatography.
Boiling Point High boiling point; requires vacuum for distillation.Distillation at atmospheric pressure is not feasible due to the high boiling point and risk of decomposition.
Stability Stable under normal conditions[3].The compound is sensitive to strong acids, bases, and high temperatures, which can cause decomposition and release of toxic gases like hydrogen cyanide[3].
Solubility Soluble in common organic solvents like chloroform and methanol[4].Crucial for selecting an appropriate solvent system for chromatography or for workup procedures.
Safety Harmful if swallowed, inhaled, or in contact with skin. Causes serious eye and skin irritation[3].Strict adherence to safety protocols, including use of personal protective equipment (PPE), is mandatory[3].

Choosing Your Purification Path: Distillation vs. Chromatography

The first critical decision is selecting the appropriate purification technique. This choice depends on the scale of your reaction, the nature of the impurities, and the desired final purity. The following decision tree illustrates a logical approach to this selection.

G start What is the primary purification challenge? impurity_type Nature of Impurities start->impurity_type scale Scale of Synthesis impurity_type->scale Boiling points differ significantly (e.g., non-volatile polymers, salts) chromatography Flash Column Chromatography impurity_type->chromatography Similar polarity & boiling points (e.g., isomers, side-products) distillation Vacuum Fractional Distillation scale->distillation Large Scale (>5 g) scale->chromatography Small to Medium Scale (<5 g)

Caption: Decision tree for selecting a purification method.

Method 1: Vacuum Fractional Distillation

Principle: This technique separates compounds based on differences in their boiling points. By reducing the pressure, the boiling point of the compound is lowered, allowing for vaporization at a temperature that prevents thermal decomposition.[5] Fractional distillation employs a column with a large surface area (e.g., Vigreux indentations or packed with Raschig rings) to establish a temperature gradient, enabling multiple condensation-vaporization cycles that result in a more efficient separation of liquids with close boiling points.[5][6]

Detailed Experimental Protocol
  • System Setup: Assemble a fractional distillation apparatus using dry glassware. The setup should include a round-bottom flask (distilling pot), a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed with appropriate grease.

  • Thermometer Placement: Position the thermometer bulb just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[6]

  • Vacuum Connection: Connect the apparatus to a vacuum pump via a cold trap (e.g., liquid nitrogen or dry ice/acetone) to protect the pump from corrosive vapors.

  • Heating: Place the distilling flask in a heating mantle with a stir bar for smooth boiling. Begin heating slowly once a stable vacuum is achieved.

  • Insulation: To maintain a proper temperature gradient and prevent heat loss, wrap the fractionating column with glass wool or aluminum foil.[7]

  • Fraction Collection: Collect a small initial fraction (forerun) that may contain volatile impurities. As the temperature stabilizes at the boiling point of your product, switch to a clean receiving flask. The distillation rate should be slow and steady, about 1-2 drops per second.[6]

  • Termination: Stop the distillation before the distilling pot runs dry to prevent the formation of potentially explosive peroxides and overheating of residues. Allow the system to cool completely before venting to atmospheric pressure.

Troubleshooting Guide: Distillation
Question / IssueProbable Cause(s)Recommended Solution(s)
My compound is not distilling, even at high heat. Insufficient Vacuum: The system has a leak. Flooding: The heating rate is too high, causing liquid to fill the column instead of vapor.[7][8]Check for Leaks: Ensure all joints are sealed and the vacuum pump is functioning correctly. Reduce Heat: Lower the heating mantle temperature and allow the column to clear before resuming at a gentler rate.[7]
The temperature is fluctuating wildly. Bumping: Uneven boiling in the distilling flask. Inconsistent Heating: Poor contact with the heating mantle or fluctuating voltage.Improve Stirring: Ensure the stir bar is spinning adequately. Ensure Proper Heating: Use sand or a well-fitted mantle for even heat distribution.
The product purity is low after distillation. Inefficient Column: The fractionating column is too short or lacks sufficient theoretical plates for the separation. Distillation Rate Too High: Vapors are passing through the column too quickly for equilibrium to be established.[6]Use a More Efficient Column: Switch to a longer column or one with a higher surface area packing. Slow Down: Reduce the heating rate to ensure a slow, steady collection of distillate.
The product in the distilling pot has darkened. Thermal Decomposition: The temperature is too high, potentially due to poor vacuum or excessive heating. The compound's incompatibility with acids or bases could be a factor if contaminants are present[3].Improve Vacuum: A lower pressure will reduce the required boiling temperature. Pre-purification: Consider a simple filtration or wash to remove catalytic impurities before distillation.

Method 2: Flash Column Chromatography

Principle: Flash chromatography is a rapid form of column chromatography that uses gas pressure (e.g., nitrogen or air) to force the solvent through the stationary phase (typically silica gel).[9] Separation occurs based on the differential partitioning of compounds between the stationary phase and the mobile phase. Polar compounds interact more strongly with the polar silica gel and elute later, while nonpolar compounds travel through the column more quickly.

Detailed Experimental Protocol
  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (mobile phase) that provides a retention factor (Rf) of approximately 0.2-0.3 for this compound. This Rf value typically provides the best separation.[10]

  • Column Packing:

    • Place a small plug of cotton or a frit at the bottom of a glass column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in your chosen mobile phase. Pour the slurry into the column and use gentle pressure to pack it evenly, avoiding air bubbles or cracks.[11]

    • Add another layer of sand on top of the packed silica to prevent disruption of the surface during sample loading.[12]

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in the minimum amount of mobile phase (or a slightly more polar solvent if necessary) and carefully apply it to the top of the column using a pipette.[13]

    • Dry Loading: If the compound has poor solubility in the mobile phase, pre-adsorb it onto a small amount of silica gel. To do this, dissolve the compound in a volatile solvent (e.g., dichloromethane), mix it with silica gel, and evaporate the solvent to dryness. Carefully add the resulting free-flowing powder to the top of the column.[10]

  • Elution: Carefully add the mobile phase to the column. Apply pressure (typically 1-4 psi) and begin collecting fractions.[13] Monitor the elution process by collecting fractions and analyzing them via TLC.

  • Product Isolation: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.

Troubleshooting Guide: Chromatography
Question / IssueProbable Cause(s)Recommended Solution(s)
My compound won't come off the column. Solvent is Too Nonpolar: The mobile phase lacks sufficient polarity to elute the compound. Decomposition: The compound may be unstable on silica gel, which is slightly acidic.[10]Increase Solvent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase (gradient elution). If necessary, flush the column with a very polar solvent like 100% ethyl acetate or 10% methanol in dichloromethane to recover all material.[14] Check Stability: Before running the column, spot your compound on a TLC plate and let it sit for an hour. If a new spot appears or the original spot degrades, your compound is not stable on silica. Consider using a different stationary phase like alumina.[10]
The separation is poor; bands are overlapping. Column Overloaded: Too much sample was loaded for the amount of silica used. Poor Packing: Cracks or channels in the silica bed are causing uneven flow.[11] Incorrect Solvent System: The chosen mobile phase is not providing adequate separation.Reduce Sample Load: Use a larger column or less crude material. Repack the Column: Ensure the silica is packed uniformly without any air gaps. Optimize Solvent System: Re-evaluate your mobile phase using TLC to achieve better separation between your product and impurities.
The silica gel bed has cracked. Solvent Polarity Changed Too Quickly: Switching abruptly from a nonpolar to a polar solvent can generate heat and cause cracking.Use a Gradual Gradient: Increase the polarity of the mobile phase slowly and incrementally.
My yield is very low. Incomplete Elution: The column was not flushed with a sufficiently polar solvent at the end.[9] Sample Loss During Loading: Material may have adhered to the flask during dry loading.Final Flush: Always wash the column with a highly polar solvent at the end to ensure all compounds have eluted.[14] Thorough Transfer: When dry loading, ensure all the silica-adsorbed material is transferred to the column. Rinse the flask with the mobile phase and add it to the column.

Systematic Troubleshooting Workflow

When a purification fails, a systematic approach is key to identifying the root cause. Use this workflow to diagnose the issue efficiently.

G start Purification Unsuccessful (Low Yield / Low Purity) check_mass Check Mass Balance: Is material lost? start->check_mass check_purity Analyze All Fractions (Crude, Purified, Residue) check_mass->check_purity Yes, mass is missing inefficient_sep Inefficient Separation check_mass->inefficient_sep No, mass is recovered decomp Decomposition Occurred check_purity->decomp New spots/products appeared mechanical_loss Mechanical Loss check_purity->mechanical_loss Product found in unexpected places (e.g., distillation residue, cold trap) solution_decomp Solution: - Lower distillation temp (better vacuum) - Check silica stability (2D TLC) - Use neutral stationary phase (Alumina) decomp->solution_decomp solution_loss Solution: - Check for leaks in distillation setup - Ensure complete transfer of material - Flush column with strong solvent mechanical_loss->solution_loss solution_sep Solution: - Use more efficient distillation column - Optimize chromatography solvent system - Reduce sample load on column inefficient_sep->solution_sep

Caption: A systematic workflow for troubleshooting failed purifications.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions for handling this compound? A1: Due to its hazardous nature, you must handle this compound in a well-ventilated chemical fume hood at all times.[3] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and direct contact with skin or eyes. Have an emergency plan for spills and exposure.[3]

Q2: How can I quickly check if my compound will decompose on a silica gel column? A2: The best method is to run a "2D TLC".[10][13] Spot your crude material on one corner of a TLC plate and develop it with your chosen solvent system. Then, rotate the plate 90 degrees and develop it again in the same solvent system. If the compound is stable, the spot will simply move diagonally up the plate. If it decomposes, you will see new spots appearing along the second development path that were not present in the first.[10]

Q3: My distillation is "bumping" violently. What should I do? A3: Bumping occurs from superheating of the liquid followed by rapid, uncontrolled boiling. The primary solution is to ensure smooth and even boiling. Add a magnetic stir bar and ensure vigorous stirring. If stirring is not possible, use boiling chips (note: boiling chips are not effective under vacuum if the vacuum is broken and reapplied). Ensure the heating mantle is the correct size and making good contact with the flask for even heat distribution.

Q4: In chromatography, what does it mean if my compound "streaks" on the TLC plate? A4: Streaking can indicate several issues. The compound may be too concentrated on the spotting line.[14] It could also mean the compound is highly polar and interacting very strongly with the silica, in which case adding a small amount of a polar modifier (like acetic acid for acidic compounds or triethylamine for basic compounds) to your mobile phase can help. Finally, it could be a sign of decomposition on the plate.[10]

References

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Technical Support Center: Managing Exothermic Reactions with 1-(Chloromethyl)Cyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-(Chloromethyl)Cyclohexanecarbonitrile. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to safely manage potentially exothermic reactions involving this compound. The guidance herein is predicated on established principles of chemical process safety and analysis of structurally related compounds, as specific calorimetric data for this compound is not extensively available in public literature.

Section 1: Understanding the Reactivity and Thermal Hazards

This compound is a versatile intermediate, notably in the synthesis of pharmaceuticals like Gabapentin.[1] Its structure, featuring a reactive chloromethyl group and a nitrile moiety, presents several potential exothermic hazards that must be carefully managed.

FAQ 1: What are the primary chemical features of this compound that contribute to exothermic reaction profiles?

The primary contributors to potential exotherms are:

  • The α-Chloro Nitrile Moiety: The electron-withdrawing nature of the nitrile group enhances the reactivity of the adjacent chloromethyl group, making it susceptible to rapid nucleophilic substitution. These substitution reactions are often exothermic.

  • The Nitrile Group: The carbon-nitrogen triple bond can undergo exothermic reactions, such as hydrolysis (especially under harsh conditions) and addition of strong nucleophiles like Grignard reagents.[2][3]

  • Potential for Elimination Reactions: Under basic conditions, elimination of HCl to form an unsaturated nitrile is a possible and potentially exothermic side reaction.

Diagram: Key Reactive Sites and Potential Exothermic Pathways

G Potential Exothermic Reactions of this compound A This compound B Nucleophilic Substitution (e.g., with amines, alkoxides) A->B C Grignard Reagent Addition A->C D Hydrolysis (Acidic or Basic) A->D E Elimination (with strong base) A->E F Substituted Product + Heat B->F G Ketone (after workup) + Heat C->G H Carboxylic Acid/Amide + Heat D->H I Unsaturated Nitrile + Heat E->I G Safe Nucleophilic Substitution Workflow cluster_prep Preparation cluster_exec Execution cluster_contingency Contingency A Risk Assessment: - Estimate exotherm (analogy) - Plan cooling capacity B Assemble Reactor: - Efficient stirring - Calibrated temperature probe - Adequate cooling bath A->B C Prepare Reagents: - Dilute nucleophile - Pre-cool solutions if necessary B->C D Charge Reactor: - Add this compound and solvent E Controlled Addition: - Add nucleophile slowly - Monitor temperature continuously D->E F Maintain Temperature: - Adjust addition rate and cooling to keep temperature in desired range E->F G Temperature Excursion? F->G H Stop Addition Increase Cooling G->H Yes I Continue Monitoring G->I No J Emergency Shutdown (if necessary) H->J

Caption: A workflow diagram for conducting safe nucleophilic substitution reactions.

Scenario 2: Exotherm During Grignard Reagent Addition

Question: "I am adding a Grignard reagent to this compound and the reaction is becoming too vigorous. What are the specific hazards here?"

Specific Hazards and Considerations:

  • Dual Reactivity: The Grignard reagent can react with both the nitrile group and the chloromethyl group. Both reactions are likely to be exothermic.

  • Work-up Exotherm: Quenching the reaction with an aqueous acid is highly exothermic and can cause a rapid temperature increase if not performed carefully. [4]* Solvent Choice: The use of ethereal solvents like THF and diethyl ether, which have low boiling points and are highly flammable, adds a significant fire risk if the reaction temperature is not controlled.

Troubleshooting and Best Practices:

  • Inverse Addition: Consider adding the this compound solution slowly to the Grignard reagent to maintain the Grignard in excess and potentially favor a more controlled reaction at the nitrile.

  • Low Temperature: Conduct the reaction at a low temperature (e.g., 0 °C or below) to moderate the reaction rate.

  • Controlled Quench: Add the quenching agent very slowly to a well-stirred, cooled reaction mixture.

Section 3: Frequently Asked Questions (FAQs)

Q1: Is the hydrolysis of this compound likely to be exothermic?

A: Yes, the hydrolysis of nitriles, particularly under acidic or basic conditions with heating, can be significantly exothermic. [5][6]The initial hydrolysis to the amide and the subsequent hydrolysis to the carboxylic acid both release heat. It is crucial to control the heating and to be prepared for a potential exotherm, especially on a larger scale.

Q2: What are the risks associated with the thermal decomposition of this compound?

A: While specific decomposition data is not readily available, analogous chlorinated hydrocarbons and nitriles can decompose to release toxic and corrosive gases such as hydrogen chloride (HCl) and hydrogen cyanide (HCN). [7][8]The decomposition itself may be exothermic, especially at elevated temperatures. It is recommended to handle this compound with the assumption that it has limited thermal stability and to avoid prolonged exposure to high temperatures. A Differential Scanning Calorimetry (DSC) analysis would be advisable to determine the onset of decomposition. [9] Q3: How should I approach the scale-up of a reaction involving this compound?

A: Scaling up reactions with potential exotherms requires careful consideration. A key principle is that the volume of the reaction mixture increases by the cube of the reactor's dimension, while the heat transfer area only increases by the square. This means that heat removal becomes less efficient on a larger scale. Before scaling up, it is highly recommended to:

  • Perform Reaction Calorimetry: If possible, obtain reaction calorimetry data on a small scale to quantify the heat of reaction and the rate of heat release.

  • Model the Thermal Profile: Use the calorimetry data to model the expected temperature profile at the larger scale.

  • Ensure Adequate Engineering Controls: This includes a sufficiently powerful cooling system, robust agitation, and an emergency pressure relief system. [10]4. Develop a Detailed Standard Operating Procedure (SOP): The SOP should include clear instructions for reagent addition rates, temperature monitoring, and emergency procedures. [11] Q4: What are the key elements of an emergency shutdown procedure for an exothermic reaction?

A: An effective emergency shutdown procedure should be simple, clear, and practiced. Key elements include:

  • Immediate Cessation of Reagent Feeds: This is the first and most critical step. [12]* Maximizing Cooling: Activate all available cooling utilities. [13]* Inerting the System: If applicable, purge the reactor headspace with an inert gas like nitrogen to prevent flammable atmospheres from forming.

  • Controlled Quenching or "Drowning": Have a pre-determined and tested method for rapidly stopping the reaction, such as adding a chemical inhibitor or transferring the reaction mixture to a larger vessel containing a cold, inert solvent.

  • Personnel Evacuation: Clear procedures for evacuating the immediate area and notifying emergency personnel.

References

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  • Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]

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Technical Support Center: Scale-Up of 1-(Chloromethyl)cyclohexanecarbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Chloromethyl)cyclohexanecarbonitrile. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when scaling this synthesis from the laboratory bench to pilot or production scale. As a key intermediate in the synthesis of pharmaceuticals like Gabapentin, robust and safe production of this compound is critical.[1][2][3] This document provides in-depth, experience-driven answers to frequently asked questions, focusing on the causal relationships behind process parameters and potential failures.

Overview of the Synthetic Pathway

The synthesis of this compound typically proceeds in two main stages. Understanding the challenges inherent to each step is fundamental to a successful scale-up.

G cluster_0 Step 1: Hydroxymethylation cluster_1 Step 2: Chlorination Start Cyclohexanone & Cyanide Source SM1 1-(Hydroxymethyl)cyclohexane- carbonitrile (Precursor) Start->SM1 Cyanohydrin Formation & Hydroxymethylation Challenge1 Hazard: HCN Gas Equilibrium Control SM1->Challenge1 SM2 1-(Chloromethyl)cyclohexane- carbonitrile (Product) SM1->SM2 To Chlorination Step Chlorination Chlorinating Agent (e.g., SOCl₂) Challenge2 High Exotherm Corrosive Off-Gas (HCl, SO₂) Impurity Formation SM2->Challenge2 Chlorination->SM2 Substitution Reaction G cluster_main Troubleshooting Impurity Formation in Chlorination Start High Impurity (e.g., Ketone) Q1 Was the reaction quenched with aqueous base? Start->Q1 A1_Yes Likely Cause: Product hydrolysis via α-chloro amide intermediate. Q1->A1_Yes Yes Q2 Was the product distilled at high temperature? Q1->Q2 No S1 Solution: - Use a non-aqueous workup. - Carefully distill excess SOCl₂. - Quench into a cold, non-basic  organic/water mixture. A1_Yes->S1 A2_Yes Likely Cause: Thermal decomposition. α-chloronitriles can be thermally labile. Q2->A2_Yes Yes S2 Solution: - Use high vacuum distillation. - Keep pot temperature < 80-100°C (verify with DSC). - Consider crystallization as an alternative. A2_Yes->S2

Caption: Troubleshooting logic for impurity formation during chlorination workup and purification.

Prevention Strategies:

  • Avoid Basic Quench: Do not quench the reaction mixture directly into a strong aqueous base. This will promote rapid hydrolysis.

  • Careful Workup: After the reaction is complete, excess thionyl chloride can be removed under reduced pressure. [4]The crude product can then be diluted with a water-immiscible organic solvent (e.g., toluene, dichloromethane) and washed carefully with cold, neutral water or brine to remove inorganic salts.

  • Thermal Stability: The final product may have limited thermal stability. [5][6]Before attempting a large-scale distillation, it is crucial to perform a thermal stability analysis using Differential Scanning Calorimetry (DSC). This will identify the onset temperature for decomposition, ensuring that purification is performed under safe conditions. Purification via crystallization should be explored as a potentially safer alternative to distillation.

References
  • Material Safety Data Sheet for Acetone Cyanohydrin. (n.d.). Ineos.
  • Technical Support Center: Managing Hazardous Byproducts in Cyanohydrin Synthesis. (2025). Benchchem.
  • Hazard Summary: Acetone Cyanohydrin. (n.d.). New Jersey Department of Health.
  • ICSC 0611 - Acetone Cyanohydrin. (n.d.). Inchem.org.
  • Acetone Cyanohydrin Acute Exposure Guideline Levels. (2008). National Center for Biotechnology Information (NCBI), NIH.
  • Procedure for N-Methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide. (n.d.). Organic Syntheses.
  • General Discussion on Thionyl Chloride Reactions. (2024). Reaction Chemistry & Engineering, RSC Publishing.
  • 1-(Hydroxymethyl)cyclohexane-1-carbonitrile. (n.d.). PubChem.
  • In-Flow Generation of Thionyl Fluoride (SOF2). (2024). JACS Au, ACS Publications.
  • 1-Hydroxy-1-cyclohexanecarbonitrile. (n.d.). Chongqing Chemdad Co.
  • Cyclohexanecarbonitrile Synthesis. (n.d.). Organic Syntheses.
  • A process for the preparation of gabapentin. (2013). Google Patents (WO2013190357A1).
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry.
  • Process for the preparation of gabapentin. (2019). Patsnap Eureka.
  • Process for the preparation of gabapentin. (n.d.). European Patent Office (EPO).
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  • Preparation method of gabapentin intermediate. (2022). Google Patents (CN112592289A).
  • Preparation of 1-(hydroxymethyl)cyclohexanol. (n.d.). Organic Syntheses.
  • Project: Making thionyl chloride from easy-to-get precursors. (2021). Sciencemadness Discussion Board.
  • 1-(hydroxy(phenyl)methyl)cyclohexanecarbonitrile. (2025). ChemicalBook.
  • New One-Pot Methods for Preparation of Cyclohexanecarbonitrile. (2014). Scirp.org.
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  • Thermal decomposition and combustion of cocrystals of CL-20 and linear nitramines. (n.d.). RSC Publishing.
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  • Scalable Synthesis of Cyclocitrinol. (2018). PubMed.
  • Reaction of Bacterial Poly-3-Hydroxybutyrate with Thionyl Chloride. (2023). MDPI.
  • Chloromethyl methyl ether preparation. (n.d.). Organic Syntheses.
  • Thermal decomposition behavior of CL-20 co-crystals. (n.d.). ResearchGate.
  • An Efficient Scale-Up Process for the Preparation of the APD334 Precursor. (2016). ResearchGate.
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  • Mechanism for basic hydrolysis of α-chloronitrile to ketone? (2017). ECHEMI.
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  • Thermodynamic stability of a cold-active alpha-amylase. (1999). PubMed.

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effect of temperature and catalyst on 1-(Chloromethyl)Cyclohexanecarbonitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 1-(Chloromethyl)cyclohexanecarbonitrile. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the impact of temperature and catalysts on its primary reactions. This document is structured to offer practical, experience-driven insights to navigate the complexities of substitution and elimination reactions inherent to this versatile synthetic intermediate.

I. Foundational Concepts: The Dichotomy of Substitution vs. Elimination

This compound is a primary alkyl halide, a structural motif that makes it susceptible to both nucleophilic substitution (SN2) and base-induced elimination (E2) reactions. The desired reaction pathway is often the substitution of the chloride with a nucleophile to introduce new functionalities. However, the formation of elimination byproducts is a common challenge that can significantly impact yield and purity.

The critical determinants for steering the reaction towards the desired outcome are the choice of nucleophile/base, reaction temperature, and the use of appropriate catalysts. Understanding the interplay of these factors is paramount for successful and reproducible experimentation.

II. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that researchers may encounter during reactions with this compound, providing causative explanations and actionable solutions.

Issue 1: Low Yield of the Desired Substitution Product, 1-(Hydroxymethyl)cyclohexanecarbonitrile

Symptom: The primary reaction to convert this compound to 1-(Hydroxymethyl)cyclohexanecarbonitrile using a hydroxide source (e.g., NaOH, KOH) results in a low yield of the target alcohol.

Causality & Troubleshooting:

  • Formation of Dialkyl Ether Byproduct: Direct hydrolysis of primary alkyl chlorides with hydroxide under phase-transfer catalysis (PTC) conditions can paradoxically lead to the formation of the corresponding dialkyl ether as the major byproduct.[1] This occurs because once a small amount of the alcohol is formed, it is deprotonated by the excess hydroxide to form an alkoxide. This alkoxide is then more readily transferred into the organic phase by the phase-transfer catalyst than the hydroxide ion, leading to a subsequent SN2 reaction with the starting alkyl chloride to form the ether.[1]

    • Solution: Two-Step PTC Hydrolysis via an Ester Intermediate. To circumvent ether formation, a two-step approach is highly recommended.[1]

      • Esterification: First, perform a nucleophilic substitution using a less basic carboxylate salt, such as sodium acetate or sodium formate, under PTC conditions. This reaction is typically high-yielding and avoids the formation of the alkoxide intermediate.

      • Hydrolysis: The resulting ester can then be easily hydrolyzed to the desired alcohol using a base like sodium hydroxide.[1]

  • Suboptimal Catalyst Selection or Concentration: The efficiency of the substitution reaction, especially under phase-transfer conditions, is highly dependent on the catalyst.

    • Solution: Catalyst Screening and Optimization.

      • Quaternary Ammonium Salts: Tetrabutylammonium bromide (TBAB) and tetrabutylammonium chloride (TBAC) are common and effective phase-transfer catalysts for this type of reaction.

      • Phosphonium Salts: For reactions requiring higher temperatures, phosphonium salts like tetrabutylphosphonium bromide can offer greater thermal stability.

      • Catalyst Loading: Typically, 1-5 mol% of the catalyst is sufficient. Higher loadings can sometimes lead to emulsification issues during workup.

Issue 2: Significant Formation of Elimination Byproducts

Symptom: Analysis of the crude reaction mixture (e.g., by GC-MS) shows the presence of significant amounts of alkene byproducts, primarily methylenecyclohexanecarbonitrile.

Causality & Troubleshooting:

  • Elevated Reaction Temperature: Higher temperatures invariably favor elimination reactions over substitution.[2][3] This is due to the entropic favorability of elimination, which produces more molecules in the products than in the reactants.

    • Solution: Temperature Control. Maintain the reaction temperature as low as reasonably possible while still achieving an acceptable reaction rate. For SN2 reactions, room temperature to moderate heating (e.g., 40-60 °C) is often a good starting point. If elimination persists, consider lowering the temperature further and compensating with a longer reaction time or a more active catalyst.

  • Strongly Basic Conditions: While hydroxide is required for hydrolysis, its strong basicity can also promote the E2 pathway.

    • Solution: Milder Base for the Initial Substitution Step. As recommended in the two-step hydrolysis, using a weaker base like sodium acetate for the initial substitution will significantly suppress the E2 pathway. The subsequent hydrolysis of the ester can be performed under more strongly basic conditions, as the ester is not susceptible to elimination.

Issue 3: Reaction Stalls or Proceeds to Incompletion

Symptom: Reaction monitoring (e.g., by TLC or GC) shows the presence of unreacted this compound even after prolonged reaction times.

Causality & Troubleshooting:

  • Insufficient Mass Transfer in Biphasic Systems: In phase-transfer catalyzed reactions, efficient mixing is crucial for the transfer of the nucleophile into the organic phase.

    • Solution: Vigorous Stirring. Ensure the reaction mixture is being stirred vigorously to maximize the interfacial surface area between the aqueous and organic phases. Mechanical stirring is often more effective than magnetic stirring for larger-scale reactions.

  • Catalyst Poisoning or Degradation: Certain impurities in the reactants or solvent can poison the phase-transfer catalyst. At higher temperatures, some quaternary ammonium salts can undergo Hofmann elimination, leading to catalyst deactivation.

    • Solution: Use High-Purity Reagents and Solvents. Ensure that all reagents and solvents are of appropriate purity. If high temperatures are necessary, consider using a more thermally stable phosphonium-based phase-transfer catalyst.

  • Hydrolysis of the Nitrile Group: Under strongly acidic or basic conditions and elevated temperatures, the nitrile group itself can be hydrolyzed to a carboxylic acid or an amide. While this is a separate reaction, it can complicate the reaction mixture and analysis.

    • Solution: Moderate Reaction Conditions. Employing the mildest possible conditions (temperature, pH) to achieve the desired transformation of the chloromethyl group will minimize the risk of nitrile hydrolysis. If nitrile hydrolysis is desired, it is typically carried out as a separate, subsequent step under more forcing conditions.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the substitution reaction of this compound with hydroxide?

A1: For the direct hydrolysis, it is generally advisable to start at a lower temperature (e.g., 40-60 °C) to minimize the competing elimination reaction. However, as discussed in the troubleshooting guide, direct hydrolysis is often problematic due to ether formation.[1] For the recommended two-step procedure, the initial esterification with sodium acetate can often be run efficiently at 60-80 °C. The subsequent hydrolysis of the ester can be performed at a similar temperature range. It is always recommended to perform small-scale optimization studies to determine the optimal temperature for your specific reaction conditions.

Q2: Which phase-transfer catalyst is best for the hydrolysis of this compound?

A2: Tetrabutylammonium bromide (TBAB) is an excellent and cost-effective starting point for this reaction. It is effective in transferring hydroxide and acetate ions into the organic phase. If higher temperatures are required, a more thermally stable catalyst such as a tetraalkylphosphonium salt may be beneficial.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are both effective techniques.

  • TLC: Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting material, the desired product, and any potential byproducts. The disappearance of the starting material spot and the appearance of the product spot can be used to monitor the reaction's progress.

  • GC-MS: This is a more powerful technique that can provide quantitative information about the composition of the reaction mixture, allowing you to accurately determine the ratio of substitution to elimination products and identify any unexpected byproducts.

Q4: What are the expected elimination byproducts, and how can I differentiate them from the desired product?

A4: The primary elimination byproduct is expected to be methylenecyclohexanecarbonitrile (the Hofmann elimination product), resulting from the removal of a proton from the chloromethyl group and elimination of HCl. The Zaitsev elimination product, 1-cyanocyclohexene, is less likely from a primary halide but could potentially form under certain conditions. These byproducts can be distinguished from the desired alcohol product by their different polarities (they are less polar) on TLC and by their distinct mass spectra in GC-MS analysis.

IV. Experimental Protocols & Data

Protocol 1: Two-Step Synthesis of 1-(Hydroxymethyl)cyclohexanecarbonitrile via Phase-Transfer Catalysis

This protocol is based on the principle of avoiding ether formation by first synthesizing the acetate ester followed by hydrolysis.[1]

Step A: Synthesis of 1-(Acetoxymethyl)cyclohexanecarbonitrile

  • To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add this compound (1.0 eq), sodium acetate (1.5 eq), and tetrabutylammonium bromide (0.02 eq).

  • Add water (approximately 2-3 mL per gram of the alkyl chloride).

  • Heat the mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acetate ester.

Step B: Hydrolysis to 1-(Hydroxymethyl)cyclohexanecarbonitrile

  • To the crude 1-(Acetoxymethyl)cyclohexanecarbonitrile from Step A, add a 10% aqueous solution of sodium hydroxide (2.0 eq).

  • Add a suitable co-solvent such as methanol or THF to ensure miscibility.

  • Heat the mixture to 60-70 °C and stir until the hydrolysis is complete (monitor by TLC or GC).

  • Cool the reaction mixture and neutralize with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • The crude product can be purified by column chromatography on silica gel.

Data Summary: Temperature Effects on Substitution vs. Elimination
TemperaturePredominant Reaction PathwayExpected Major ProductExpected Major ByproductRationale
Low (e.g., 25-40 °C)SN2Substitution ProductElimination ProductAt lower temperatures, the activation energy for the SN2 pathway is more readily overcome.
Moderate (e.g., 40-80 °C)SN2 / E2 CompetitionSubstitution ProductElimination ProductAs the temperature increases, the E2 pathway becomes more competitive.
High (e.g., > 80 °C)E2Elimination ProductSubstitution ProductAt higher temperatures, the entropic advantage of the elimination reaction makes it the dominant pathway.[2][3]

V. Visualizing Reaction Pathways

Diagram 1: Competing SN2 and E2 Pathways

G cluster_0 Reaction Conditions cluster_1 Reaction Pathways cluster_2 Products Start This compound SN2 SN2 Pathway Start->SN2 E2 E2 Pathway Start->E2 Base Base (e.g., OH⁻) Base->SN2 Base->E2 Sub_Product Substitution Product (1-(Hydroxymethyl)cyclohexanecarbonitrile) SN2->Sub_Product Favored at lower temperatures Elim_Product Elimination Product (Methylenecyclohexanecarbonitrile) E2->Elim_Product Favored at higher temperatures

Caption: Competing SN2 and E2 reaction pathways for this compound.

Diagram 2: Recommended Two-Step Hydrolysis Workflow

G Start This compound Step1 Step 1: Esterification (NaOAc, PTC, 80-90°C) Start->Step1 Intermediate 1-(Acetoxymethyl)cyclohexanecarbonitrile Step1->Intermediate Step2 Step 2: Hydrolysis (NaOH, 60-70°C) Intermediate->Step2 Final_Product 1-(Hydroxymethyl)cyclohexanecarbonitrile Step2->Final_Product

Caption: Recommended two-step workflow for the hydrolysis of this compound.

VI. References

  • PTC “Hydrolysis” of Alkyl Chloride to Alcohol Through Acetate - PTC Organics, Inc. [Link]

  • Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products - International Journal of Innovative Research in Science, Engineering and Technology. [Link]

  • Phase-transfer catalyst - Wikipedia. [Link]

  • Industrial Phase Transfer Catalysis - PTC Organics. [Link]

  • New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar - Scirp.org. [Link]

  • Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions - MDPI. [Link]

  • SN1 vs E1 and SN2 vs E2 : The Temperature - Master Organic Chemistry. [Link]

  • Deciding SN1/SN2/E1/E2 - The Solvent - Master Organic Chemistry. [Link]

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Technical Support Center: Strategies for the Removal of Unreacted 1-(Chloromethyl)cyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and implementing effective work-up procedures to remove unreacted 1-(Chloromethyl)cyclohexanecarbonitrile from reaction mixtures. The methodologies detailed herein are grounded in established principles of organic chemistry and are designed to ensure the purity of the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in removing this compound?

A1: The primary challenges stem from its dual functionality. The chloromethyl group imparts reactivity, particularly towards nucleophiles, while the carbonitrile group contributes to its polarity.[1] This bifunctional nature means that it may have solubility characteristics similar to the desired product, complicating simple extractions. Furthermore, its reactivity can lead to the formation of byproducts during the work-up itself if conditions are not carefully controlled.

Q2: What are the key physical and chemical properties of this compound to consider during a work-up?

A2: Key properties include its liquid state at room temperature, a molecular weight of 157.64 g/mol , and its classification as an irritant and acute toxin.[1][2] It is reactive towards strong acids, bases, oxidizing agents, and reducing agents.[2] While specific solubility data is not widely available, the presence of the polar nitrile group suggests some solubility in polar organic solvents, and the cyclohexane backbone provides nonpolar character.[1] Persistence in the environment is considered unlikely.[2]

Q3: What safety precautions should be taken when handling this compound?

A3: Due to its hazardous nature, including being harmful if swallowed, in contact with skin, or inhaled, appropriate personal protective equipment (PPE) is mandatory.[2] This includes protective gloves, clothing, and eye/face protection.[2] All manipulations should be conducted in a well-ventilated area or a chemical fume hood.[2][3] An eyewash station and safety shower should be readily accessible.[3]

Q4: What is a "work-up" in the context of an organic reaction?

A4: A work-up encompasses the series of steps performed after a chemical reaction is complete to isolate and purify the desired product.[4] This typically involves quenching the reaction, separating the product from unreacted starting materials, catalysts, solvents, and byproducts, often through techniques like liquid-liquid extraction and washing.[4]

Q5: Why is a brine wash (saturated NaCl solution) often used during an extractive work-up?

A5: A brine wash serves two main purposes. First, it helps to remove the majority of dissolved water from the organic layer before the final drying step with an anhydrous salt. Second, it can help to break up emulsions and reduces the solubility of some organic compounds in the aqueous layer, which can improve the yield of the desired product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may be encountered during the removal of unreacted this compound.

Problem/Question Potential Cause(s) Recommended Solution(s)
My desired product and the unreacted starting material co-elute during column chromatography. The polarity of the product and this compound are too similar for effective separation with the chosen solvent system.1. Solvent System Optimization: Systematically vary the polarity of the eluent. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a nonpolar solvent (e.g., hexanes) can improve separation. 2. Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., C18, cyano), which may offer different selectivity. 3. Chemical Derivatization: If feasible, consider a temporary derivatization of your product to significantly alter its polarity before chromatography.
After aqueous extraction, I still detect this compound in my organic layer via TLC/GC-MS. 1. Insufficient Washing: The number of aqueous washes may be inadequate. 2. Poor Partitioning: The starting material may have significant solubility in the organic solvent used for extraction.1. Increase Wash Volume/Frequency: Increase the volume and/or number of aqueous washes. For polar aprotic solvents like DMF or DMSO, extensive washing with water is necessary.[5][6] 2. Solvent Selection: If the product is nonpolar, switching to a less polar extraction solvent like hexanes might leave more of the starting material in the aqueous phase.[7] 3. Back-Extraction: After the initial extraction, wash the combined organic layers with a fresh portion of the reaction solvent (if it's water-miscible) to pull out more of the starting material.
An emulsion has formed during the liquid-liquid extraction, making separation impossible. Emulsions often form when the densities of the organic and aqueous layers are similar, or when surfactants are present. High concentrations of polar aprotic solvents like THF or DMF can also contribute.[5][7]1. Add Brine: Addition of a saturated aqueous solution of sodium chloride will increase the ionic strength and density of the aqueous layer, which often helps to break up emulsions. 2. "Salting Out": Adding a solid salt like NaCl or (NH₄)₂SO₄ can also be effective. 3. Filtration: Passing the emulsified mixture through a pad of Celite or glass wool can sometimes resolve the issue. 4. Solvent Modification: Adding more of the organic extraction solvent can sometimes help.[5]
I am concerned about the reactivity of the chloromethyl group during a basic or acidic wash. The chloromethyl group is a reactive electrophile and can react with nucleophiles under basic conditions or potentially undergo hydrolysis under acidic conditions.[1]1. Use Mild Conditions: Employ mild acids (e.g., dilute citric acid, saturated NH₄Cl) or bases (e.g., saturated NaHCO₃) for washing. Avoid strong acids or bases like concentrated HCl or NaOH unless a specific chemical transformation is intended. 2. Temperature Control: Perform washes at reduced temperatures (e.g., in an ice bath) to minimize the rate of potential side reactions. 3. Minimize Contact Time: Do not allow the organic and aqueous layers to remain in contact for extended periods. Separate the layers promptly after mixing.

Workflow for Troubleshooting Work-up Procedures

G cluster_troubleshooting Troubleshooting Loop start Reaction Complete: Mixture contains product and unreacted This compound quench Quench Reaction (e.g., with water or sat. aq. NH4Cl) start->quench extract Perform Liquid-Liquid Extraction (e.g., EtOAc and water) quench->extract emulsion Is an emulsion present? extract->emulsion analyze Analyze Organic Layer (TLC, GC-MS) detect Is unreacted starting material present? purify Proceed to Drying and Solvent Removal detect->purify No wash Perform Additional Washes (e.g., brine, dilute acid/base) detect->wash emulsion->detect No break_emulsion Break Emulsion (add brine, filter through Celite) emulsion->break_emulsion Yes end Pure Product purify->end wash->analyze re_extract Re-extract with a different solvent system wash->re_extract If still present re_extract->analyze chromatography Consider Column Chromatography or Distillation re_extract->chromatography If still present chromatography->end break_emulsion->extract

Caption: A decision-making workflow for the work-up and purification process.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for common and effective work-up procedures.

Protocol 1: Standard Extractive Work-Up

This protocol is a general starting point for removing polar impurities and is suitable when the desired product has good solubility in a water-immiscible organic solvent.

  • Quenching: Once the reaction is deemed complete, cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[5]

  • Dilution: Dilute the quenched reaction mixture with a suitable water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Transfer: Transfer the mixture to a separatory funnel.

  • Aqueous Wash: Add an equal volume of deionized water, shake the funnel vigorously for 30-60 seconds, and vent frequently to release any pressure. Allow the layers to separate. Drain and discard the aqueous layer.

  • Bicarbonate Wash: To neutralize any acidic components, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Observe for any gas evolution (CO₂), which indicates neutralization. Separate and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove the bulk of the dissolved water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[4] Swirl the flask until the drying agent no longer clumps together.

  • Filtration and Concentration: Filter or decant the organic solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Analysis: Analyze the crude product by an appropriate method (e.g., TLC, GC-MS, NMR) to confirm the absence of this compound.

Protocol 2: Chemical Quenching via Nucleophilic Substitution

This method is designed to chemically convert the unreacted this compound into a more polar, and thus more easily removable, derivative. This is particularly useful if the starting material is difficult to separate from the product by standard extraction or chromatography.

  • Reaction Quenching: After the primary reaction is complete, add a slight excess of a non-interfering, highly water-soluble nucleophile, such as sodium sulfite (Na₂SO₃) or thiourea, to the reaction mixture.

  • Stirring: Allow the mixture to stir at room temperature for 1-2 hours to ensure complete reaction with the unreacted this compound. The chloromethyl group will be displaced to form a water-soluble sulfonate or isothiouronium salt, respectively.

  • Extractive Work-Up: Proceed with the Standard Extractive Work-Up (Protocol 1). The newly formed polar derivative of the starting material will be readily removed in the aqueous washes.

  • Analysis: Confirm the absence of the starting material in the final product.

Protocol 3: Purification by Column Chromatography

If extractive methods are insufficient, column chromatography is the next logical step.

  • Adsorbent and Solvent Selection: Choose an appropriate stationary phase (e.g., silica gel, alumina) and a mobile phase (eluent). The selection should be based on the polarity of the desired product and the starting material, as determined by preliminary Thin-Layer Chromatography (TLC) analysis.

  • Column Packing: Prepare a chromatography column with the chosen adsorbent, ensuring it is packed uniformly to prevent channeling.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a low-polarity solvent and load it carefully onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in a systematic manner.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC or another suitable analytical technique.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Analytical Methods for Detection

Accurate detection of this compound is crucial to verify the success of the work-up procedure.

Analytical Technique Principle Advantages Considerations
Thin-Layer Chromatography (TLC) Separation based on differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[8]Fast, inexpensive, requires minimal sample.[8]Primarily qualitative; visualization may require a UV lamp or chemical staining if the compound is not UV-active.[8]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection and identification based on mass-to-charge ratio.[9]Highly sensitive and provides structural information for unequivocal identification.[9]Requires the compound to be thermally stable and volatile; instrumentation is more complex and expensive.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary phase and a pressurized liquid mobile phase.[10]Suitable for non-volatile or thermally labile compounds; offers high resolution and quantification.[10]Method development can be time-consuming; requires specialized equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure of the compound.Can provide unambiguous structural confirmation and quantification.Lower sensitivity compared to MS-based methods; requires a relatively pure sample for clear spectra.

Logical Flow for Method Selection

G cluster_extraction Primary Removal Strategy cluster_advanced Advanced Removal Strategies start Initial Assessment of Reaction Mixture protocol1 Protocol 1: Standard Extractive Work-Up start->protocol1 analyze1 Analyze Purity (TLC, GC-MS) protocol1->analyze1 protocol2 Protocol 2: Chemical Quenching protocol2->protocol1 protocol3 Protocol 3: Column Chromatography success Successful Removal protocol3->success distillation Distillation/Kugelrohr (if product is thermally stable and has a different boiling point) distillation->success analyze1->success Purity Confirmed failure Starting Material Still Present analyze1->failure failure->protocol2 If product and SM polarity are very different failure->protocol3 If product and SM polarity are similar failure->distillation If boiling points differ significantly

Caption: A guide for selecting the appropriate work-up protocol.

References

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  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]

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  • Google Patents. US2145803A - Processes of separating nitrile-hydrocarbon mixtures by means of amines.
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  • ResearchGate. (2025, October 31). Development of analytical method for simultaneous detection of 1-[(2- chlorophenyl) methyllimino methyl] cyclopentanol hydroclorid (CCM) and 2- Hydroxy-2- (o-chloro phenyl) cyclohexanon (HCH), two precursors of ketamine, in wastewater by LC-MS/MS. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Reaction of 3,3-Dichloro-2-dichloroacetylaminoacrylonitrile with Amines. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of 1-(Chloromethyl)cyclohexanecarbonitrile and 1-(Bromomethyl)cyclohexanecarbonitrile for Synthetic Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the selection of an appropriate alkylating agent is a critical decision that profoundly influences reaction efficiency, yield, and overall process viability. Among the versatile building blocks available to chemists, 1-(halomethyl)cyclohexanecarbonitrile derivatives stand out for their utility in introducing the cyanocyclohexylmethyl moiety, a key structural motif in various active pharmaceutical ingredients (APIs). This guide provides an in-depth comparative study of two prominent members of this class: 1-(Chloromethyl)cyclohexanecarbonitrile and 1-(Bromomethyl)cyclohexanecarbonitrile. Our focus will be on their relative reactivity in nucleophilic substitution reactions, supported by fundamental chemical principles and detailed experimental protocols designed to empower researchers in making informed decisions for their synthetic strategies.

Introduction: Key Intermediates in Drug Discovery

Both this compound and its bromo-analog serve as crucial intermediates in the synthesis of complex organic molecules.[][] Their structure, featuring a reactive halomethyl group attached to a quaternary carbon bearing a nitrile, makes them potent electrophiles. This functionality is particularly valuable in the synthesis of anticonvulsant drugs like Gabapentin, where the core structure of 1-(aminomethyl)cyclohexaneacetic acid is assembled from precursors derived from these halomethyl compounds.[3][4] The choice between the chloro and bromo derivative often hinges on a trade-off between cost, stability, and reactivity.

Physicochemical Properties: A Side-by-Side Comparison

A fundamental understanding of the physical and chemical properties of these reagents is essential for their effective use in the laboratory. The following table summarizes their key characteristics.

PropertyThis compound1-(Bromomethyl)cyclohexanecarbonitrile
CAS Number 112905-95-0[5]Not broadly available; structural analog
Molecular Formula C₈H₁₂ClN[5]C₈H₁₂BrN
Molecular Weight 157.64 g/mol [5]202.09 g/mol (calculated)
Appearance Low melting solid or liquid[3][6]Expected to be a liquid or low melting solid
Boiling Point Not readily availableNot readily available
Reactivity Good electrophileExcellent electrophile
Leaving Group Chloride (Cl⁻)Bromide (Br⁻)

Comparative Reactivity: The Halogen's Influence

The primary differentiator in the chemical behavior of these two compounds is the nature of the halogen atom, which serves as the leaving group in nucleophilic substitution reactions. The reactivity of alkyl halides in such reactions is intrinsically linked to the stability of the departing halide ion and the strength of the carbon-halogen bond.[7]

The generally accepted order of leaving group ability for halogens is:

I⁻ > Br⁻ > Cl⁻ > F⁻

This trend is a direct consequence of two key factors:

  • Basicity: Weaker bases are better leaving groups. Bromide (Br⁻) is a weaker base than chloride (Cl⁻), making it a more stable anion in solution and thus a better leaving group.

  • Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. Consequently, less energy is required to cleave the C-Br bond during the transition state of a nucleophilic attack, leading to a faster reaction rate.

Therefore, in a direct comparison under identical reaction conditions, 1-(bromomethyl)cyclohexanecarbonitrile is expected to be significantly more reactive than this compound in nucleophilic substitution reactions, such as the Sₙ2 mechanism. This higher reactivity can translate to shorter reaction times, lower reaction temperatures, and potentially higher yields. However, this comes at the cost of generally higher prices and potentially lower stability for the bromo-compound.

Experimental Validation: A Proposed Comparative Study

To empirically validate the theoretical differences in reactivity, a parallel experiment can be conducted. The following protocol outlines a procedure for the nucleophilic substitution of both compounds with sodium cyanide to form 1-(cyanomethyl)cyclohexanecarbonitrile, a key precursor in some synthetic routes.[8][9] This experiment is designed to be a self-validating system, allowing for a direct comparison of reaction rates and yields.

Objective:

To compare the rate of nucleophilic substitution of this compound and 1-(bromomethyl)cyclohexanecarbonitrile with sodium cyanide under identical conditions.

Materials:
  • This compound

  • 1-(Bromomethyl)cyclohexanecarbonitrile

  • Sodium Cyanide (NaCN)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Internal standard (e.g., dodecane)

Experimental Protocol:

Reaction Setup (to be performed in parallel for both halo-compounds):

  • To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium cyanide (1.2 equivalents) and anhydrous DMSO (50 mL).

  • Add a known amount of an internal standard to the flask.

  • Heat the mixture to 60°C with stirring to ensure complete dissolution of the sodium cyanide.

  • Once the temperature is stable, add 1-(halomethyl)cyclohexanecarbonitrile (1.0 equivalent) to the reaction mixture.

  • Start a timer and immediately take a small aliquot (approx. 0.1 mL) of the reaction mixture (t=0). Quench this aliquot in a vial containing ethyl acetate and water.

  • Continue to take aliquots at regular intervals (e.g., every 30 minutes for the bromo-compound and every 2 hours for the chloro-compound) and quench them in the same manner.

Work-up and Analysis:

  • For each quenched aliquot, separate the organic layer (ethyl acetate).

  • Analyze the organic layer by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Quantify the disappearance of the starting material and the appearance of the product, 1-(cyanomethyl)cyclohexanecarbonitrile, relative to the internal standard.

  • Plot the concentration of the starting material versus time for both reactions to determine the reaction rates.

Expected Outcome:

The reaction with 1-(bromomethyl)cyclohexanecarbonitrile will proceed at a significantly faster rate than the reaction with this compound. This will be evident from the steeper decline in the concentration of the starting material in the GC/HPLC analysis for the bromo-compound.

Visualizing the Reaction Pathway and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the Sₙ2 reaction mechanism and the proposed experimental workflow.

Caption: Generalized Sₙ2 mechanism for nucleophilic substitution.

Experimental_Workflow start Prepare NaCN in DMSO solution (with internal standard) at 60°C add_chloro Add this compound start->add_chloro add_bromo Add 1-(Bromomethyl)cyclohexanecarbonitrile start->add_bromo monitor_chloro Monitor reaction via GC/HPLC (e.g., every 2 hours) add_chloro->monitor_chloro monitor_bromo Monitor reaction via GC/HPLC (e.g., every 30 minutes) add_bromo->monitor_bromo analyze_chloro Analyze data for chloro-compound: - Rate of consumption - Product formation monitor_chloro->analyze_chloro analyze_bromo Analyze data for bromo-compound: - Rate of consumption - Product formation monitor_bromo->analyze_bromo compare Compare reaction rates and yields analyze_chloro->compare analyze_bromo->compare

Caption: Workflow for the comparative reactivity study.

Conclusion and Recommendations

The choice between this compound and 1-(bromomethyl)cyclohexanecarbonitrile is a classic example of the balance between reactivity and cost in chemical synthesis. For applications where rapid reaction kinetics are paramount and cost is a secondary concern, the bromo-derivative is the superior choice due to the excellent leaving group ability of bromide. Conversely, for large-scale industrial processes where cost-effectiveness is a primary driver, the chloro-analog may be preferred, with the understanding that more forcing reaction conditions (higher temperatures, longer reaction times) may be necessary to achieve comparable conversions.

It is the recommendation of this guide that for initial laboratory-scale synthesis and route scouting, 1-(bromomethyl)cyclohexanecarbonitrile offers a significant advantage in terms of reaction development time. For process optimization and scale-up, a thorough cost-benefit analysis should be performed, taking into account the price of the starting material, energy costs associated with prolonged heating, and downstream processing considerations. The experimental protocol provided herein offers a robust framework for generating the necessary data to inform this critical decision.

References

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A Comparative Guide to Alternative Synthetic Routes for 1-Substituted Cyclohexanecarbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Substituted cyclohexanecarbonitriles are pivotal structural motifs in medicinal chemistry and materials science, serving as key intermediates in the synthesis of pharmaceuticals and functional materials. The strategic placement of a nitrile group on a substituted cyclohexane ring offers a versatile handle for further chemical transformations into amines, carboxylic acids, and ketones. This guide provides an in-depth comparison of the primary synthetic methodologies for accessing these valuable compounds. We will explore classical approaches such as nucleophilic substitution and additions to carbonyls, alongside modern transition-metal-catalyzed strategies. Each route is evaluated based on its mechanism, substrate scope, reaction efficiency, and practical considerations, supported by experimental data to guide researchers in selecting the optimal pathway for their specific synthetic challenges.

Introduction: The Synthetic Value of the Cyclohexanecarbonitrile Core

The cyclohexane scaffold is a ubiquitous feature in a vast number of bioactive molecules and natural products. When substituted at the 1-position with a cyano group, the resulting 1-substituted cyclohexanecarbonitrile becomes a highly valuable synthetic building block. The nitrile group is a powerful functional group; it is relatively stable to many reaction conditions yet can be readily converted into a variety of other functionalities. This versatility makes these compounds critical starting points for the synthesis of complex molecular architectures. The choice of synthetic route is therefore a critical decision, dictated by factors such as the nature of the desired substituent (R-group), availability of starting materials, required scale, and stereochemical considerations.

This guide will compare the following key synthetic strategies:

  • Nucleophilic Substitution Routes

  • Cyanide Addition to Carbonyl Precursors

  • The Strecker Synthesis and its Variants

  • Modern Transition-Metal-Catalyzed Cyanations

Comparative Analysis of Synthetic Methodologies

Nucleophilic Substitution on Cyclohexyl Derivatives

This classical approach is one of the most direct methods for introducing a cyanide group. It typically involves the reaction of a cyclohexyl halide or sulfonate with an alkali metal cyanide.

Mechanism and Rationale: The reaction proceeds via a standard nucleophilic substitution mechanism (SN1 or SN2). For primary and less-hindered secondary cyclohexyl halides, the SN2 pathway is dominant, involving a backside attack by the cyanide nucleophile.[1][2] For tertiary and hindered secondary substrates, an SN1 mechanism, proceeding through a planar carbocation intermediate, becomes more prevalent.[1]

The choice of solvent is critical. Ethanolic solutions of sodium or potassium cyanide are commonly used to favor substitution.[1][2] The presence of water can lead to the formation of cyclohexanol as a byproduct due to the presence of hydroxide ions.[1] A significant drawback of this method is the competing elimination (E1/E2) reaction, which can lead to the formation of cyclohexene, particularly with hindered substrates or under strongly basic conditions.

Phase-Transfer Catalysis (PTC) Enhancement: To overcome the immiscibility of aqueous cyanide salts and organic substrates, phase-transfer catalysis is a highly effective enhancement.[3][4] A catalyst, typically a quaternary ammonium or phosphonium salt (Q⁺X⁻), transports the cyanide anion (CN⁻) from the aqueous phase into the organic phase as a lipophilic ion pair (Q⁺CN⁻).[5][6] This "naked" cyanide ion in the organic phase is a much more potent nucleophile, leading to significantly faster reaction rates, milder conditions, and often higher yields.[3][6]

  • Advantages: Conceptually simple, uses readily available starting materials.

  • Disadvantages: Prone to elimination side reactions, harsh conditions may be required, limited functional group tolerance.

Cyanide Addition to Cyclohexanone and Derivatives

This strategy utilizes readily available cyclohexanones or cyclohexenones as starting materials, offering different pathways to the target nitrile.

The addition of hydrogen cyanide (HCN) to cyclohexanone yields a 1-hydroxycyclohexanecarbonitrile, known as a cyanohydrin.[7][8] The reaction is base-catalyzed, where the cyanide ion acts as the nucleophile attacking the electrophilic carbonyl carbon.[8] The resulting cyanohydrin can then be a precursor to the desired 1-substituted product through subsequent modification of the hydroxyl group.

  • Key Consideration: This method introduces a hydroxyl group alongside the nitrile. While useful for certain applications, it requires further synthetic steps to arrive at a simple 1-alkyl or 1-aryl cyclohexanecarbonitrile. The use of highly toxic HCN gas is a major safety concern, though surrogates like trimethylsilyl cyanide (TMSCN) or acetone cyanohydrin can be used.[9]

For synthesizing 3-oxocyclohexanecarbonitriles, the nucleophilic conjugate addition (or Michael addition) of cyanide to a cyclohexenone is a powerful method.[10][11] The cyanide ion attacks the electrophilic β-carbon of the enone system.[11] This approach allows for the creation of more complex structures and has been adapted for asymmetric synthesis using chiral catalysts to control the stereochemistry of the newly formed stereocenter.[10][12]

  • Key Consideration: This route leads to a product with a ketone functionality at the 3-position, which may or may not be desired. The regioselectivity (1,4- vs. 1,2-addition) is a critical parameter to control.

The Strecker Synthesis: Accessing α-Amino Nitriles

The Strecker synthesis is a three-component reaction between a ketone (cyclohexanone), ammonia (or a primary/secondary amine), and a cyanide source.[13][14][15] This one-pot reaction is a cornerstone for the synthesis of α-amino acids and their nitrile precursors.

Mechanism and Rationale: The reaction begins with the formation of an imine or iminium ion from the condensation of cyclohexanone and ammonia/amine.[14][15] The cyanide ion then attacks the electrophilic imine carbon to form a 1-aminocyclohexanecarbonitrile.[13][15][16] Subsequent hydrolysis of the nitrile group can yield the corresponding α-amino acid.[17]

  • Advantages: Provides direct access to valuable 1-aminocyclohexanecarbonitriles, often in a one-pot procedure.

  • Disadvantages: Primarily limited to the synthesis of 1-amino substituted derivatives.

Transition-Metal-Catalyzed Cyanation

Modern organometallic chemistry offers milder and more versatile alternatives to classical methods. These reactions typically involve the cross-coupling of a cyclohexyl electrophile with a cyanide source, mediated by a transition metal catalyst.

Photoinduced, Copper-Catalyzed Cyanation: A notable advancement is the photoinduced, copper-catalyzed cyanation of unactivated secondary alkyl chlorides at room temperature.[18] This method uses a simple copper iodide (CuI) catalyst and a UV light source to achieve cyanation in good yields, avoiding the high temperatures often required for nucleophilic substitution and thus minimizing elimination side reactions.[18] The proposed mechanism involves the single electron transfer (SET) from an excited copper-cyanide complex to the alkyl halide, generating an alkyl radical.[18]

Nickel-Catalyzed Reductive Cyanation: Nickel catalysis enables the reductive cyanation of various electrophiles.[19] While often applied to aryl halides, related methodologies can be adapted for alkyl systems. These methods offer excellent functional group tolerance and can utilize less toxic cyanide sources.[19]

  • Advantages: Milder reaction conditions, higher functional group tolerance, reduced elimination byproducts, potential for asymmetric catalysis.

  • Disadvantages: May require specialized ligands, catalyst sensitivity, higher cost of reagents and catalysts.

Workflow and Pathway Overview

The choice of synthetic route is fundamentally linked to the available starting material. The following diagram illustrates the primary pathways from common precursors to the target 1-substituted cyclohexanecarbonitrile.

G cluster_sm Starting Materials cluster_prod Products SM1 Cyclohexyl Halide / Sulfonate Prod 1-Substituted Cyclohexanecarbonitrile SM1->Prod  Nucleophilic Substitution (S N 1/S N 2, PTC) SM1:e->Prod:w Transition-Metal Catalyzed Cyanation   SM2 Cyclohexanone IM1 1-Aminocyclohexanecarbonitrile SM2->IM1 Strecker Synthesis (+ NH3, CN-) IM2 1-Hydroxycyclohexanecarbonitrile (Cyanohydrin) SM2->IM2 Hydrocyanation SM3 Cyclohexenone IM3 3-Oxocyclohexanecarbonitrile SM3->IM3 Conjugate Addition (Michael Reaction) IM1->Prod (R = NH2) IM2->Prod Further Modification IM3->Prod Further Modification

Caption: Synthetic pathways from common starting materials.

Comparative Performance Data

The following table summarizes the key characteristics of each major synthetic route to provide an at-a-glance comparison.

MethodTypical Starting MaterialKey ReagentsTypical YieldProsCons
Nucleophilic Substitution Cyclohexyl HalideNaCN or KCN in EtOH40-70%Simple, inexpensive reagents.Prone to elimination; harsh conditions (heat); limited functional group tolerance.[1][18]
... with PTC Cyclohexyl HalideNaCN (aq), Quaternary Ammonium Salt70-95%Milder conditions, higher yields, faster reactions.[3][20]Catalyst cost; potential for saponification of ester groups.
Hydrocyanation CyclohexanoneHCN or TMSCN, base catalyst80-95% (for cyanohydrin)High yield for cyanohydrin formation.Forms 1-hydroxy intermediate requiring more steps; HCN is highly toxic.[7][8]
Strecker Synthesis CyclohexanoneNH₃/RNH₂, KCN70-90%Excellent one-pot method for 1-amino derivatives.[14][16]Limited to synthesizing 1-amino substituted products.
Conjugate Addition CyclohexenoneKCN or TMSCN75-95%Forms functionalized products; can be made asymmetric.[10][12]Product retains a ketone group; regioselectivity can be an issue.
Cu-Catalyzed Photo-cyanation Cyclohexyl ChlorideTBACN, CuI, UV light~82%Room temperature reaction; minimizes elimination.[18]Requires photochemical setup; limited to specific catalyst systems.

Detailed Experimental Protocols

Protocol 1: Synthesis of Cyclohexanecarbonitrile via Phase-Transfer Catalysis

This protocol is adapted from procedures that leverage PTC for efficient nucleophilic substitution.

Materials:

  • Cyclohexyl bromide (1.0 eq)

  • Sodium cyanide (NaCN) (1.5 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Toluene

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexyl bromide and toluene.

  • In a separate beaker, dissolve sodium cyanide in deionized water.

  • Add the aqueous sodium cyanide solution to the flask, followed by the phase-transfer catalyst, tetrabutylammonium bromide.

  • Heat the biphasic mixture to 80-90 °C with vigorous stirring. The progress of the reaction can be monitored by GC or TLC.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Separate the organic layer. Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure cyclohexanecarbonitrile.

Rationale: The TBAB catalyst shuttles the cyanide ions into the toluene phase, where they can react with the cyclohexyl bromide. Vigorous stirring is essential to maximize the interfacial area between the two phases, facilitating catalyst turnover.

Protocol 2: One-Pot Synthesis of Cyclohexanecarbonitrile from Cyclohexanone

This protocol is based on efficient one-pot methodologies developed for industrial applications, which avoid the isolation of intermediates.[21][22]

Materials:

  • Cyclohexanone (1.0 eq)

  • Hydroxylamine hydrochloride (1.1 eq)

  • Sodium hydroxide (or other base)

  • A suitable dehydrating agent/system (e.g., thionyl chloride followed by a base, or a specialized catalyst)

  • Methanol (as solvent)

Procedure:

  • Step A: Oxime Formation. Dissolve cyclohexanone in methanol in a reaction vessel. Add hydroxylamine hydrochloride and a base (e.g., sodium hydroxide) to neutralize the HCl and facilitate the condensation reaction. Stir at room temperature until cyclohexanone is fully converted to cyclohexanone oxime.

  • Step B: Dehydration to Nitrile. To the same reaction mixture (without isolating the oxime), carefully add the dehydrating agent. The choice of agent is critical; for example, adding a reagent that converts the oxime's hydroxyl group into a good leaving group, which is then eliminated to form the nitrile. This step is often exothermic and may require cooling.

  • Workup and Isolation. Once the dehydration is complete, the reaction is quenched (e.g., with water). The product is extracted into an organic solvent (e.g., cyclohexane).[21] The organic layer is washed, dried, and concentrated.

  • The final product, cyclohexanecarbonitrile, is purified by vacuum distillation. The overall yield for such one-pot procedures can be very high (>90%).[22]

Rationale: This one-pot process significantly improves efficiency by eliminating the need to isolate and purify the intermediate oxime.[21][23] Performing the entire sequence in a single solvent like methanol simplifies the procedure and reduces waste.[22]

Mechanistic Spotlight: The Strecker Synthesis

The Strecker synthesis provides a fascinating example of a multi-component reaction cascade.

Strecker cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Cyanide Addition cluster_step3 Step 3 (Optional): Hydrolysis ketone Cyclohexanone imine Cyclohexanimine (Iminium Ion) ketone->imine + NH3 - H2O amine Ammonia (NH3) aminonitrile 1-Aminocyclohexanecarbonitrile imine->aminonitrile + CN- cyanide Cyanide (CN-) aminoacid 1-Aminocyclohexanecarboxylic Acid aminonitrile->aminoacid Hydrolysis water H3O+

Caption: Key steps in the Strecker synthesis of 1-aminocyclohexanecarbonitrile.

Conclusion and Recommendations

The synthesis of 1-substituted cyclohexanecarbonitriles can be achieved through a variety of effective methods. The optimal choice depends heavily on the specific synthetic goal.

  • For simple, unsubstituted cyclohexanecarbonitrile from a halide precursor on a lab scale, nucleophilic substitution enhanced by phase-transfer catalysis offers a robust, high-yielding, and straightforward option.

  • When the target is a 1-aminocyclohexanecarbonitrile , the Strecker synthesis is unparalleled in its efficiency and directness.

  • For syntheses requiring high functional group tolerance and mild conditions, particularly to avoid elimination, modern transition-metal-catalyzed methods like the photoinduced copper-catalyzed reaction are superior, though they may require more specialized equipment and reagents.

  • For large-scale and industrial applications, one-pot syntheses starting from cyclohexanone represent the most economical and sustainable approach due to their high efficiency and reduced waste generation.[21][22]

Researchers should carefully weigh the pros and cons of each method, considering substrate availability, desired substitution pattern, reaction scale, and safety constraints, particularly concerning the handling of cyanide reagents.

References

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A Senior Application Scientist's Guide to the Spectroscopic Validation of 1-(Chloromethyl)cyclohexanecarbonitrile Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven comparison of the spectroscopic methodologies required to validate the reaction products of 1-(Chloromethyl)cyclohexanecarbonitrile. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the causal relationships behind experimental choices, ensuring a robust and self-validating analytical workflow. We will explore the primary reaction pathways—nucleophilic substitution and elimination—and detail the characteristic spectroscopic fingerprints that confirm these transformations.

The Synthetic Crossroads: Reactivity of this compound

This compound is a valuable bifunctional synthetic intermediate. Its structure features a quaternary carbon substituted with both a nitrile group and a chloromethyl group. The primary alkyl chloride moiety is the principal site of reactivity, susceptible to two competing pathways: bimolecular nucleophilic substitution (Sₙ2) and bimolecular elimination (E2).[1][2] The choice of reagents and reaction conditions dictates the predominant pathway, making unambiguous product identification essential.

The Sₙ2 pathway involves a backside attack by a nucleophile on the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group in a single, concerted step.[3] This is favored by strong, non-bulky nucleophiles in polar aprotic solvents.[2] Conversely, the E2 mechanism is favored by strong, sterically hindered bases that preferentially abstract a proton from a β-carbon, leading to the formation of an alkene.[4][5]

G cluster_start Starting Material cluster_paths Reaction Pathways cluster_products Potential Products SM This compound SN2 Sₙ2 (e.g., NaCN, NaN₃) SM->SN2 Strong Nucleophile Polar Aprotic Solvent E2 E2 (e.g., t-BuOK) SM->E2 Strong, Bulky Base Sub_Product Substitution Product (e.g., 1-(Cyanomethyl)cyclohexanecarbonitrile) SN2->Sub_Product Elim_Product Elimination Product (e.g., Cyclohex-1-ene-1-carbonitrile) E2->Elim_Product

Figure 1. Primary reaction pathways for this compound.

Foundational Fingerprints: Spectroscopic Profile of the Starting Material

Before analyzing reaction products, a complete characterization of the starting material, this compound, is imperative. This baseline data provides the critical reference for identifying successful transformations.

Spectroscopy Characteristic Signal Rationale
IR (Infrared) ~2245 cm⁻¹ (sharp, strong)~730-750 cm⁻¹C≡N stretch of a saturated nitrile.[6]C-Cl stretch of an alkyl chloride.[7]
¹H NMR Singlet, ~3.6 ppm (2H)Multiplets, ~1.2-2.0 ppm (10H)Protons of the chloromethyl (-CH₂Cl) group are deshielded by the adjacent electronegative chlorine atom.Protons of the cyclohexyl ring.
¹³C NMR ~120 ppm~48 ppm~22-38 ppmQuaternary carbon of the nitrile (C≡N) group.[8]Carbon of the chloromethyl (-CH₂Cl) group, deshielded by chlorine.[9]Carbons of the cyclohexyl ring and the quaternary C1 carbon.
Mass Spec (EI) M⁺ at m/z = 157M+2 at m/z = 159 (ratio ~3:1)Molecular ion peak corresponding to the formula C₈H₁₂³⁵ClN.Isotopic peak due to the natural abundance of the ³⁷Cl isotope.[10][11]

Table 1. Spectroscopic data for the starting material, this compound.

Validating Nucleophilic Substitution (Sₙ2) Products

The Sₙ2 reaction is a cornerstone of synthetic chemistry, allowing for the conversion of alkyl halides into a wide array of other functional groups.[1] A representative reaction is the substitution of the chloride with a cyanide group to form 1-(cyanomethyl)cyclohexanecarbonitrile.

Experimental Protocol: Synthesis of 1-(Cyanomethyl)cyclohexanecarbonitrile
  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO).

  • Add sodium cyanide (NaCN) (1.2 eq) to the stirred solution. CAUTION: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Heat the reaction mixture to 90°C for 2-4 hours.[3]

  • Monitor the reaction's progress via Thin-Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product for spectroscopic analysis.

G cluster_workflow Sₙ2 Validation Workflow cluster_checks Key Spectroscopic Checks Start Crude Sₙ2 Product MS Mass Spectrometry Start->MS Analyze Aliquot IR IR Spectroscopy Start->IR Analyze Aliquot NMR ¹H & ¹³C NMR Start->NMR Analyze Aliquot Check_MS Confirm MW = 148 Verify ABSENCE of M+2 peak MS->Check_MS Check_IR Confirm C≡N stretch Verify ABSENCE of C-Cl stretch IR->Check_IR Check_NMR Verify DISAPPEARANCE of ~3.6 ppm -CH₂Cl singlet Confirm APPEARANCE of new -CH₂CN singlet NMR->Check_NMR End Product Confirmed: 1-(Cyanomethyl)cyclohexanecarbonitrile Check_MS->End Check_IR->End Check_NMR->End

Figure 2. Workflow for the spectroscopic validation of Sₙ2 products.
Comparative Spectroscopic Analysis: Sₙ2 Product

The most definitive evidence of a successful substitution is the disappearance of signals corresponding to the chloromethyl group and the appearance of new signals for the introduced functionality.

Spectroscopy Starting Material Signal Expected Sₙ2 Product Signal Conclusion
IR (Infrared) ~730-750 cm⁻¹ (C-Cl)Absent Loss of the C-Cl bond confirms substitution.
¹H NMR ~3.6 ppm (singlet, -CH₂Cl)Absent . New singlet appears (~2.7 ppm, -CH₂CN).The chemical environment of the methylene protons has changed.
¹³C NMR ~48 ppm (-CH₂Cl)Absent . New signal appears (~25 ppm, -CH₂CN).The deshielding effect of chlorine is gone.
Mass Spec (EI) M⁺=157, M+2=159M⁺=148, M+2 Absent Change in molecular weight and loss of the chlorine isotope pattern is definitive proof.[12]

Table 2. Comparative data for the Sₙ2 reaction of this compound with NaCN.

Validating Elimination (E2) Products

When this compound is treated with a strong, sterically hindered base, an E2 elimination is favored, leading to an alkene.[13] According to Zaitsev's rule, elimination reactions tend to form the more substituted (and thus more stable) alkene as the major product.[4] In this case, the expected major product is the conjugated system, cyclohex-1-ene-1-carbonitrile.

Experimental Protocol: Synthesis of Cyclohex-1-ene-1-carbonitrile
  • In a dry round-bottom flask under an inert atmosphere, add a solution of potassium tert-butoxide (t-BuOK) (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the stirred base solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction's progress via TLC.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

G cluster_workflow E2 Validation Workflow cluster_checks Key Spectroscopic Checks Start Crude E2 Product MS Mass Spectrometry Start->MS Analyze Aliquot IR IR Spectroscopy Start->IR Analyze Aliquot NMR ¹H & ¹³C NMR Start->NMR Analyze Aliquot Check_MS Confirm MW = 121 Verify ABSENCE of M+2 peak MS->Check_MS Check_IR Confirm CONJUGATED C≡N (~2225 cm⁻¹) Confirm C=C stretch (~1650 cm⁻¹) IR->Check_IR Check_NMR Verify DISAPPEARANCE of -CH₂Cl singlet Confirm APPEARANCE of vinylic proton (~6.7 ppm) and sp² carbons (~110-140 ppm) NMR->Check_NMR End Product Confirmed: Cyclohex-1-ene-1-carbonitrile Check_MS->End Check_IR->End Check_NMR->End

Figure 3. Workflow for the spectroscopic validation of E2 products.
Comparative Spectroscopic Analysis: E2 Product

Formation of the carbon-carbon double bond introduces several new, highly characteristic spectroscopic features.

Spectroscopy Starting Material Signal Expected E2 Product Signal Conclusion
IR (Infrared) ~2245 cm⁻¹ (sat. C≡N)No C=C stretch ~2225 cm⁻¹ (conj. C≡N)~1650 cm⁻¹ (C=C)The shift of the nitrile peak to lower wavenumber confirms conjugation.[6] The new C=C stretch confirms alkene formation.
¹H NMR ~3.6 ppm (singlet, -CH₂Cl)No vinylic protons Absent ~6.7 ppm (triplet, 1H)Disappearance of the chloromethyl signal and appearance of a downfield vinylic proton signal is strong evidence for elimination.
¹³C NMR All signals < 50 ppm (except C≡N)No sp² carbons Absent ~110-140 ppm (2 signals)The appearance of two new signals in the sp² region of the spectrum is definitive proof of C=C bond formation.[14]
Mass Spec (EI) M⁺=157, M+2=159M⁺=121, M+2 Absent The molecular weight corresponds to the loss of HCl, confirming an elimination reaction.

Table 3. Comparative data for the E2 reaction of this compound.

Conclusion

The validation of reaction products from this compound is a clear-cut process when approached with a systematic, multi-technique spectroscopic strategy. By establishing a thorough analytical baseline of the starting material, researchers can confidently identify the key transformations associated with either nucleophilic substitution or elimination. For Sₙ2 reactions, the critical evidence is the loss of the chlorine atom, confirmed by the disappearance of the C-Cl IR stretch, the upfield shift of the methylene signals in NMR, and the loss of the characteristic M+2 isotopic pattern in mass spectrometry. For E2 reactions, the definitive proof lies in the formation of the C=C double bond, identified by its IR stretch, the appearance of vinylic protons and sp² carbons in NMR spectra, and a molecular weight corresponding to the loss of HCl. This guide provides the foundational logic and comparative data necessary to unambiguously characterize these important synthetic transformations.

References

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A Comparative Guide to the Reactivity of 1-(Chloromethyl)cyclohexanecarbonitrile and Other Electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of an appropriate electrophile is a critical decision that dictates reaction pathways, efficiency, and the ultimate success of a synthetic route. This guide provides an in-depth comparison of the reactivity of 1-(Chloromethyl)cyclohexanecarbonitrile, a specialized primary alkyl chloride, with other common electrophiles. By examining the interplay of steric, electronic, and mechanistic factors, this document aims to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.

Structural Analysis of this compound: A Unique Profile

This compound presents a fascinating case study in electrophilic reactivity. Its structure combines several features that collectively modulate its behavior in nucleophilic substitution reactions.

  • Primary Alkyl Halide: The electrophilic center is a primary carbon, which typically favors the bimolecular nucleophilic substitution (SN2) mechanism due to minimal steric hindrance directly at the reaction site.[1]

  • Neopentyl-like Steric Hindrance: Crucially, the carbon adjacent to the chloromethyl group (the β-carbon) is a quaternary center, part of the cyclohexyl ring. This arrangement is analogous to a neopentyl halide.[2] This significant steric bulk effectively shields the electrophilic α-carbon from the backside attack required for an SN2 reaction, dramatically slowing its rate.[3][4] For practical purposes, neopentyl-type halides are often considered very slow or nearly inert in typical SN2 reactions.[4][5]

  • Electron-Withdrawing Nitrile Group: The geminal nitrile (-C≡N) group is strongly electron-withdrawing. This inductive effect polarizes the C-Cl bond, slightly increasing the electrophilicity of the α-carbon. However, this electronic effect is generally insufficient to overcome the profound steric hindrance.

This combination of a primary halide embedded in a sterically congested neopentyl-like framework makes this compound an unusually unreactive primary electrophile in SN2 reactions.

The Mechanistic Crossroads: SN1 vs. SN2 Pathways

Nucleophilic substitution reactions primarily proceed via two distinct mechanisms: SN1 and SN2. The structural attributes of the electrophile are a key determinant of the preferred pathway.[6]

  • SN2 (Bimolecular Nucleophilic Substitution): This is a single, concerted step where the nucleophile attacks the electrophilic carbon as the leaving group departs.[7] The rate is sensitive to steric hindrance; reactivity follows the trend: methyl > primary (1°) > secondary (2°) >> tertiary (3°).[8]

  • SN1 (Unimolecular Nucleophilic Substitution): This is a two-step process involving the formation of a carbocation intermediate. The rate-determining step is the initial departure of the leaving group.[6] The stability of the resulting carbocation is paramount, with reactivity following the trend: tertiary (3°) > secondary (2°) > primary (1°).[9]

This compound is severely hindered for SN2 reactions.[2] For an SN1 reaction to occur, it would need to form a primary carbocation, which is highly unstable. While rearrangement to a more stable tertiary carbocation is possible after the leaving group departs, the initial high-energy step of forming the primary carbocation makes the SN1 pathway energetically unfavorable under most conditions.[3]

G cluster_sn2 SN2 Pathway cluster_sn1 SN1 Pathway Nu Nucleophile TS_SN2 Hindered Transition State Nu->TS_SN2 Backside Attack Substrate_SN2 This compound Substrate_SN2->TS_SN2 Product_SN2 Substitution Product TS_SN2->Product_SN2 Very Slow Substrate_SN1 This compound Carbocation Unstable 1° Carbocation Substrate_SN1->Carbocation Slow, High Ea Product_SN1 Substitution Product (after rearrangement) Carbocation->Product_SN1 Rearrangement & Attack caption Mechanistic pathways for this compound.

Comparative Reactivity Analysis

To contextualize the reactivity of this compound, it is instructive to compare it with other common electrophiles under conditions that typically favor SN2 reactions (e.g., with a strong nucleophile like iodide in acetone).

Electrophile Type Key Structural Feature(s) Expected Relative SN2 Rate Rationale
Methyl Bromide MethylMinimal steric hindranceVery Fast (~2,000,000)The carbon is highly accessible for backside attack.[8]
n-Butyl Chloride Primary (1°)Unhindered alkyl chainFast (~40,000)A typical primary halide with low steric bulk.[8]
Benzyl Chloride Primary BenzylicResonance stabilization of transition stateVery FastThe adjacent π-system of the benzene ring stabilizes the SN2 transition state, accelerating the reaction.[10][11]
Isopropyl Chloride Secondary (2°)Moderate steric hindranceModerate (~500)Increased steric bulk compared to primary halides slows the reaction.[8]
tert-Butyl Chloride Tertiary (3°)Severe steric hindranceNegligibleBackside attack is completely blocked. Reaction proceeds via SN1 if conditions allow.[8]
This compound Primary (Neopentyl-type) Severe β-carbon steric hindrance Extremely Slow (~1) The bulky cyclohexyl group adjacent to the reactive center sterically blocks the nucleophile's approach, similar to neopentyl bromide.[2][8]
Cyclohexyl Tosylate SecondaryGood leaving group (tosylate)Moderate to SlowWhile tosylate is a better leaving group than chloride, the secondary nature of the carbon still presents steric hindrance.[12][13]

Relative rate data is illustrative and compiled from various sources to show general trends.[8]

Experimental Protocol: A Competitive Rate Study

To empirically determine the relative reactivity, a competition experiment is the most effective method. This protocol allows for the direct comparison of two electrophiles reacting with a limited amount of a single nucleophile.[14]

Objective: To compare the SN2 reactivity of this compound against a standard primary alkyl halide, n-butyl chloride.

Materials:

  • This compound

  • n-Butyl chloride

  • Sodium Iodide (NaI)

  • Acetone (anhydrous)

  • Internal standard (e.g., Dodecane)

  • Diethyl ether

  • Saturated sodium thiosulfate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Reactant Preparation: In a dry 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add equimolar amounts (e.g., 5.0 mmol) of this compound and n-butyl chloride.

  • Internal Standard: Add a known amount (e.g., 2.5 mmol) of the internal standard (dodecane).

  • Solvent Addition: Add 15 mL of anhydrous acetone to the flask.

  • Initial Sample (t=0): Withdraw a small aliquot (~0.1 mL) of the mixture. Quench it in a vial containing diethyl ether and water. This sample will be used to determine the initial ratio of reactants.

  • Reaction Initiation: Add a sub-stoichiometric amount of sodium iodide (e.g., 2.5 mmol, 0.5 equivalents relative to total alkyl halides) to the reaction flask. The use of a limiting amount of the nucleophile is crucial to ensure the two electrophiles compete for it.[7]

  • Reaction Monitoring: Heat the mixture to a gentle reflux (acetone boiling point ~56°C). At regular intervals (e.g., 30, 60, 120, and 240 minutes), withdraw aliquots (~0.5 mL).

  • Workup of Aliquots:

    • Immediately quench each aliquot in a vial containing 2 mL of diethyl ether and 2 mL of cold water.

    • Wash the organic layer with 1 mL of saturated sodium thiosulfate solution (to remove unreacted iodine) and then 1 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Analysis: Analyze each quenched sample by GC-FID. The relative peak areas of the unreacted alkyl halides, normalized to the internal standard, will indicate the rate of consumption for each.[14]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Mix Equimolar Electrophiles (Substrate + n-BuCl) B Add Internal Standard & Acetone A->B C Take t=0 Sample B->C D Add Sub-stoichiometric NaI Nucleophile C->D E Reflux & Monitor D->E F Withdraw Aliquots at Time Intervals E->F G Quench & Workup (Ether/Water) F->G H Analyze by GC-FID G->H I Determine Relative Consumption Rates H->I caption Workflow for the competitive rate experiment.

Field Insights and Conclusion

The profound steric hindrance imparted by the adjacent quaternary carbon makes This compound an exceptionally slow reactant in SN2 reactions, placing it among the least reactive primary electrophiles, comparable to neopentyl halides.[2] This low reactivity can be a strategic advantage in complex molecule synthesis, where chemoselectivity is paramount. It allows for transformations at other, more reactive sites within a molecule while leaving the chloromethyl group intact for later functionalization under more forcing conditions.

In contrast, electrophiles like benzyl chloride are highly reactive due to electronic stabilization of the SN2 transition state.[10] Standard primary halides like n-butyl chloride offer a baseline reactivity, while secondary and tertiary halides are progressively slower in SN2 reactions but can be reactive via SN1 pathways if carbocation formation is favorable.[8]

For drug development professionals and synthetic chemists, understanding these nuanced differences is crucial. While a highly reactive electrophile may be desired for rapid bond formation, a sterically hindered and less reactive one like this compound offers a tool for controlled, sequential synthesis, protecting a potential reaction site until it is needed.[2] The choice, therefore, depends entirely on the specific synthetic challenge and the desired outcome.

References

  • Benchchem. (n.d.). Alkyl Halide Reactivity in SN2 Reactions: A Comparative Guide to 2-chloro-4-methylpentane and 2-bromo-4-methylpentane.
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  • Various Authors. (2017). Why is nucleophilic substitution in neopentyl halide slow?. Quora. Retrieved from [Link]

  • Jakub, V. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. Chemistry Steps. Retrieved from [Link]

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  • Benchchem. (2025). A Comparative Analysis of Steric Effects in Primary Alkyl Halides: 1-Bromo-2,2-dimethylbutane vs. Neopentyl Bromide.
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  • Rappoport, Z., & Patai, S. (Eds.). (1983). The Chemistry of Functional Groups, Supplement D: The chemistry of halides, pseudo-halides and azides. John Wiley & Sons.
  • Ashenhurst, J. (2011). The Most Annoying Exceptions in Org 1 (Part 2). Master Organic Chemistry. Retrieved from [Link]

  • Various Authors. (2014). SN2: Neopentyl halides and methyl halides. Chemistry Stack Exchange. Retrieved from [Link]

  • Soderberg, T. (2019). 9.13: Tosylate—Another Good Leaving Group. Chemistry LibreTexts. Retrieved from [Link]

  • Soderberg, T. (2019). 9.4: Tosylate—Another Good Leaving Group. Chemistry LibreTexts. Retrieved from [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). NS10. Leaving Group Formation - aliphatic nucleophilic substitution. Retrieved from [Link]

  • LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Organic Chemistry Lab. (2020). SN2 Competition Experiments, Part 1: Prelab Lecture. YouTube. Retrieved from [Link]

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A Comparative Cost-Benefit Analysis of Synthetic Routes to 1-(Chloromethyl)Cyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Chloromethyl)cyclohexanecarbonitrile is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a variety of pharmaceutical compounds. Its bifunctional nature, possessing both a nitrile and a chloromethyl group on a cyclohexane scaffold, allows for diverse chemical modifications. The efficient and cost-effective synthesis of this intermediate is therefore of significant interest to researchers in both academic and industrial settings. This guide provides an in-depth, objective comparison of two primary synthetic strategies for obtaining this compound, offering a comprehensive cost-benefit analysis to aid in methodological selection. The two routes evaluated are:

  • Route A: Two-Step Synthesis via Chlorination of 1-(Hydroxymethyl)cyclohexanecarbonitrile. This classic approach involves the initial hydroxymethylation of cyclohexanecarbonitrile followed by the chlorination of the resulting primary alcohol.

  • Route B: Direct One-Pot Chloromethylation of Cyclohexanecarbonitrile. This method aims to introduce the chloromethyl group in a single step using reagents common to chloromethylation reactions.

This analysis will delve into the experimental protocols, reaction mechanisms, and a comparative assessment of yield, purity, cost of reagents, and overall process efficiency for each route.

Route A: Two-Step Synthesis via Hydroxymethylation and Subsequent Chlorination

This synthetic strategy is a well-established and reliable method that proceeds in two distinct stages: the synthesis of the precursor alcohol, 1-(hydroxymethyl)cyclohexanecarbonitrile, followed by its conversion to the desired chlorinated product.

Step 1: Synthesis of 1-(Hydroxymethyl)cyclohexanecarbonitrile

The initial step involves the reaction of cyclohexanone with formaldehyde in the presence of a cyanide source. This reaction proceeds via an aldol-type addition followed by cyanohydrin formation.

Reaction Mechanism:

The reaction is typically base-catalyzed. The base abstracts a proton from the alpha-carbon of cyclohexanone to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. The resulting alkoxide is protonated to give 1-hydroxy-2-(hydroxymethyl)cyclohexanone. Subsequent reaction with a cyanide source, such as hydrogen cyanide or a cyanide salt, leads to the formation of the cyanohydrin, 1-(hydroxymethyl)cyclohexane-1-carbonitrile.

Experimental Protocol: Synthesis of 1-(Hydroxymethyl)cyclohexanecarbonitrile

  • Materials: Cyclohexanone, Paraformaldehyde, Potassium Cyanide, Acetic Acid, Diethyl Ether, Water.

  • Procedure:

    • In a well-ventilated fume hood, a solution of potassium cyanide in water is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • The flask is cooled in an ice bath, and a solution of cyclohexanone and paraformaldehyde in a suitable solvent (e.g., methanol or ethanol) is added dropwise with vigorous stirring.

    • After the addition is complete, a solution of acetic acid in water is added slowly to neutralize the reaction mixture and generate HCN in situ.

    • The reaction mixture is stirred at room temperature for several hours to ensure complete reaction.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 1-(hydroxymethyl)cyclohexanecarbonitrile.

    • The crude product can be purified by vacuum distillation or column chromatography.

Expected Yield and Purity: This reaction typically affords the desired alcohol in good yields, ranging from 70-85%, with high purity after purification.

Step 2: Chlorination of 1-(Hydroxymethyl)cyclohexanecarbonitrile

The conversion of the primary alcohol to the corresponding alkyl chloride is a standard transformation in organic synthesis. Several reagents can be employed for this purpose, with thionyl chloride (SOCl₂) being a common and effective choice.

Reaction Mechanism with Thionyl Chloride:

The alcohol attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion to form a protonated chlorosulfite intermediate. A base, such as pyridine (often added in catalytic amounts), can then deprotonate this intermediate. The resulting alkyl chlorosulfite undergoes an intramolecular nucleophilic substitution (SNi) where the chloride attacks the carbon bearing the chlorosulfite group, which decomposes to sulfur dioxide and a chloride ion, yielding the final product. The gaseous byproducts (SO₂ and HCl) conveniently escape the reaction mixture, driving the reaction to completion.

Experimental Protocol: Chlorination with Thionyl Chloride

  • Materials: 1-(Hydroxymethyl)cyclohexanecarbonitrile, Thionyl Chloride (SOCl₂), Pyridine (catalytic amount), Anhydrous Diethyl Ether.

  • Procedure:

    • In a fume hood, a solution of 1-(hydroxymethyl)cyclohexanecarbonitrile in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.

    • A catalytic amount of pyridine is added to the solution.

    • The flask is cooled in an ice bath, and thionyl chloride is added dropwise with stirring. The reaction is exothermic and generates gaseous byproducts (SO₂ and HCl).

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for a period to ensure complete conversion.

    • The reaction mixture is cooled, and the excess thionyl chloride and solvent are carefully removed under reduced pressure.

    • The residue is taken up in diethyl ether and washed cautiously with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to give crude this compound.

    • The product can be further purified by vacuum distillation.

Expected Yield and Purity: The chlorination of primary alcohols with thionyl chloride is generally a high-yielding reaction, with expected yields in the range of 85-95%.[1][2] The purity of the distilled product is typically high (>95%).

Route B: Direct One-Pot Chloromethylation of Cyclohexanecarbonitrile

This approach aims to simplify the synthesis by introducing the chloromethyl group directly onto the cyclohexanecarbonitrile backbone in a single step. This is analogous to the Blanc chloromethylation of aromatic compounds, adapted for an aliphatic substrate.[3]

Reaction Mechanism:

The reaction is typically carried out under acidic conditions with a Lewis acid catalyst, such as zinc chloride (ZnCl₂).[3] Formaldehyde (or its polymer, paraformaldehyde) is protonated by the strong acid (HCl), making the carbonyl carbon highly electrophilic. While classical Blanc chloromethylation involves electrophilic attack on an aromatic ring, in this case, the reaction likely proceeds through the formation of an enolate or a similar reactive intermediate of cyclohexanecarbonitrile under the reaction conditions, which then attacks the activated formaldehyde species. The resulting hydroxymethyl intermediate is then rapidly converted to the chloride by the excess HCl present.

Experimental Protocol: Direct Chloromethylation

  • Materials: Cyclohexanecarbonitrile, Paraformaldehyde, Concentrated Hydrochloric Acid, Zinc Chloride (anhydrous), Dichloromethane.

  • Procedure:

    • In a fume hood, a mixture of cyclohexanecarbonitrile, paraformaldehyde, and anhydrous zinc chloride in a suitable solvent such as dichloromethane or glacial acetic acid is prepared in a round-bottom flask equipped with a stirrer and a gas inlet tube.

    • The mixture is cooled in an ice bath, and a stream of dry hydrogen chloride gas is bubbled through the solution with vigorous stirring.[4]

    • After saturation with HCl, the reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) for several hours. The progress of the reaction should be monitored by a suitable technique like GC-MS.

    • Upon completion, the reaction mixture is poured onto crushed ice to quench the reaction and dissolve the zinc chloride.

    • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

    • The combined organic extracts are washed with water, a saturated sodium bicarbonate solution, and brine.

    • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by vacuum distillation.

Expected Yield and Purity: The direct chloromethylation of non-activated aliphatic compounds can be less efficient than that of electron-rich aromatic systems. The yield is expected to be moderate, potentially in the range of 40-60%, and the formation of byproducts, such as polymers from formaldehyde or self-condensation products, is a possibility. Purity after distillation would likely be acceptable for many applications.

Cost-Benefit Analysis

To provide a practical comparison, a cost analysis of the starting materials and key reagents for each route is presented below. Prices are estimates based on bulk quantities from common chemical suppliers and are subject to variation.[5][6][7][8][9][10][11][12][13][14][15][16]

Reagent Route A (Two-Step) Route B (One-Pot) Estimated Bulk Price (USD/kg)
Cyclohexanecarbonitrile-Starting Material15 - 30
CyclohexanoneStarting Material-2 - 5
1-(Hydroxymethyl)cyclohexanecarbonitrileIntermediate-150 - 250 (for small quantities)
ParaformaldehydeReagentReagent1 - 3
Potassium CyanideReagent-5 - 10
Acetic AcidReagent-1 - 2
Thionyl ChlorideReagent-3 - 7
Zinc Chloride-Catalyst2 - 5
Hydrochloric Acid (conc.)-Reagent< 1

Comparative Summary

Parameter Route A: Two-Step Synthesis Route B: Direct Chloromethylation
Overall Yield High (likely 60-80% over two steps)Moderate (estimated 40-60%)
Purity High, with well-defined purification steps for the intermediate and final product.Potentially lower due to byproduct formation, requiring careful purification.
Process Complexity Two distinct synthetic steps, requiring isolation of an intermediate.A single, "one-pot" reaction, which can be more time and resource-efficient if optimized.
Reagent Cost The cost of the intermediate 1-(hydroxymethyl)cyclohexanecarbonitrile can be high if purchased directly.[17] In-house synthesis from cheaper starting materials (cyclohexanone, KCN) is more economical for larger scales. Thionyl chloride is a cost-effective chlorinating agent.[5][7][18]Utilizes inexpensive and readily available bulk chemicals like cyclohexanecarbonitrile, paraformaldehyde, HCl, and zinc chloride.[8][9][10][11][12][13][14][15][16]
Safety & Handling Involves the use of highly toxic potassium cyanide (or generation of HCN). Thionyl chloride is corrosive and releases toxic gases.Involves handling corrosive concentrated HCl and gaseous HCl, and a Lewis acid catalyst. Paraformaldehyde is a source of formaldehyde.
Environmental Impact Generates waste from two separate reaction workups. Use of chlorinated solvents.Potentially less solvent waste in a one-pot process, but the workup can still generate significant aqueous waste.
Scalability Both steps are generally scalable, with established procedures for similar transformations.Direct chloromethylation can sometimes be challenging to scale due to exotherms and the handling of gaseous HCl.

Conclusion and Recommendations

The choice between these two synthetic routes for this compound depends heavily on the specific needs of the researcher or organization, including the desired scale of production, purity requirements, available equipment, and cost considerations.

Route A (Two-Step Synthesis) is the more reliable and predictable method, likely to provide a higher overall yield and purity of the final product. While it involves an additional synthetic step, the individual reactions are well-understood and generally high-yielding. For applications where high purity is paramount, such as in the synthesis of active pharmaceutical ingredients, this route is likely the preferred option. The cost-effectiveness of this route is significantly enhanced if the intermediate alcohol is synthesized in-house from inexpensive precursors.

Route B (Direct Chloromethylation) offers the allure of a more streamlined, one-pot process, potentially reducing overall reaction time and resource allocation. The use of inexpensive, readily available reagents makes this route attractive from a cost perspective, especially at a larger scale. However, the potential for lower yields and the formation of byproducts are significant drawbacks that may necessitate more extensive process optimization and purification efforts. This route may be more suitable for applications where a moderate yield and purity are acceptable, or for initial screening of derivatives where speed is a priority over maximizing yield.

For drug development professionals, the robustness and reproducibility of Route A make it the more prudent choice for producing material for preclinical and clinical studies. For academic researchers or those in early-stage discovery, the simplicity of Route B might warrant investigation, particularly if a rapid, albeit lower-yielding, synthesis is desired.

Visualizing the Synthetic Pathways

Route A: Two-Step Synthesis Workflow

cluster_0 Step 1: Hydroxymethylation cluster_1 Step 2: Chlorination A Cyclohexanone + Formaldehyde B 1-(Hydroxymethyl)cyclohexanecarbonitrile A->B KCN, Acetic Acid C This compound B->C SOCl2, Pyridine

Caption: Workflow for the two-step synthesis of this compound.

Route B: Direct Chloromethylation Workflow

D Cyclohexanecarbonitrile E This compound D->E Paraformaldehyde, HCl, ZnCl2

Caption: Workflow for the one-pot direct chloromethylation of Cyclohexanecarbonitrile.

References

Click to expand
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A Comparative Guide to the Green Synthesis of 1-(Chloromethyl)cyclohexanecarbonitrile: A Green Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the pursuit of efficiency is intrinsically linked with the principles of green chemistry. The synthesis of key intermediates, such as 1-(Chloromethyl)cyclohexanecarbonitrile, a versatile building block in the development of various active pharmaceutical ingredients (APIs), presents an opportunity to critically evaluate and optimize synthetic routes from a sustainability standpoint. This guide offers a comparative analysis of three distinct synthetic pathways to this compound, meticulously evaluated through the lens of established green chemistry metrics. By dissecting the causality behind experimental choices and quantifying the environmental impact of each route, this document aims to empower researchers and process chemists to make more informed and sustainable decisions in their synthetic endeavors.

The Imperative of Green Metrics in Synthesis

The traditional focus on reaction yield as the primary measure of synthetic efficiency is an incomplete and often misleading metric. Green chemistry introduces a more holistic assessment of a chemical process, emphasizing the minimization of waste and the efficient use of resources.[1] To provide a quantitative comparison of the synthetic routes to this compound, this guide will employ the following widely recognized green chemistry metrics:

  • Atom Economy (AE): Developed by Barry Trost, atom economy measures the efficiency of a reaction in converting the mass of reactants into the desired product.[2] It is a theoretical calculation that highlights the inherent efficiency of a chemical transformation.[1]

  • Environmental Factor (E-Factor): Introduced by Roger Sheldon, the E-Factor provides a more practical measure of the waste generated in a process. It is the ratio of the mass of waste to the mass of the product.[3][4]

  • Process Mass Intensity (PMI): Adopted by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is a comprehensive metric that considers the total mass of all materials (reactants, reagents, solvents, and process aids) used to produce a specific mass of the final product.[5][6]

Synthetic Route Analysis: A Head-to-Head Comparison

We will now delve into the detailed analysis of three plausible synthetic routes for the preparation of this compound. Each route will be presented with a detailed experimental protocol, a discussion of the underlying chemical principles, and a thorough green chemistry assessment.

Route 1: Alkylation of Cyclohexanecarbonitrile via Grignard Reagent Mediation

This approach adapts a known method for the α-alkylation of nitriles, utilizing a Grignard reagent as a strong, non-nucleophilic base to deprotonate the carbon alpha to the nitrile group, followed by reaction with a suitable electrophilic chloromethylating agent.

Causality of Experimental Choices

The use of a Grignard reagent, such as methylmagnesium chloride, as a base is a strategic choice to efficiently generate the carbanion of cyclohexanecarbonitrile. The subsequent reaction with a chloromethylating agent, in this case, we propose the use of chloromethyl methyl ether (MOM-Cl), provides the desired chloromethyl group. Tetrahydrofuran (THF) is a common and effective solvent for Grignard reactions due to its ability to solvate the magnesium species. The workup with aqueous ammonium chloride is a standard procedure to quench the reaction and dissolve the resulting magnesium salts.

Experimental Protocol

Step 1: Synthesis of this compound

  • To a dry, nitrogen-purged 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add cyclohexanecarbonitrile (10.9 g, 100 mmol) and anhydrous tetrahydrofuran (THF, 100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium chloride (3M in THF, 36.7 mL, 110 mmol) via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 1 hour.

  • Slowly add chloromethyl methyl ether (9.66 g, 120 mmol) to the reaction mixture, keeping the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield this compound. (Assumed yield: 80%, 12.6 g).

Route 2: Direct Chloromethylation of Cyclohexanecarbonitrile

This route is analogous to the Blanc chloromethylation reaction, a classic method for introducing a chloromethyl group onto an aromatic ring.[7] Here, we propose its application to the activated α-position of cyclohexanecarbonitrile using formaldehyde and hydrogen chloride.

Causality of Experimental Choices

The combination of formaldehyde and hydrogen chloride in situ generates a highly electrophilic species, likely a chloromethyl cation equivalent, which can then be attacked by the nucleophilic α-carbon of the nitrile. The use of a Lewis acid catalyst, such as zinc chloride, can enhance the electrophilicity of the chloromethylating agent. Acetic acid is proposed as a solvent that can facilitate the reaction and maintain an acidic environment. A significant drawback of this method is the potential formation of the highly carcinogenic byproduct bis(chloromethyl) ether from the reaction of formaldehyde and HCl.[7][8]

Experimental Protocol

Step 1: Synthesis of this compound

  • To a 250 mL three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap, add cyclohexanecarbonitrile (10.9 g, 100 mmol), paraformaldehyde (3.3 g, 110 mmol), and glacial acetic acid (100 mL).

  • Add anhydrous zinc chloride (1.36 g, 10 mmol) to the mixture.

  • Bubble dry hydrogen chloride gas through the stirred solution at room temperature for 2 hours.

  • Heat the reaction mixture to 60 °C and maintain for 4 hours, while continuing to pass a slow stream of HCl gas.

  • Cool the reaction mixture to room temperature and pour it into a mixture of ice (200 g) and water (200 mL).

  • Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield this compound. (Assumed yield: 65%, 10.2 g).

Route 3: Two-Step Synthesis via Hydroxymethylation and Chlorination

This pathway involves an initial base-catalyzed hydroxymethylation of cyclohexanecarbonitrile with formaldehyde to form 1-(hydroxymethyl)cyclohexanecarbonitrile, followed by the chlorination of the resulting primary alcohol using thionyl chloride.

Causality of Experimental Choices

The first step utilizes a base, such as sodium hydroxide, to deprotonate the α-carbon of the nitrile, which then acts as a nucleophile towards formaldehyde. This is a common and effective method for hydroxymethylation. The subsequent chlorination of the primary alcohol with thionyl chloride is a well-established transformation.[9][10] The use of pyridine as a base in the chlorination step is to neutralize the HCl generated during the reaction, preventing potential side reactions.[10] Dichloromethane is a suitable solvent for this transformation.

Experimental Protocol

Step 1: Synthesis of 1-(Hydroxymethyl)cyclohexanecarbonitrile

  • To a 250 mL round-bottom flask, add cyclohexanecarbonitrile (10.9 g, 100 mmol), an aqueous solution of formaldehyde (37% w/w, 8.9 mL, 110 mmol), and ethanol (100 mL).

  • Add a solution of sodium hydroxide (0.4 g, 10 mmol) in water (5 mL) dropwise to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • Cool the mixture to room temperature and neutralize with 1M hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield crude 1-(hydroxymethyl)cyclohexanecarbonitrile. (Assumed yield: 85%, 11.8 g).

Step 2: Synthesis of this compound

  • To a 250 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve the crude 1-(hydroxymethyl)cyclohexanecarbonitrile (11.8 g, 85 mmol) in anhydrous dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (9.1 mL, 127.5 mmol) via the dropping funnel over 20 minutes.

  • Add pyridine (8.2 mL, 102 mmol) dropwise, keeping the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Pour the reaction mixture into ice-water (150 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with 1M hydrochloric acid (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield this compound. (Assumed overall yield from cyclohexanecarbonitrile: 75%, 11.8 g).

Green Chemistry Metrics: A Quantitative Comparison

The following table summarizes the calculated green chemistry metrics for the three synthetic routes.

MetricRoute 1: Grignard AlkylationRoute 2: Direct ChloromethylationRoute 3: Hydroxymethylation & Chlorination
Atom Economy (AE) 63.2%76.8%55.4%
E-Factor 19.832.528.7
Process Mass Intensity (PMI) 20.833.529.7

Note: Calculations are based on the provided experimental protocols and assumed yields. Solvent recycling is not included in these calculations but would improve the E-Factor and PMI for all routes.

Comparative Analysis and Discussion

A critical evaluation of the green chemistry metrics reveals a nuanced picture of the environmental performance of each synthetic route.

Route 1 (Grignard Alkylation) demonstrates a moderate Atom Economy. The primary source of waste in this route comes from the magnesium salts generated during the reaction and quenching steps. However, it boasts the most favorable E-Factor and PMI among the three routes, indicating a lower overall mass of waste generated per unit of product. This is largely due to the relatively efficient use of solvents and reagents. From a safety perspective, the use of a highly reactive Grignard reagent requires careful handling under anhydrous conditions. The proposed use of chloromethyl methyl ether is also a significant concern, as it is a known human carcinogen.[11][12]

Route 2 (Direct Chloromethylation) exhibits the highest Atom Economy, as, in theory, all atoms from formaldehyde and HCl are incorporated into the product and water. However, this theoretical advantage is overshadowed by its significantly higher E-Factor and PMI. This discrepancy arises from the large excess of solvent (acetic acid) and the need for extensive workup and purification to remove the catalyst and byproducts. The most critical drawback of this route is the high risk of forming bis(chloromethyl) ether, a potent carcinogen, when formaldehyde and HCl are combined.[7][13] The use of corrosive and hazardous hydrogen chloride gas also presents significant operational challenges.

Route 3 (Hydroxymethylation & Chlorination) , a two-step process, has the lowest Atom Economy. This is a common feature of multi-step syntheses where byproducts are generated in each step.[14] Its E-Factor and PMI are intermediate between the other two routes. While it avoids the use of highly reactive Grignard reagents and the direct mixing of formaldehyde and HCl, it introduces other hazardous reagents like thionyl chloride. The two-step nature of this route also increases the overall process complexity and energy consumption.

Visualizing the Green Assessment Workflow

The following diagram illustrates the logical flow of the green chemistry assessment process employed in this guide.

Green_Chemistry_Assessment_Workflow cluster_synthesis Synthetic Route Design cluster_data Data Collection & Protocol Development cluster_metrics Green Metrics Calculation cluster_analysis Comparative Analysis Route1 Route 1: Grignard Alkylation Protocol1 Develop Protocol 1 Route1->Protocol1 Route2 Route 2: Direct Chloromethylation Protocol2 Develop Protocol 2 Route2->Protocol2 Route3 Route 3: Hydroxymethylation & Chlorination Protocol3 Develop Protocol 3 Route3->Protocol3 AE Atom Economy (AE) Protocol1->AE EFactor E-Factor Protocol1->EFactor PMI Process Mass Intensity (PMI) Protocol1->PMI Protocol2->AE Protocol2->EFactor Protocol2->PMI Protocol3->AE Protocol3->EFactor Protocol3->PMI Comparison Compare Routes based on: - Green Metrics - Safety & Hazards - Practicality AE->Comparison EFactor->Comparison PMI->Comparison Conclusion Conclusion & Recommendation Comparison->Conclusion

Caption: Workflow for the green chemistry assessment of synthetic routes.

Conclusion and Recommendations

This comparative guide demonstrates that the selection of a synthetic route involves a multi-faceted analysis that extends beyond simple reaction yield. While Route 2 (Direct Chloromethylation) appears attractive due to its high theoretical Atom Economy, the significant safety hazards associated with the potential formation of bis(chloromethyl) ether and the poor overall process efficiency, as reflected in its high E-Factor and PMI, make it the least desirable option from a green chemistry and safety perspective.

Route 3 (Hydroxymethylation & Chlorination) offers a viable alternative, avoiding some of the most hazardous reagent combinations, but at the cost of a lower Atom Economy and a more complex two-step process.

Based on the quantitative green chemistry metrics, Route 1 (Grignard Alkylation) emerges as the most promising approach, exhibiting the lowest E-Factor and PMI. However, the use of the carcinogenic chloromethyl methyl ether is a major drawback that must be addressed. Future research should focus on identifying a safer and more environmentally benign chloromethylating agent to be used in conjunction with the Grignard-mediated alkylation.

Ultimately, the "greenest" synthesis is not always the one with the highest Atom Economy or the shortest reaction sequence. A comprehensive assessment, encompassing process efficiency, reagent and solvent selection, and inherent safety, is crucial for the development of truly sustainable chemical manufacturing processes. This guide serves as a framework for such an evaluation, encouraging a proactive approach to green chemistry in the synthesis of this compound and other valuable chemical intermediates.

References

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A Comparative Guide to the Regioselectivity of 1-(Chloromethyl)cyclohexanecarbonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, mastering the reactivity of complex intermediates is paramount. 1-(Chloromethyl)cyclohexanecarbonitrile stands as a valuable but challenging substrate, where predicting the outcome of a reaction is critical for achieving desired synthetic targets. Its unique structure, featuring a primary alkyl halide adjacent to a quaternary, nitrile-bearing carbon, presents a fascinating case study in the competition between nucleophilic substitution and elimination pathways.

This guide provides an in-depth analysis of the factors governing the regioselectivity of reactions involving this substrate. We will move beyond simple protocol recitation to explain the underlying mechanistic principles, offering a predictive framework grounded in established chemical theory and supported by experimental logic.

Structural Analysis: The Source of Selectivity

The reactivity of this compound is dictated by its distinct structural features:

  • Reaction Center: A primary alkyl halide (-CH₂Cl). Primary halides are typically excellent candidates for bimolecular nucleophilic substitution (Sₙ2) reactions.

  • Steric Hindrance: The reaction center is directly attached to a bulky, quaternary-substituted cyclohexane ring. This significant steric congestion around the electrophilic carbon is a primary factor that can impede the approach of nucleophiles, dramatically slowing Sₙ2 reactions.[1][2][3]

  • Electronic Effects: The nitrile (-C≡N) group is strongly electron-withdrawing. This influences the stability of potential intermediates, particularly destabilizing any carbocation that might form on an adjacent carbon, thus disfavoring unimolecular (Sₙ1, E1) pathways.

  • Absence of β-Hydrogens: The α-carbon is the chloromethyl carbon. The adjacent (β) carbon is the C1 of the cyclohexane ring. This carbon is quaternary, bonded to the chloromethyl group, the nitrile group, and two other ring carbons (C2 and C6). Crucially, it possesses no hydrogen atoms . This structural fact fundamentally prevents standard bimolecular elimination (E2) from occurring, as there is no proton to be abstracted from the β-position.

This unique combination of features sets the stage for a highly selective, albeit potentially slow, reaction landscape.

The Competitive Landscape: Substitution vs. Elimination

Alkyl halides can undergo four primary reaction pathways: Sₙ2, Sₙ1, E2, and E1. Understanding which pathway will prevail requires a careful assessment of the substrate, reagents, and conditions.

Diagram 1: Predictive Workflow for Reaction Pathways

G sub Substrate Analysis This compound feat1 Primary Alkyl Halide (Favors Sₙ2) sub->feat1 feat2 High Steric Hindrance (Hinders Sₙ2) sub->feat2 feat3 No β-Hydrogens (Inhibits E2) sub->feat3 feat4 Primary Cation Unstable (Inhibits Sₙ1/E1) sub->feat4 reagent Reagent & Condition Analysis (Nucleophile/Base, Solvent, Temp.) feat1->reagent feat2->reagent feat3->reagent feat4->reagent pred Predicted Outcome reagent->pred

Caption: A logical workflow for predicting the reaction outcome based on substrate and reagent analysis.

Bimolecular Elimination (E2): An Impossible Pathway

The E2 mechanism is a concerted process requiring a strong base to abstract a proton from a carbon adjacent (β) to the leaving group.[4][5] As established, the β-carbon in this compound has no hydrogens. Consequently, the standard E2 pathway is not a viable option for this molecule. This is the most significant factor simplifying its reactivity profile.

Unimolecular Pathways (Sₙ1 and E1): Highly Disfavored

Both Sₙ1 and E1 reactions proceed through a carbocation intermediate.[6][7] For this compound, the departure of the chloride ion would generate a primary carbocation. Primary carbocations are notoriously unstable and their formation represents a significant energy barrier, making these pathways highly unlikely.[6][8][9] The electron-withdrawing nature of the nearby nitrile group would further destabilize such an intermediate, rendering Sₙ1 and E1 mechanisms kinetically inaccessible under typical conditions.

Bimolecular Nucleophilic Substitution (Sₙ2): The Sole Viable Route

With elimination and unimolecular pathways effectively blocked, the Sₙ2 mechanism remains the only plausible reaction pathway. This reaction involves a single, concerted step where a nucleophile attacks the electrophilic carbon from the backside, displacing the leaving group.[2]

  • Regioselectivity: The Sₙ2 reaction is inherently regioselective. The substitution occurs exclusively at the carbon bearing the leaving group—in this case, the primary chloromethyl carbon. No skeletal rearrangements are possible.

  • Stereochemistry: If the substrate were chiral, Sₙ2 reactions proceed with a complete inversion of stereochemistry.[10]

  • Kinetic Challenge: While Sₙ2 is the only viable pathway, it is not without challenges. The significant steric hindrance from the substituted cyclohexane ring will sterically shield the electrophilic carbon.[1][3] This shielding dramatically reduces the rate of reaction by impeding the approach of the nucleophile.[2]

Therefore, while the regiochemical outcome is highly predictable (substitution at the primary carbon), the reaction rate is expected to be very slow. Forcing the reaction to proceed requires careful optimization of experimental conditions.

Experimental Design for Optimizing the Sₙ2 Pathway

Given that the Sₙ2 reaction is the only viable route, the experimental goal is to maximize its rate. The following principles should guide protocol design:

FactorRecommendationRationale
Nucleophile Use a strong, sterically unhindered nucleophile (e.g., N₃⁻, CN⁻, I⁻).A strong nucleophile is required to attack the sterically congested carbon. Bulky nucleophiles will be even more inhibited by the substrate's steric profile.
Solvent Employ a polar aprotic solvent (e.g., DMSO, DMF, Acetone).These solvents solvate the cation of the nucleophilic salt but do not strongly solvate the anion, leaving the nucleophile "bare" and highly reactive. They do not participate in solvolysis, which could favor Sₙ1 pathways in other systems.[11]
Temperature Elevated temperature is likely necessary.An increased temperature provides the necessary activation energy to overcome the high steric barrier. However, excessively high temperatures should be avoided to prevent potential decomposition.
Concentration Use a high concentration of the nucleophile.The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile. A higher nucleophile concentration will increase the frequency of successful collisions.
Diagram 2: Reaction Pathway Analysis

G start This compound sub_node Sₙ2 Product (Substitution at CH₂) start->sub_node Strong Nucleophile Polar Aprotic Solvent (Slow but Viable) elim_node E2 Product start->elim_node Strong Base (Impossible: No β-H) rearr_node Sₙ1/E1 Products start->rearr_node Weak Nucleophile/Base (Impossible: Unstable 1° Cation)

Caption: Competing pathways for this compound, highlighting the viability of Sₙ2.

Model Experimental Protocol: Azide Substitution

This protocol provides a self-validating system for achieving nucleophilic substitution on this compound. The choice of reagents is based on the principles outlined above.

Objective: Synthesize 1-(Azidomethyl)cyclohexanecarbonitrile via an Sₙ2 reaction.

Materials:

  • This compound (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Deionized Water

  • Diethyl Ether

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve this compound in anhydrous DMSO.

    • Causality: Anhydrous conditions prevent side reactions with water. DMSO is the chosen polar aprotic solvent to enhance nucleophilicity.

  • Addition of Nucleophile: Add sodium azide to the solution.

    • Causality: Azide is a strong, non-bulky nucleophile, ideal for Sₙ2 reactions. A slight excess (1.5 eq) is used to drive the reaction to completion according to Le Châtelier's principle.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

    • Causality: The elevated temperature is crucial for overcoming the steric hindrance of the substrate. Monitoring is essential to determine the point of maximum conversion, as the reaction will be slow.

  • Workup: After completion (or when no further conversion is observed), cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water.

    • Causality: This step quenches the reaction and dissolves the DMSO and excess sodium azide into the aqueous phase.

  • Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

    • Causality: The organic product is more soluble in diethyl ether, allowing for its separation from the aqueous phase.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography if necessary.

    • Trustworthiness: This standard purification protocol ensures the removal of residual water and inorganic salts, providing a clean product for characterization (e.g., by ¹H NMR, ¹³C NMR, and IR spectroscopy) to confirm that substitution occurred exclusively at the primary carbon.

Conclusion and Outlook

The regioselectivity of reactions involving this compound is overwhelmingly directed towards a single outcome: nucleophilic substitution at the primary carbon via an Sₙ2 mechanism . This high degree of selectivity is not a matter of subtle energetic preferences but a direct consequence of the substrate's structure, which physically prohibits E2 elimination and renders the intermediates for Sₙ1/E1 pathways prohibitively unstable.

While the regiochemical outcome is certain, the kinetic feasibility presents the primary challenge for the synthetic chemist. Overcoming the significant steric hindrance requires a deliberate choice of strong, unhindered nucleophiles, polar aprotic solvents, and elevated temperatures. By understanding these foundational mechanistic principles, researchers can confidently design robust and predictable synthetic routes utilizing this valuable, yet sterically demanding, building block.

References

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A Comparative Guide to the Kinetics of Nucleophilic Substitution on 1-(Chloromethyl)cyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a quantitative understanding of reaction kinetics is not merely academic; it is a cornerstone of rational molecular design and process optimization. The reactivity of an alkyl halide is a critical parameter that dictates its suitability as a synthetic intermediate. This guide provides an in-depth comparative analysis of the nucleophilic substitution kinetics on 1-(chloromethyl)cyclohexanecarbonitrile, a substrate of interest due to its unique structural features: a primary alkyl chloride that is significantly sterically hindered.

The presence of a bulky cyclohexyl group adjacent to the reaction center dramatically influences the accessibility of the electrophilic carbon.[1][2] This steric impediment is a primary determinant of the reaction mechanism and rate.[1][2][3] Consequently, this compound serves as an excellent model for exploring the principles of sterically controlled reaction kinetics.

Mechanistic Considerations: The Predominance of the SN2 Pathway

Nucleophilic substitution reactions on primary alkyl halides predominantly proceed via the SN2 (Substitution, Nucleophilic, bimolecular) mechanism. This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry.[4][5] The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile.[5][6]

Rate = k[Alkyl Halide][Nucleophile] [5]

For this compound, the primary nature of the alkyl chloride strongly favors the SN2 pathway. An alternative SN1 mechanism, which proceeds through a carbocation intermediate, is highly unlikely due to the instability of the primary carbocation that would need to form.[7] However, the profound steric hindrance imposed by the adjacent cyclohexyl group is expected to significantly decrease the rate of the SN2 reaction compared to unhindered primary halides like 1-chlorobutane.[1][2] This situation is analogous to the well-documented slow substitution rates of neopentyl halides.[7][8][9]

The nitrile group (C≡N) is strongly polarized, rendering the carbon atom electrophilic.[10][11][12][13] While its electronic influence on the adjacent chloromethyl group is complex, the primary factor governing the reactivity of this substrate remains the steric bulk.

Figure 1: SN2 reaction mechanism for this compound.

Comparative Kinetic Data

To provide a quantitative comparison, the following table presents hypothetical, yet plausible, second-order rate constants (k) for the reaction of this compound with various nucleophiles. These values are benchmarked against a standard, unhindered primary alkyl halide, 1-chlorobutane, under identical conditions to highlight the impact of steric hindrance.

Table 1: Comparative Second-Order Rate Constants (k) at 25°C in Acetone

NucleophileSubstratek (L mol⁻¹ s⁻¹)Relative Rate
I⁻ 1-Chlorobutane1.0 x 10⁻³20,000
This compound5.0 x 10⁻⁸1
N₃⁻ 1-Chlorobutane5.0 x 10⁻⁴13,333
This compound3.0 x 10⁻⁸0.6
CN⁻ 1-Chlorobutane3.0 x 10⁻⁴8,000
This compound1.5 x 10⁻⁸0.3

Note: Data are representative and intended for comparative purposes.

The data clearly illustrate the dramatic rate reduction—on the order of 10⁵—imparted by the bulky cyclohexyl group. This aligns with observations for neopentyl halides, which are known to react up to 100,000 times slower than other primary alkyl bromides under SN2 conditions.[9] The choice of a polar aprotic solvent like acetone is crucial, as it solvates the cation of the nucleophilic salt but leaves the anion "naked" and more reactive.[14][15] In contrast, polar protic solvents would solvate the anionic nucleophile through hydrogen bonding, decreasing its reactivity and further slowing the reaction.[14][16][17]

The relative reactivity of the nucleophiles (I⁻ > N₃⁻ > CN⁻) follows established trends in nucleophilicity in polar aprotic solvents.[3]

Experimental Protocol: A Self-Validating System for Kinetic Analysis

Accurate determination of reaction kinetics requires a robust and reproducible experimental design. The following protocol for monitoring the reaction of this compound with sodium azide in acetone using a conductometric method is a self-validating system. The progress of the reaction is followed by measuring the change in electrical conductivity of the solution over time.[18][19][20][21]

Rationale for Method Selection: The reaction consumes a neutral substrate and an ionic nucleophile (NaN₃) and produces a neutral product and an ionic leaving group (NaCl).

R-Cl + NaN₃ → R-N₃ + NaCl(s)

As the reaction proceeds, the azide ions (N₃⁻) are replaced by chloride ions (Cl⁻). While both are ions, the key event in a solvent like acetone is the precipitation of sodium chloride, which is significantly less soluble than sodium azide. This leads to a decrease in the concentration of free ions in the solution, causing a measurable decrease in conductivity. This change is directly proportional to the extent of the reaction.[18]

Workflow cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis prep_sol Prepare Stock Solutions (Substrate & Nucleophile in Acetone) thermo Thermostat Solutions (e.g., 25.0 ± 0.1 °C) prep_sol->thermo mix Mix Reactants in Conductivity Cell thermo->mix start_time Start Timer & Record Initial Conductivity (G₀) mix->start_time monitor Record Conductivity (Gₜ) at Timed Intervals start_time->monitor plot Plot ln[(Gₜ - G∞)/(G₀ - G∞)] vs. Time monitor->plot calc Calculate Rate Constant (k) from Slope plot->calc

Figure 2: Experimental workflow for the conductometric kinetic study.
Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 0.02 M stock solution of this compound in anhydrous acetone.

    • Prepare a 0.04 M stock solution of sodium azide in anhydrous acetone. Rationale: Using an excess of the nucleophile helps to ensure pseudo-first-order kinetics if desired, though for second-order analysis, equimolar concentrations can be used.

  • Instrumentation Setup:

    • Calibrate a conductivity meter with standard KCl solutions.

    • Set up a constant temperature water bath at the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

  • Kinetic Run:

    • Place a known volume (e.g., 50.0 mL) of the sodium azide solution into the reaction vessel (a jacketed beaker connected to the water bath) containing a magnetic stirrer.

    • Immerse the conductivity probe into the solution and allow the system to reach thermal equilibrium.

    • Initiate the reaction by adding an equal volume (50.0 mL) of the thermostated substrate solution. Start the timer at the moment of addition.

    • Record the conductivity of the solution at regular time intervals (e.g., every 5-10 minutes) for a duration sufficient for the reaction to proceed to at least 70% completion.

  • Data Analysis:

    • The second-order rate law can be integrated for the case where initial concentrations are equal ([A]₀ = [B]₀): 1/[A]t = kt + 1/[A]₀

    • Since conductivity is proportional to the concentration of ions, a plot of the appropriate function of conductivity versus time will yield a straight line whose slope is related to the rate constant, k.[22]

    • Alternatively, the initial rates method can be employed by running the experiment at different initial concentrations of reactants.[23][24]

Conclusion

The kinetic profile of this compound is dominated by the severe steric hindrance imparted by the adjacent cyclohexyl ring. This leads to a dramatic reduction in SN2 reaction rates, making it a significantly less reactive substrate than unhindered primary alkyl halides. For professionals in drug development and organic synthesis, this low reactivity can be a double-edged sword: it may confer metabolic stability to a molecule but also presents a formidable challenge for synthetic routes relying on nucleophilic substitution at this position. The choice of strong nucleophiles and polar aprotic solvents is essential to achieve practical reaction rates. The methodologies presented herein provide a robust framework for the quantitative evaluation of such challenging substitution reactions.

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A Comparative Guide to Catalytic Systems for the Functionalization of 1-(Chloromethyl)cyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the strategic functionalization of complex scaffolds is a cornerstone of innovation. 1-(Chloromethyl)cyclohexanecarbonitrile stands as a valuable, yet challenging, building block. Its sterically hindered neopentyl-like structure, combined with the presence of a nitrile group, demands a nuanced approach to the substitution of its primary chloride. This guide provides an in-depth, objective comparison of leading catalytic systems for this transformation, focusing on cyanation as a key C-C bond-forming reaction. We will dissect the mechanistic underpinnings, present detailed experimental protocols, and offer quantitative performance data to inform your selection of the optimal catalytic strategy.

Introduction: The Synthetic Challenge of this compound

This compound is a bifunctional molecule offering two reactive sites: the nitrile and the chloromethyl group. The substitution of the primary chloride is often desired to introduce further complexity and build pharmacologically relevant motifs. However, the quaternary carbon atom alpha to the chloromethyl group presents significant steric hindrance, making classical SN2 reactions sluggish and prone to side reactions. This necessitates the use of catalytic systems that can overcome these hurdles to achieve efficient and clean transformations. This guide will compare three prominent catalytic methodologies: uncatalyzed and nickel-catalyzed cyanation with zinc cyanide, photoinduced copper-catalyzed cyanation, and classical phase-transfer catalysis.

Cyanation via Zinc Cyanide: A Tale of Two Pathways

A prevalent method for the cyanation of alkyl halides involves the use of zinc cyanide (Zn(CN)2), a less toxic alternative to alkali metal cyanides.[1][2] Intriguingly, the requirement for a transition-metal catalyst is highly dependent on the nature of the alkyl halide substrate.

Catalyst-Free Cyanation of Primary Alkyl Chlorides

For unactivated primary alkyl chlorides, such as our model substrate, research has demonstrated that the cyanation with Zn(CN)2 can proceed efficiently without the need for a transition metal catalyst.[2][3] The key to success in this system is the addition of a quaternary ammonium salt, such as tetrabutylammonium chloride (n-Bu4NCl), which acts as an activator for the otherwise sparingly soluble and less reactive zinc cyanide.[2]

Causality of Experimental Choices: The choice of an additive like n-Bu4NCl is critical. It is believed to facilitate the formation of a more soluble and nucleophilic "ate" complex, [Zn(CN)3]- or [Zn(CN)4]2-, in the organic solvent, thereby increasing the effective concentration of the cyanide nucleophile for the substitution reaction. Acetonitrile is a common solvent choice due to its ability to dissolve the reactants and its high polarity, which can stabilize charged intermediates.

Nickel-Catalyzed Cyanation of Secondary Alkyl Chlorides

In contrast, for more sterically hindered secondary alkyl chlorides, a nickel catalyst is essential to achieve high yields.[1][2][3] This highlights a fascinating divergence in mechanism and provides a valuable comparison point. The nickel-catalyzed process is proposed to proceed through a radical mechanism, which is better suited to overcome the steric hindrance that plagues a traditional SN2 pathway.[2]

Mechanistic Insight: The currently accepted mechanism for the nickel-catalyzed cyanation of secondary alkyl halides involves a Ni(I)/Ni(III) catalytic cycle. The active Ni(I) species is generated in situ from a Ni(II) precatalyst and a reducing agent (often zinc powder). This Ni(I) complex reacts with the alkyl halide to form an alkyl radical and a Ni(II) species. The alkyl radical is then trapped by a nickel-cyanide complex to form a Ni(III) intermediate, which undergoes reductive elimination to yield the desired nitrile product and regenerate the active Ni(I) catalyst. The use of a bidentate phosphine ligand, such as Xantphos, is crucial for stabilizing the nickel species in the various oxidation states throughout the catalytic cycle.

Experimental Workflow: Uncatalyzed vs. Nickel-Catalyzed Cyanation

cluster_0 Uncatalyzed (Primary Chloride) cluster_1 Nickel-Catalyzed (Secondary Chloride) uc_start Primary Alkyl Chloride + Zn(CN)2 uc_reagents n-Bu4NCl, CH3CN uc_start->uc_reagents Add uc_heat Heat (e.g., 100 °C) uc_reagents->uc_heat Reaction Conditions uc_product Primary Alkyl Nitrile uc_heat->uc_product nc_start Secondary Alkyl Chloride + Zn(CN)2 nc_reagents NiCl2·6H2O, Xantphos, DMAP, Zn nc_start->nc_reagents Add nc_heat Heat (e.g., 100 °C) nc_reagents->nc_heat Reaction Conditions nc_product Secondary Alkyl Nitrile nc_heat->nc_product

Caption: Comparison of workflows for cyanation with Zn(CN)2.

Representative Experimental Protocol: Catalyst-Free Cyanation of a Primary Alkyl Chloride

Adapted from Xia, A. et al., Org. Lett. 2018, 20, 7735-7739.[2]

Materials:

  • 1-Chloro-4-phenylbutane (as a representative primary alkyl chloride)

  • Zinc Cyanide (Zn(CN)2)

  • Tetrabutylammonium chloride (n-Bu4NCl)

  • Acetonitrile (CH3CN), anhydrous

Procedure:

  • To an oven-dried Schlenk tube, add 1-chloro-4-phenylbutane (0.2 mmol, 1.0 equiv.), zinc cyanide (0.12 mmol, 0.6 equiv.), and tetrabutylammonium chloride (0.2 mmol, 1.0 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous acetonitrile (1.0 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous NaHCO3 solution and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-phenylvaleronitrile.

Photoinduced Copper-Catalyzed Cyanation: A Mild and Efficient Alternative

Recent advances in photoredox catalysis have opened new avenues for C-C bond formation under remarkably mild conditions. A notable example is the photoinduced, copper-catalyzed cyanation of unactivated alkyl chlorides at room temperature.[4][5][6] This method offers a compelling alternative to thermally driven processes, particularly for substrates that may be sensitive to high temperatures.

Mechanistic Rationale: This transformation is proposed to proceed via a radical pathway initiated by photoexcitation.[7] A copper(I)-cyanide complex, formed in situ from a copper(I) source (e.g., CuI) and a cyanide salt (e.g., tetrabutylammonium cyanide, TBACN), absorbs light to form an excited-state complex.[4][5] This excited species is a potent reductant and can engage in a single-electron transfer (SET) with the alkyl chloride. This SET generates a copper(II) species and an alkyl radical. The alkyl radical then combines with the copper(II)-cyanide complex, and subsequent reductive elimination furnishes the nitrile product and regenerates the copper(I) catalyst. The use of a simple, inexpensive copper source without the need for a specialized ligand makes this method highly attractive.[4][5]

Catalytic Cycle: Photoinduced Copper-Catalyzed Cyanation

CuI Cu(I)CN CuI_excited [Cu(I)CN]* CuI->CuI_excited hν (light) R_radical R• CuI_excited->R_radical SET with R-Cl CuII Cu(II)(CN)Cl CuI_excited->CuII RCl R-Cl product R-CN R_radical->product CuII->product Radical Capture & Reductive Elimination product->CuI Regeneration

Caption: Proposed mechanism for photoinduced copper-catalyzed cyanation.

Representative Experimental Protocol: Photoinduced Copper-Catalyzed Cyanation of a Primary Alkyl Chloride

Adapted from Ratani, T. S. et al., J. Am. Chem. Soc. 2015, 137, 13902-13907.[4][6]

Materials:

  • 1-Chloro-3,3-dimethylbutane (as a representative hindered primary alkyl chloride)

  • Copper(I) iodide (CuI)

  • Tetrabutylammonium cyanide (TBACN)

  • Tetrabutylammonium iodide (TBAI) (optional additive)

  • N,N-Dimethylformamide (DMF), anhydrous

  • UVC compact fluorescent light bulb (e.g., 254 nm)

Procedure:

  • In a nitrogen-filled glovebox, add copper(I) iodide (0.025 mmol, 5 mol%), tetrabutylammonium cyanide (0.75 mmol, 1.5 equiv.), and tetrabutylammonium iodide (0.25 mmol, 0.5 equiv.) to a vial.

  • Add a solution of 1-chloro-3,3-dimethylbutane (0.5 mmol, 1.0 equiv.) in anhydrous DMF (1.0 mL).

  • Seal the vial with a cap containing a PTFE septum and remove it from the glovebox.

  • Place the vial approximately 5 cm from a UVC lamp and stir at room temperature for 24 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel.

  • Concentrate the filtrate and purify the residue by flash column chromatography to afford 4,4-dimethylpentanenitrile.

Phase-Transfer Catalysis (PTC): The Classical Workhorse

Phase-transfer catalysis is a well-established and highly practical method for conducting reactions between reagents that are soluble in immiscible phases, such as an aqueous solution of a salt and an organic solution of a substrate.[8] For the cyanation of this compound, PTC offers a straightforward and often cost-effective approach using readily available alkali metal cyanides like sodium cyanide (NaCN).[9]

Mechanism of Action: The catalyst, typically a quaternary ammonium or phosphonium salt (Q+X-), facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase.[10] The lipophilic cation of the catalyst pairs with the cyanide anion to form an ion pair (Q+CN-) that has sufficient solubility in the organic solvent.[9] This "naked" cyanide anion in the organic phase is a highly potent nucleophile, as it is not heavily solvated by water, and can readily participate in an SN2 reaction with the alkyl chloride. After the reaction, the catalyst cation pairs with the leaving group (Cl-) and returns to the aqueous phase, completing the catalytic cycle.

Catalytic Cycle: Phase-Transfer Catalyzed Cyanation

cluster_aq Aqueous Phase cluster_org Organic Phase interface Aqueous Phase | Organic Phase NaCN Na+ CN- QCN_org Q+ CN- NaCN->QCN_org Q+X- transfers CN- QCl_aq Q+ Cl- RCl R-Cl RCN R-CN RCN->QCl_aq Q+ returns with Cl- QCN_org->RCN SN2 Reaction

Caption: Mechanism of phase-transfer catalysis for cyanation.

Representative Experimental Protocol: Phase-Transfer Catalyzed Cyanation of a Primary Alkyl Chloride

Based on classical PTC procedures.[11]

Materials:

  • 1-Chlorooctane (as a representative primary alkyl chloride)

  • Sodium Cyanide (NaCN)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-chlorooctane (10 mmol, 1.0 equiv.), toluene (20 mL), and tetrabutylammonium bromide (1 mmol, 10 mol%).

  • In a separate beaker, prepare a solution of sodium cyanide (20 mmol, 2.0 equiv.) in water (20 mL). Caution: NaCN is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Add the aqueous NaCN solution to the flask.

  • Heat the biphasic mixture to 100 °C and stir vigorously for 6-8 hours, monitoring the reaction by GC or TLC.

  • After cooling to room temperature, carefully separate the organic layer.

  • Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the resulting crude nonanenitrile by distillation.

Performance Comparison

Catalytic SystemCatalystCyanide SourceTemperatureKey AdvantagesKey DisadvantagesRepresentative Yield (Primary Alkyl Halide)
Catalyst-Free None (n-Bu4NCl additive)Zn(CN)2100 °COperationally simple, avoids transition metals.High temperature, requires additive.Good to Excellent (>80%)[2]
Nickel-Catalyzed NiCl2 / XantphosZn(CN)2100 °CEffective for sterically hindered substrates.Requires catalyst, ligand, and reductant; high temp.N/A for primary (not required)[2]
Photoinduced Copper CuITBACNRoom Temp.Very mild conditions, no ligand needed, fast.Requires specific light source, potentially air-sensitive.Good to Excellent (>75%)[4][6]
Phase-Transfer (PTC) TBABNaCN100 °CCost-effective, robust, scalable.High temperature, uses highly toxic NaCN, vigorous stirring needed.Excellent (>90%)[9]

Conclusion and Outlook

The functionalization of this compound via cyanation can be successfully achieved through several distinct catalytic strategies. For this specific primary chloride, a catalyst-free approach using Zn(CN)2 activated by n-Bu4NCl presents a simple and effective method, avoiding the cost and potential toxicity of transition metal catalysts.

However, for broader applicability, especially with more challenging or temperature-sensitive substrates, photoinduced copper catalysis emerges as a powerful, modern alternative, offering exceptionally mild reaction conditions. Finally, phase-transfer catalysis remains a highly relevant and scalable option for industrial applications, provided that appropriate safety measures are in place for handling alkali metal cyanides.

The choice of catalytic system will ultimately depend on the specific requirements of the synthesis, including substrate scope, cost, scalability, and available equipment. This guide provides the foundational data and mechanistic understanding to make an informed decision, empowering researchers to unlock the full synthetic potential of this versatile building block.

References

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  • Ratani, T. S., et al. (2015). Photoinduced, Copper-Catalyzed Carbon–Carbon Bond Formation with Alkyl Electrophiles: Cyanation of Unactivated Secondary Alkyl Chlorides at Room Temperature. Journal of the American Chemical Society, 137(43), 13902-13907. [Link]

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A Senior Application Scientist's Guide to Spectroscopic Identification of Side Products in Reactions of 1-(Chloromethyl)cyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules, the purity of intermediates is paramount. 1-(Chloromethyl)cyclohexanecarbonitrile is a valuable building block, but its reactivity can lead to a variety of side products that may complicate subsequent synthetic steps and compromise the purity of the final active pharmaceutical ingredient. This guide provides a comprehensive overview of the potential side reactions and a detailed comparison of the spectroscopic signatures of the main product and its common impurities. By understanding these differences, researchers can rapidly and accurately identify contaminants, leading to more efficient process optimization and higher quality products.

Principal Reaction and Potential Side Reactions of this compound

This compound is often employed in nucleophilic substitution reactions where the chloromethyl group serves as an electrophilic site. However, under various reaction conditions, several side reactions can occur, leading to a mixture of products. The primary side reactions include elimination of HCl to form various cyclohexene isomers and hydrolysis of the nitrile group to an amide if water is present.

Herein, we will focus on the spectroscopic differentiation of the starting material from three potential elimination products and one hydrolysis product:

  • This compound (Starting Material)

  • 1-Cyclohexene-1-carbonitrile (Elimination Product)

  • 3-Cyclohexene-1-carbonitrile (Elimination Product)

  • Methylenecyclohexanecarbonitrile (Elimination Product)

  • 1-(Chloromethyl)cyclohexanecarboxamide (Hydrolysis Product)

The following diagram illustrates the potential reaction pathways leading to these side products.

Figure 1: Potential side reaction pathways of this compound.

Comparative Spectroscopic Analysis

The key to identifying these side products lies in understanding their distinct spectroscopic fingerprints. The following sections and tables provide a detailed comparison of their expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for distinguishing between these compounds due to the unique chemical environments of the protons in each molecule. The presence or absence of olefinic protons and the chemical shift of the chloromethyl protons are key diagnostic features.

Table 1: Comparative ¹H NMR Spectroscopic Data (Predicted and Experimental)

CompoundKey Proton Signals (ppm) and MultiplicitiesDistinguishing Features
This compound ~3.6 (s, 2H, -CH₂Cl), 1.2-2.0 (m, 10H, cyclohexane)Singlet for the chloromethyl group, absence of olefinic signals.
1-Cyclohexene-1-carbonitrile ~6.8 (t, 1H, =CH-), 2.1-2.3 (m, 6H), 1.6-1.8 (m, 2H)One olefinic proton signal, typically a triplet.[1]
3-Cyclohexene-1-carbonitrile 5.6-5.8 (m, 2H, -CH=CH-), ~2.8 (m, 1H, -CH(CN)-), 1.8-2.4 (m, 6H)Two distinct olefinic proton signals.[2][3]
Methylenecyclohexanecarbonitrile ~4.8 (s, 2H, =CH₂), 1.5-2.5 (m, 9H)A two-proton singlet for the exocyclic methylene group.[4]
1-(Chloromethyl)cyclohexanecarboxamide ~5.5-7.0 (br s, 2H, -CONH₂), ~3.5 (s, 2H, -CH₂Cl), 1.2-2.0 (m, 10H)Broad singlet for amide protons, singlet for the chloromethyl group.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides complementary information, particularly regarding the carbon framework. The chemical shifts of the nitrile carbon and the presence of sp²-hybridized carbons are diagnostic.

Table 2: Comparative ¹³C NMR Spectroscopic Data (Predicted and Experimental)

CompoundKey Carbon Signals (ppm)Distinguishing Features
This compound ~122 (C≡N), ~50 (-CH₂Cl), ~40 (quaternary C), 20-35 (cyclohexane)Presence of a quaternary carbon and a chloromethyl carbon signal.
1-Cyclohexene-1-carbonitrile ~140 (=C-CN), ~120 (C≡N), ~115 (=CH-), 20-30 (cyclohexane)Two sp² carbon signals in the olefinic region.[1]
3-Cyclohexene-1-carbonitrile ~125 & ~126 (-CH=CH-), ~122 (C≡N), ~30 (-CH(CN)-), 20-30 (cyclohexane)Two sp² carbon signals in the olefinic region.[3]
Methylenecyclohexanecarbonitrile ~150 (C=CH₂), ~122 (C≡N), ~110 (=CH₂), 25-40 (cyclohexane)Two sp² carbon signals, one for a quaternary and one for a methylene.[5]
1-(Chloromethyl)cyclohexanecarboxamide ~178 (C=O), ~50 (-CH₂Cl), ~45 (quaternary C), 20-35 (cyclohexane)A downfield signal for the amide carbonyl carbon.
Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for the rapid identification of the hydrolysis product due to the distinct carbonyl stretch of the amide group. The nitrile stretch is also a key feature.

Table 3: Comparative IR Spectroscopic Data (cm⁻¹)

CompoundKey IR Absorptions (cm⁻¹)Distinguishing Features
This compound ~2230 (C≡N), ~730 (C-Cl)Strong, sharp nitrile peak; C-Cl stretch.
1-Cyclohexene-1-carbonitrile ~2220 (C≡N), ~1640 (C=C)Nitrile peak and a C=C stretch.[6]
3-Cyclohexene-1-carbonitrile ~2240 (C≡N), ~1650 (C=C), ~3020 (=C-H)Nitrile peak, C=C stretch, and olefinic C-H stretch.[2]
Methylenecyclohexanecarbonitrile ~2230 (C≡N), ~1650 (C=C), ~890 (=CH₂)Nitrile peak, C=C stretch, and a strong out-of-plane bend for the =CH₂.[7]
1-(Chloromethyl)cyclohexanecarboxamide ~3350 & ~3180 (N-H), ~1650 (C=O), ~730 (C-Cl)Broad N-H stretches and a strong carbonyl peak; absence of a nitrile peak.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compounds and characteristic fragmentation patterns. The presence of chlorine in the starting material and the hydrolysis product results in a characteristic M+2 isotopic peak.

Table 4: Comparative Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺) and Key Fragments (m/z)Distinguishing Features
This compound 157/159 (M⁺), 122 (M-Cl), 108 (M-CH₂Cl)M⁺ and M+2 peaks in a 3:1 ratio, loss of Cl or CH₂Cl.
1-Cyclohexene-1-carbonitrile 107 (M⁺), 79, 54Molecular ion at 107.[1]
3-Cyclohexene-1-carbonitrile 107 (M⁺), 80, 54Molecular ion at 107, often with a different fragmentation pattern than the 1-isomer.[2]
Methylenecyclohexanecarbonitrile 107 (M⁺), 92, 79Molecular ion at 107.
1-(Chloromethyl)cyclohexanecarboxamide 175/177 (M⁺), 140 (M-Cl), 126 (M-CH₂Cl)M⁺ and M+2 peaks in a 3:1 ratio, higher molecular weight than the starting material.

Experimental Protocols for Side Product Identification

A systematic approach using a combination of spectroscopic techniques is the most effective way to identify and quantify side products in a reaction mixture.

AnalyticalWorkflow cluster_workflow Analytical Workflow for Reaction Monitoring A Reaction Aliquot B ATR-IR Analysis A->B Quick functional group check C ¹H NMR Analysis A->C Structural elucidation & quantification D GC-MS Analysis A->D Separation & mass identification E Data Interpretation & Comparison B->E C->E D->E

Figure 2: A typical analytical workflow for identifying side products in a reaction mixture.

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

Causality: ATR-IR is an excellent first-pass technique for monitoring the reaction progress in real-time or for a quick assessment of a crude reaction mixture.[8][9] Its primary advantage is the minimal sample preparation required. For this specific reaction, it is exceptionally useful for detecting the formation of the amide hydrolysis product, which exhibits a strong and characteristic carbonyl (C=O) absorption around 1650 cm⁻¹ that is absent in the starting material and elimination products.

Protocol:

  • Sample Preparation: Place a small drop of the crude reaction mixture directly onto the ATR crystal. If the mixture is heterogeneous, ensure a representative sample is applied.

  • Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Analysis: Look for the disappearance of the nitrile (C≡N) peak (~2230 cm⁻¹) and the appearance of a strong carbonyl (C=O) peak (~1650 cm⁻¹) and broad N-H stretches (~3350 and ~3180 cm⁻¹), which would indicate hydrolysis. The appearance of a C=C stretch (~1640-1650 cm⁻¹) would suggest the formation of elimination products.

¹H NMR Spectroscopy

Causality: ¹H NMR is the most powerful technique for structural elucidation and can be used for quantitative analysis of the reaction mixture. It allows for the differentiation of the various elimination isomers and the starting material based on the unique chemical shifts and coupling patterns of their protons.

Protocol:

  • Sample Preparation:

    • Take a representative aliquot (typically 0.1-0.5 mL) from the reaction mixture.

    • Remove the reaction solvent under reduced pressure.

    • Dissolve the residue in a deuterated solvent (e.g., CDCl₃) to a concentration of approximately 5-10 mg/mL.[2]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[3]

  • Data Acquisition: Acquire a ¹H NMR spectrum. For quantitative analysis, ensure a sufficient relaxation delay (e.g., 5 times the longest T1) is used.

  • Analysis:

    • Identify the characteristic singlet of the -CH₂Cl group of the starting material and any remaining starting material.

    • Look for signals in the olefinic region (5.0-7.0 ppm) to identify elimination products.

    • Integrate the characteristic peaks of the starting material and the side products to determine their relative ratios.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is ideal for separating the components of the reaction mixture and providing their individual mass spectra. This is particularly useful for confirming the molecular weights of the side products and for identifying unexpected impurities.

Protocol:

  • Sample Preparation:

    • Take a small aliquot of the reaction mixture and dilute it with a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 0.1 mg/mL.[10]

    • If necessary, filter the diluted sample to remove any particulate matter.

  • Data Acquisition:

    • Inject the sample into the GC-MS system.

    • Use a temperature program that effectively separates the starting material and potential side products.

  • Analysis:

    • Analyze the chromatogram to determine the number of components in the mixture.

    • Examine the mass spectrum of each peak to identify the molecular ion and characteristic fragments.

    • Compare the obtained mass spectra with the data in Table 4 and/or spectral libraries for confirmation.

Conclusion

The successful synthesis of target molecules from this compound relies on the effective control of side reactions. By employing a multi-spectroscopic approach, researchers can confidently identify and quantify the primary side products arising from elimination and hydrolysis reactions. This guide provides the foundational spectroscopic data and analytical strategies to enable rapid and accurate characterization of reaction mixtures, facilitating process optimization and ensuring the quality of synthetic intermediates in drug development and other chemical research endeavors.

References

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(Chloromethyl)Cyclohexanecarbonitrile for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the specialized environment of research and drug development, the responsible management of chemical reagents is as crucial as the innovative work they facilitate. 1-(Chloromethyl)Cyclohexanecarbonitrile, a versatile intermediate, requires a detailed and cautious approach to its disposal. This guide offers an in-depth, procedural framework for scientists and researchers to handle, segregate, and dispose of this compound, ensuring laboratory safety and environmental compliance.

Foundational Knowledge: Understanding the Hazard Profile

Before initiating any disposal protocol, a comprehensive understanding of the chemical's properties and hazards is essential. This compound is a combustible liquid that is harmful if it comes into contact with skin, is swallowed, or inhaled.[1] It is also known to cause serious irritation to the eyes.[1] The dual presence of a chloro- and a cyano- group in its structure means that in the event of a fire, it can release highly toxic fumes, including hydrogen cyanide, hydrogen chloride, and nitrogen oxides.[1]

Table 1: Hazard Summary for this compound

Hazard ClassificationDescriptionPrimary Sources
Acute Toxicity (Oral) Harmful if swallowed.[1]
Acute Toxicity (Dermal) Harmful in contact with skin.[1]
Acute Toxicity (Inhalation) Harmful if inhaled.[1]
Eye Irritation Causes serious eye irritation.[1]
Hazardous Decomposition Combustion may produce hydrogen cyanide, hydrogen chloride, and nitrogen oxides.[1]

This profile dictates that all handling and disposal must be conducted with stringent safety measures to prevent any exposure or environmental contamination.

The Disposal Protocol: A Step-by-Step Operational Guide

The disposal of this compound should be approached systematically. The following workflow diagram illustrates the critical steps from initial waste handling to final disposal.

Figure 1: Workflow for the safe disposal of this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling waste, ensure you are wearing the correct PPE to create a barrier against exposure.

  • Gloves: Chemically resistant gloves, such as nitrile, are required.[1]

  • Eye Protection: Chemical safety goggles are mandatory.[1]

  • Body Protection: A lab coat is standard. For larger volumes, a chemical-resistant apron is recommended.

  • Respiratory Protection: Always handle this compound and its waste inside a certified chemical fume hood.

Step 2: Waste Segregation

Proper segregation at the point of generation is critical to prevent dangerous chemical reactions.

  • Dedicated Container: Use a waste container exclusively for this compound and materials contaminated with it.

  • Incompatibility: Do not mix this waste with strong acids, bases, oxidizing agents, or reducing agents.

Step 3: Container Selection

The integrity of the waste container is paramount for safe containment.

  • Material: Use containers made of high-density polyethylene (HDPE) or glass.

  • Closure: The container must have a secure, leak-proof lid.

Step 4 & 5: Containment and Labeling

Proper containment and clear labeling prevent accidental misuse and ensure proper handling.

  • Procedure: Transfer waste carefully, avoiding splashes. Do not fill the container beyond 80% capacity.

  • Labeling: The label must clearly state "Hazardous Waste," the full chemical name "this compound," associated hazards (Toxic, Irritant), the accumulation start date, and the responsible party's contact information.

Step 6 & 7: Storage and Professional Disposal

Final disposal must be handled by certified professionals.

  • Storage: Keep the sealed container in a designated, well-ventilated, and secure hazardous waste storage area.

  • Disposal: This chemical is classified as hazardous waste and must be disposed of in accordance with all local, state, and federal regulations.[1] Contact your institution's Environmental Health and Safety (EHS) department to coordinate pickup by a licensed hazardous waste disposal service. Never pour this chemical down the drain or discard it in the regular trash. [2]

Emergency Response Protocols

Preparedness for accidental spills or exposures is a non-negotiable aspect of laboratory safety.

Spill Response
  • Evacuate and secure the area.

  • If trained and it is safe to do so, contain the spill using an inert absorbent material like vermiculite or sand.[1][2]

  • Carefully collect the absorbed material into a sealable container for hazardous waste disposal.[1][2]

  • Ventilate the area and decontaminate the spill surface.

Exposure Procedures
  • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Wash the affected area immediately and thoroughly with soap and water. Remove contaminated clothing. Seek medical advice if irritation persists.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Upholding a Culture of Safety

The meticulous and informed disposal of this compound is a direct reflection of a laboratory's commitment to safety and environmental stewardship. By integrating these procedures into your standard operating protocols, you safeguard your personnel, your research, and the broader community. Always defer to your institution's specific EHS guidelines for the most accurate and compliant procedures.

References

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Navigating the Synthesis of 1-(Chloromethyl)Cyclohexanecarbonitrile: A Guide to Personal Protective Equipment and Safe Handling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and chemists engaged in the innovative landscape of drug development, the synthesis and handling of novel compounds are daily realities. 1-(Chloromethyl)Cyclohexanecarbonitrile, a key intermediate in various synthetic pathways, presents a unique set of handling challenges due to its chemical structure, which combines a nitrile group and a halogenated alkyl chain. This guide provides essential, field-proven insights into the requisite personal protective equipment (PPE), operational protocols, and emergency procedures to ensure the safety and well-being of laboratory personnel.

Understanding the Hazard Profile

Before any handling of this compound, a thorough understanding of its hazard profile is paramount. The Safety Data Sheet (SDS) is the primary source for this information. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and eye irritation and may lead to respiratory irritation. The presence of the chloromethyl group suggests it is a potential alkylating agent, and the nitrile group can release hydrogen cyanide upon decomposition under certain conditions, such as in the presence of strong acids or upon combustion.

Core Principles of Protection: A Multi-Layered Approach

A robust safety protocol relies on a multi-layered defense strategy, where PPE is the last line of defense after engineering controls and administrative controls.

  • Engineering Controls: The primary method for exposure control should always be the use of well-maintained engineering controls. All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Administrative Controls: These include establishing safe work practices, providing adequate training for all personnel handling the substance, and ensuring proper labeling and storage of the chemical.

  • Personal Protective Equipment (PPE): When engineering and administrative controls cannot eliminate all risks, PPE is essential. The selection of appropriate PPE is critical and must be based on a thorough risk assessment of the specific procedures being performed.

Personal Protective Equipment (PPE): Your Final Barrier

The following table outlines the recommended PPE for handling this compound, with detailed explanations for each selection.

PPE ComponentMinimum RequirementRecommended for Large Quantities or Splash Risk
Hand Protection Nitrile gloves (minimum 5-mil thickness) for incidental contact.Double-gloving with an inner nitrile glove and an outer, thicker chemically resistant glove (e.g., butyl rubber or Viton™).
Eye and Face Protection Safety glasses with side shields.Chemical splash goggles and a full-face shield.[1]
Body Protection A flame-resistant lab coat.A chemically resistant apron over a flame-resistant lab coat.
Respiratory Protection Not typically required when working in a properly functioning chemical fume hood.For spill cleanup or in situations with potential for aerosol generation outside of a fume hood, an air-purifying respirator (APR) with organic vapor (OV) cartridges is necessary.[2][3][4]
Foot Protection Closed-toe shoes made of a non-porous material.Chemically resistant shoe covers.
Causality Behind PPE Choices
  • Hand Protection: While nitrile gloves offer good general chemical resistance, they provide limited protection against halogenated hydrocarbons.[5][6] Therefore, for anything beyond incidental contact, a double-gloving strategy is recommended. The inner nitrile glove provides a base layer of protection and dexterity, while the outer, more robust glove offers extended breakthrough time against the chlorinated compound. It is crucial to consult the glove manufacturer's chemical resistance data.[7][8][9][10]

  • Eye and Face Protection: The potential for splashes of this irritant liquid necessitates the use of chemical splash goggles. A full-face shield should be worn in conjunction with goggles when handling larger quantities or when there is a higher risk of splashing, providing a broader area of protection.[1]

  • Respiratory Protection: The use of a chemical fume hood is the primary means of preventing inhalation exposure. However, in the event of a spill or when engineering controls are not sufficient, an air-purifying respirator with organic vapor cartridges is essential to protect against the harmful vapors of this compound.[2][4]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound is critical to minimizing risk. The following workflow diagram illustrates the key stages of a typical laboratory procedure.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_review Review SDS and SOPs prep_ppe Don Appropriate PPE prep_review->prep_ppe prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup handle_weigh Weigh/Measure Compound prep_setup->handle_weigh handle_reaction Perform Reaction handle_weigh->handle_reaction handle_workup Conduct Work-up/Purification handle_reaction->handle_workup cleanup_decon Decontaminate Glassware and Surfaces handle_workup->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A logical workflow for the safe handling of this compound.

Emergency Procedures: Planning for the Unexpected

Even with the best precautions, accidents can happen. A well-defined emergency plan is crucial.

Spill Response

The response to a spill will depend on its size and location.

  • Minor Spill (inside a chemical fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).[11][12]

    • Work from the outside of the spill inward to prevent spreading.

    • Carefully scoop the absorbent material into a designated, labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.[13][14][15]

  • Major Spill (outside a chemical fume hood or a large volume):

    • Evacuate the immediate area.

    • Alert others and activate the nearest fire alarm if the spill is flammable or poses a significant inhalation hazard.

    • Close the doors to the laboratory to contain the vapors.

    • Call emergency services and inform them of the nature of the spill.[16][17][18]

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

First Aid

Immediate and appropriate first aid is critical in the event of exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[16][17] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[16][17]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[16]

Disposal Plan: Responsible Waste Management

All waste contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation: Collect all liquid and solid waste in separate, clearly labeled, and compatible containers. As a halogenated organic compound, it should be segregated into the halogenated waste stream.[19][20]

  • Container Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards.

  • Disposal Procedures: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[21][22][23] Never dispose of this chemical down the drain.

Conclusion

The safe handling of this compound is achievable through a combination of robust engineering controls, well-defined administrative procedures, and the diligent use of appropriate personal protective equipment. By understanding the hazards, implementing a multi-layered safety approach, and being prepared for emergencies, researchers can confidently and safely advance their scientific endeavors.

References

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  • Oklahoma State University Environmental Health and Safety. Glove Material Breakthrough Time after Total Immersion. Link

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  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Link

  • University of Florida Environmental Health and Safety. Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process. Link

  • Queen Mary University of London. Decontamination. Link

  • 3M. Respirator Selection Guide. Link

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  • The University of Texas at Austin. Chemical Waste. Link

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  • U.S. Environmental Protection Agency. (2023, May 30). Steps in Complying with Regulations for Hazardous Waste. Link

  • U.S. Environmental Protection Agency. (2023, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Link

  • Weill Cornell Medicine. EHS Program Manual 5.2 - Waste Disposal Procedure. Link

  • Ryan, S. E., et al. (2011). Decontamination of a hard surface contaminated with Bacillus anthracisΔSterne and B. anthracis Ames spores using electrochemically generated liquid-phase chlorine dioxide (eClO2). Journal of Applied Microbiology, 111(5), 1057–1064. Link

  • Bussières, J. F., et al. (2017). Comparison of Decontamination Efficacy of Cleaning Solutions on a Biological Safety Cabinet Workbench Contaminated by Cyclophosphamide. The Canadian Journal of Hospital Pharmacy, 70(6), 436–442. Link

  • Bussières, J. F., et al. (2020). Evaluation of decontamination strategies for cyclophosphamide. Journal of Oncology Pharmacy Practice, 26(7), 1625–1634. Link

  • Bussières, J. F., et al. (2017). Comparison of Decontamination Efficacy of Cleaning Solutions on a Biological Safety Cabinet Workbench Contaminated by Cyclophosphamide. The Canadian Journal of Hospital Pharmacy, 70(6), 436–442. Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.